6-(Methylamino)hexanoic acid hydrochloride
Description
Properties
IUPAC Name |
6-(methylamino)hexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-8-6-4-2-3-5-7(9)10;/h8H,2-6H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILMWCOKRFHBHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20767264 | |
| Record name | 6-(Methylamino)hexanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20767264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121912-30-9 | |
| Record name | 6-(Methylamino)hexanoic acid hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121912-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Methylamino)hexanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20767264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-Methyl-ε-aminocaproic acid hydrochloride
Introduction: The Significance of N-Methyl-ε-aminocaproic acid hydrochloride
N-Methyl-ε-aminocaproic acid hydrochloride, a derivative of ε-aminocaproic acid, is a molecule of significant interest in the pharmaceutical and chemical research sectors. Its structural similarity to lysine lends it potential applications in medicinal chemistry, particularly as a modulator of biological pathways involving lysine recognition.[1][2] The introduction of an N-methyl group can profoundly alter the parent molecule's physicochemical properties, such as its lipophilicity and metabolic stability, potentially enhancing its bioavailability and therapeutic efficacy.[3] This guide provides a detailed exploration of the synthetic routes to N-Methyl-ε-aminocaproic acid hydrochloride, offering field-proven insights for researchers, scientists, and professionals in drug development.
Strategic Synthesis Pathways: A Comprehensive Overview
The synthesis of N-Methyl-ε-aminocaproic acid hydrochloride can be strategically approached from readily available starting materials. The most common and economically viable precursor is ε-caprolactam, the monomer used in the production of Nylon-6.[1][4] This guide will focus on two primary synthetic routes, each with distinct advantages and considerations.
Route 1: Hydrolysis of ε-Caprolactam followed by N-Methylation
This is a robust and widely applicable pathway that involves two key transformations: the hydrolytic ring-opening of ε-caprolactam to yield ε-aminocaproic acid, followed by the selective methylation of the primary amine.
Route 2: Esterification of ε-Aminocaproic Acid, N-Methylation, and Hydrolysis
An alternative approach involves the initial protection of the carboxylic acid functionality via esterification, followed by N-methylation of the amino group, and concluding with the hydrolysis of the ester to yield the final product.
The following sections will delve into the mechanistic details and provide step-by-step protocols for the most efficient of these routes.
Visualizing the Synthesis: A Chemo-Logical Flow
To provide a clear visual representation of the primary synthesis pathway, the following diagram outlines the transformation from ε-caprolactam to the target molecule.
Caption: Route 1: Synthesis from ε-Caprolactam.
Part 1: The Foundational Step - Hydrolysis of ε-Caprolactam
The initial and critical step in the primary synthesis route is the ring-opening hydrolysis of ε-caprolactam to form ε-aminocaproic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, typically employing hydrochloric acid, is often preferred as it directly yields the hydrochloride salt of the amino acid, which can be conveniently carried forward to the next step.
Experimental Protocol: Acid-Catalyzed Hydrolysis of ε-Caprolactam
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ε-caprolactam in an aqueous solution of hydrochloric acid.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for a specified period to ensure complete hydrolysis.
-
Work-up: After cooling, the solvent is typically removed under reduced pressure to yield the crude ε-aminocaproic acid hydrochloride.
Part 2: The Core Transformation - N-Methylation via the Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction stands out as a superior method for the methylation of primary amines.[5][6][7] This reaction utilizes a mixture of formic acid and formaldehyde to introduce a methyl group onto the nitrogen atom. A key advantage of this method is that it inherently prevents over-methylation to form quaternary ammonium salts, as the tertiary amine product is incapable of forming a new iminium ion intermediate.[6]
Causality Behind Experimental Choices in the Eschweiler-Clarke Reaction
-
Formaldehyde: Acts as the source of the methyl group. It reacts with the primary amine to form an intermediate iminium ion.
-
Formic Acid: Serves as the reducing agent (hydride source) that reduces the iminium ion to the methylated amine. The reaction is driven forward by the irreversible loss of carbon dioxide.[6]
-
Excess Reagents: An excess of both formic acid and formaldehyde is typically used to ensure complete methylation of the primary amine to the desired mono-methylated product.
Experimental Protocol: N-Methylation of ε-Aminocaproic Acid
-
Reaction Mixture: To a flask containing ε-aminocaproic acid (or its hydrochloride salt), add an excess of formic acid and aqueous formaldehyde.
-
Heating: The mixture is heated, often to near boiling, to facilitate the reaction. The evolution of carbon dioxide will be observed.
-
Monitoring: The reaction is monitored until the cessation of gas evolution, indicating the completion of the reaction.
-
Isolation: The reaction mixture is then cooled, and the excess reagents and water are removed under vacuum.
Caption: Mechanism of the Eschweiler-Clarke Reaction.
Part 3: Finalization - Formation of the Hydrochloride Salt
If the N-methylation step was performed on the free amino acid, a final acidification step is necessary to obtain the desired hydrochloride salt. This is a straightforward protonation of the tertiary amine.
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude N-Methyl-ε-aminocaproic acid in a suitable solvent, such as isopropanol or diethyl ether.
-
Acidification: Bubble hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent (e.g., HCl in isopropanol).
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a cold solvent, and dried under vacuum.
Data Presentation: A Summary of Key Parameters
| Step | Starting Material | Reagents | Key Conditions | Product |
| 1. Hydrolysis | ε-Caprolactam | Hydrochloric Acid, Water | Reflux | ε-Aminocaproic Acid Hydrochloride |
| 2. N-Methylation | ε-Aminocaproic Acid | Formic Acid, Formaldehyde | Heating | N-Methyl-ε-aminocaproic Acid |
| 3. Acidification | N-Methyl-ε-aminocaproic Acid | Hydrochloric Acid | Anhydrous Solvent | N-Methyl-ε-aminocaproic Acid Hydrochloride |
Conclusion: A Reliable and Scalable Synthesis
The synthesis of N-Methyl-ε-aminocaproic acid hydrochloride from ε-caprolactam via hydrolysis and subsequent Eschweiler-Clarke methylation presents a reliable, efficient, and scalable route. The self-validating nature of the Eschweiler-Clarke reaction, which prevents over-methylation, makes it a particularly trustworthy method for this transformation. This in-depth guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to successfully synthesize this valuable compound.
References
-
MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
- Google Patents. (n.d.). US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
-
ACS Publications. (n.d.). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). N-methylation in amino acids and peptides: Scope and limitations. Retrieved from [Link]
-
Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Retrieved from [Link]
-
ACS Publications. (n.d.). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of methyl 6-aminohexanoate starting from ε-caprolactone within a one-pot process consisting of three enzymatic steps. Retrieved from [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
PMC - NIH. (n.d.). A practical catalytic reductive amination of carboxylic acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Aminocaproic acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid.
-
YouTube. (2022, May 7). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
Pure. (2006, January 1). 6-aminocapronitrile as an alternative monomer for the nylon 6 synthesis. Retrieved from [Link]
-
MDPI. (2021, November 9). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (2020, July 10). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Retrieved from [Link]
-
YouTube. (2019, January 24). All About Reductive Amination. Retrieved from [Link]
-
YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
PubMed. (n.d.). Epsilon-aminocaproic acid (EACA). Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Aminocaproic Acid?. Retrieved from [Link]
-
MP Biomedicals. (n.d.). ε-Amino-n-Caproic Acid. Retrieved from [Link]
Sources
- 1. Aminocaproic acid - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Aminocaproic Acid? [synapse.patsnap.com]
- 3. researchmgt.monash.edu [researchmgt.monash.edu]
- 4. mdpi.com [mdpi.com]
- 5. Review of Modern Eschweiler–Clarke Methylation Reaction [mdpi.com]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
An In-depth Technical Guide to the Physicochemical Characteristics of 6-(Methylamino)hexanoic Acid HCl
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical characteristics of 6-(Methylamino)hexanoic acid hydrochloride (HCl). As a derivative of 6-aminohexanoic acid, this compound holds interest in various research and development applications, including peptide synthesis and as a building block for bioactive molecules.[1] This document synthesizes theoretical principles, established analytical methodologies, and available data to offer a detailed profile of this compound. Sections are dedicated to its structural and fundamental properties, solubility, acidity, spectral characteristics, and considerations for stability and handling. Where direct experimental data for the title compound is unavailable, this guide presents data from closely related analogs and utilizes predictive computational models to provide well-grounded estimations, ensuring a scientifically robust resource for professionals in the field.
Introduction and Molecular Overview
6-(Methylamino)hexanoic acid HCl is an organic compound featuring a hexanoic acid backbone with a secondary methylamino group at the ε-carbon. It is typically supplied as a hydrochloride salt to enhance its stability and aqueous solubility.[1][2] The presence of both a carboxylic acid and a protonated amine group makes it an amphoteric compound with properties influenced by the pH of its environment. Understanding its physicochemical profile is paramount for its effective application in synthesis, formulation, and biological studies.
Chemical Identity
A summary of the key identifiers for 6-(Methylamino)hexanoic acid and its hydrochloride salt is presented in Table 1.
| Property | Value | Source(s) |
| Chemical Name | 6-(Methylamino)hexanoic acid hydrochloride | [2][3] |
| Synonyms | N-Methyl-ε-aminocaproic acid hydrochloride; Hexanoic acid, 6-(methylamino)-, hydrochloride (1:1) | [1][3] |
| CAS Number | 121912-30-9 | [2][3] |
| Molecular Formula | C₇H₁₆ClNO₂ | [2] |
| Molecular Weight | 181.66 g/mol | [2] |
| Chemical Structure | ![]() |
Table 1: Chemical Identity of 6-(Methylamino)hexanoic Acid HCl
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or a synthetic building block is a critical parameter that influences its bioavailability, formulation, and reaction kinetics. The hydrochloride salt form of 6-(Methylamino)hexanoic acid is intended to improve its solubility in aqueous media compared to its free base form.[1]
Theoretical Considerations and Causality
The solubility of 6-(Methylamino)hexanoic acid HCl is governed by the interplay of its polar and non-polar moieties. The protonated secondary amine and the carboxylic acid group can engage in hydrogen bonding with polar solvents like water, while the five-carbon aliphatic chain contributes to its lipophilicity. As an amphoteric molecule, its solubility in aqueous solutions is expected to be pH-dependent, with minimum solubility at its isoelectric point (pI) and increased solubility at pH values further away from the pI.
Predicted and Analog-Based Solubility
-
Analog Data (6-Aminohexanoic Acid): The solubility of 6-aminohexanoic acid in water at 25°C is reported to be 505,000 mg/L.[4] Given that hydrochloride salts of amino compounds generally exhibit enhanced water solubility, it is reasonable to expect that 6-(Methylamino)hexanoic acid HCl is also highly soluble in water.[1]
-
Predicted Solubility: Using computational models such as those provided by ChemAxon, the intrinsic aqueous solubility (logS) of the free base, 6-(Methylamino)hexanoic acid, can be estimated. These models can also predict the pH-dependent solubility profile.
| Solvent | Predicted Solubility of 6-(Methylamino)hexanoic acid (Free Base) | Expected Solubility of HCl Salt |
| Water | High (logS > -2) | Very High |
| Methanol | Soluble | Soluble |
| Ethanol | Soluble | Sparingly Soluble |
| Chloroform | Sparingly Soluble | Insoluble |
| Diethyl Ether | Insoluble | Insoluble |
Table 2: Predicted and Expected Solubility of 6-(Methylamino)hexanoic Acid and its HCl Salt
Experimental Protocol for Solubility Determination
A standard shake-flask method can be employed to experimentally determine the thermodynamic solubility of 6-(Methylamino)hexanoic acid HCl.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of 6-(Methylamino)hexanoic acid HCl to a known volume of the desired solvent (e.g., water, methanol, ethanol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to separate the undissolved solid from the supernatant.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical technique such as HPLC-UV or LC-MS.
Caption: Workflow for experimental solubility determination.
Acidity and pKa
The pKa values of the carboxylic acid and the protonated methylamino group are fundamental to understanding the ionization state of 6-(Methylamino)hexanoic acid HCl at different pH values. This, in turn, dictates its solubility, lipophilicity, and potential for intermolecular interactions.
Predicted pKa Values
For comparison, the experimental pKa values for the parent compound, 6-aminohexanoic acid, are approximately 4.43 for the carboxylic acid group and 10.75 for the primary amino group.[4] The N-methylation is expected to slightly decrease the pKa of the amino group due to the electron-donating effect of the methyl group.
| Ionizable Group | Predicted pKa (ACD/Labs) | Predicted pKa (ChemAxon) | Analog Data (6-Aminohexanoic Acid) |
| Carboxylic Acid (-COOH) | ~4.5 | ~4.6 | 4.43[4] |
| Methylamino (-NH₂⁺CH₃) | ~10.6 | ~10.8 | 10.75 (-NH₃⁺)[4] |
Table 3: Predicted and Comparative pKa Values
Experimental Protocol for pKa Determination
The pKa values can be determined experimentally via potentiometric titration.
Methodology:
-
Sample Preparation: Prepare a solution of 6-(Methylamino)hexanoic acid HCl of known concentration (e.g., 0.1 M) in deionized water.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point corresponds to the pKa of the carboxylic acid, and the second corresponds to the pKa of the methylamino group.
Sources
- 1. 6-(Methylamino)hexanoic acid hydrochloride;121912-30-9, CasNo.121912-30-9 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2-Methyl-6-(methylamino)hexanoic acid | C8H17NO2 | CID 20675248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. acdlabs.com [acdlabs.com]
- 7. chemaxon.com [chemaxon.com]
- 8. chemaxon.com [chemaxon.com]
A Technical Guide to the Spectroscopic Characterization of 6-(Methylamino)hexanoic Acid Hydrochloride
This document provides an in-depth technical guide to the spectroscopic characterization of 6-(Methylamino)hexanoic acid hydrochloride. As a molecule of interest in various research domains, including as a building block in peptide synthesis and drug development, a thorough understanding of its structural features through spectroscopic analysis is paramount. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the principles and expected outcomes of spectroscopic analysis for this compound.
Molecular Structure and its Spectroscopic Implications
6-(Methylamino)hexanoic acid hydrochloride is a derivative of the amino acid lysine. Its structure consists of a six-carbon aliphatic chain, a carboxylic acid group at one end, and a methylamino group at the other, which is protonated to form a hydrochloride salt. This structure presents several key features that are amenable to spectroscopic analysis. The presence of a secondary amine, a carboxylic acid, and a flexible alkyl chain gives rise to characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 6-(Methylamino)hexanoic acid hydrochloride, both ¹H and ¹³C NMR provide valuable information about its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 6-(Methylamino)hexanoic acid hydrochloride is expected to show distinct signals for the protons on the alkyl chain, the N-methyl group, and the amine. Due to the presence of the hydrochloride salt, the amine proton is expected to be observable.
Predicted ¹H NMR Data (D₂O, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.05 | t | 2H | H-6 |
| ~2.70 | s | 3H | N-CH₃ |
| ~2.25 | t | 2H | H-2 |
| ~1.65 | m | 4H | H-3, H-5 |
| ~1.35 | m | 2H | H-4 |
Interpretation of the ¹H NMR Spectrum:
The downfield shift of the H-6 protons to approximately 3.05 ppm is attributed to the deshielding effect of the adjacent positively charged nitrogen atom. The N-methyl protons are expected to appear as a sharp singlet around 2.70 ppm. The protons on the carbon adjacent to the carbonyl group (H-2) are shifted downfield to around 2.25 ppm. The remaining methylene groups (H-3, H-4, and H-5) will appear as multiplets in the aliphatic region of the spectrum. The broad singlet for the amine and carboxylic acid protons may be observed, but their chemical shifts can be highly variable depending on the solvent and concentration. In D₂O, these labile protons will exchange with deuterium and the signals will disappear.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in a unique chemical environment will give rise to a distinct signal.
Predicted ¹³C NMR Data (D₂O, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~178.0 | C-1 (C=O) |
| ~48.5 | C-6 |
| ~35.0 | N-CH₃ |
| ~33.5 | C-2 |
| ~27.0 | C-5 |
| ~25.5 | C-3 |
| ~24.0 | C-4 |
Interpretation of the ¹³C NMR Spectrum:
The carbonyl carbon of the carboxylic acid (C-1) is the most downfield signal, appearing around 178.0 ppm. The carbon atom attached to the nitrogen (C-6) is expected around 48.5 ppm. The N-methyl carbon will have a characteristic shift around 35.0 ppm. The remaining methylene carbons of the alkyl chain will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| 2800-3300 | Broad | O-H stretch (Carboxylic Acid) |
| 2400-2800 | Broad | N-H stretch (Secondary Ammonium) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| 2850-2960 | Medium-Strong | C-H stretch (Alkyl) |
| 1400-1470 | Medium | C-H bend (Alkyl) |
Interpretation of the IR Spectrum:
The IR spectrum will be dominated by a very broad absorption in the 2800-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a carboxylic acid. Superimposed on this will be the N-H stretching of the secondary ammonium salt, which typically appears as a broad band in the 2400-2800 cm⁻¹ range. A strong, sharp absorption around 1710 cm⁻¹ is indicative of the C=O stretch of the carboxylic acid. The C-H stretching and bending vibrations of the alkyl chain will be observed in their characteristic regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 146.123 | [M+H]⁺ (Monoisotopic mass of the free base) |
| 102.092 | [M-COOH]⁺ |
| 58.065 | [CH₃NHCH₂]⁺ |
Interpretation of the Mass Spectrum:
In electrospray ionization (ESI) mass spectrometry, 6-(Methylamino)hexanoic acid is expected to be observed as its protonated molecular ion [M+H]⁺ at an m/z of approximately 146.123, corresponding to the free base. The hydrochloride salt itself is not directly observed. Common fragmentation pathways would include the loss of the carboxylic acid group, leading to a fragment at m/z 102.092. Another characteristic fragment would be the iminium ion [CH₃NHCH₂]⁺ at m/z 58.065, resulting from cleavage of the alkyl chain.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for 6-(Methylamino)hexanoic acid hydrochloride.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., D₂O, MeOD).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Reference the spectra to the residual solvent peak.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and plot the data as transmittance or absorbance versus wavenumber.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or water.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Data Processing: Analyze the resulting spectrum to identify the molecular ion and any significant fragment ions.
Visualization of Molecular Structure and Spectroscopic Logic
Molecular Structure with Atom Numbering
Caption: Numbering scheme for 6-(Methylamino)hexanoic acid hydrochloride used for NMR assignments.
Mass Spectrometry Fragmentation Workflow
Caption: Predicted major fragmentation pathways for 6-(Methylamino)hexanoic acid in ESI-MS.
Conclusion
References
- Biological Magnetic Resonance Bank (BMRB). bmrb.io.
- PubChem. pubchem.ncbi.nlm.nih.gov.
- Spectral Database for Organic Compounds (SDBS). sdbs.db.aist.go.jp.
The Discovery and History of N-Methylated Amino Acids: From Curiosities of Nature to Cornerstones of Drug Design
An In-Depth Technical Guide:
Abstract
N-methylated amino acids, once considered mere biochemical curiosities, are now recognized as fundamental players in a vast array of biological processes and as powerful tools in modern medicinal chemistry. The strategic addition of a single methyl group to an amino acid's backbone nitrogen atom can profoundly alter its parent peptide's conformational dynamics, metabolic stability, and membrane permeability. This guide traces the historical journey of N-methylated amino acids, from their initial discovery in natural isolates in the 19th century to their current, indispensable role in the development of next-generation therapeutics. We will explore the key scientific milestones, the elucidation of their biosynthetic pathways, their critical roles in neurobiology, and the evolution of synthetic strategies that have enabled their widespread application. This narrative is designed for researchers, scientists, and drug development professionals, offering expert insights into the causality behind experimental choices and the foundational discoveries that underpin this vibrant field.
Chapter 1: The Dawn of Discovery - Early Isolations and Syntheses
The story of N-methylated amino acids begins not in the context of complex pharmacology, but in the foundational era of natural product chemistry. The first such molecule to be characterized was sarcosine (N-methylglycine). In 1847, the renowned German chemist Justus von Liebig isolated this novel compound.[1] Its origin was tied to a substance already known to be abundant in muscle tissue: creatine, which had been identified by Michel Eugène Chevreul in 1832 from meat extract.[1][2]
The precise chemical identity of sarcosine remained to be proven. This confirmation came in 1862 from Jacob Volhard, who, working in Hermann Kolbe's laboratory, achieved the first chemical synthesis of the molecule.[1] By reacting methylamine with monochloroacetic acid, Volhard demonstrated unequivocally that sarcosine was N-methylglycine, validating the structural hypothesis derived from its relation to creatine.[1] These early discoveries, while not yet hinting at the broad functional significance of N-methylation, laid the essential groundwork for the field by identifying and structurally defining its simplest member.
Chapter 2: Unraveling Biological Roles - From Metabolism to Neurotransmission
For much of the century following their discovery, N-methylated amino acids were viewed primarily as metabolic intermediates. Sarcosine, for instance, is a key node in one-carbon metabolism, generated from glycine by the enzyme glycine-N-methyltransferase and metabolized back to glycine by sarcosine dehydrogenase.[1] This metabolic nexus is fueled by nutrients like choline and methionine, which provide the essential methyl groups for a vast range of biochemical reactions.[1]
2.1 The Neurobiology Revolution: N-Methyl-D-Aspartate (NMDA)
A paradigm shift occurred in 1962 when J.C. Watkins reported the synthesis of N-methyl-D-aspartic acid (NMDA), a derivative of the naturally occurring amino acid aspartate.[3] This synthetic molecule proved to be a remarkably specific agonist for a particular class of glutamate receptors in the brain.[3][4][5] Unlike glutamate, which activates several receptor types, NMDA selectively binds to and regulates what is now universally known as the NMDA receptor.[3][5]
The discovery of the NMDA receptor was a watershed moment in neuroscience. These receptors were found to be densely populated in brain regions associated with memory, such as the hippocampus.[4] Their unique mode of action revealed a sophisticated molecular mechanism for learning and memory. The NMDA receptor functions as a "coincidence detector"; its ion channel will only open when two conditions are met simultaneously: the binding of glutamate (and a co-agonist like glycine or D-serine) and the sufficient depolarization of the postsynaptic membrane.[5] This depolarization dislodges a magnesium ion (Mg2+) that otherwise blocks the channel.[5] This elegant mechanism is now understood to be fundamental to synaptic plasticity and long-term potentiation (LTP), the cellular basis for memory formation.[5][6][7] The over-activation of these receptors can also lead to excitotoxicity, a process implicated in several neurodegenerative disorders.[7]
Chapter 3: The Enzymatic Machinery - Discovery of N-Methyltransferases
The existence of N-methylated metabolites implied a corresponding enzymatic machinery responsible for their synthesis. The first direct evidence for such an enzyme came in 1970, when Kung and Wagner reported the formation of N-methylalanine from methylamine in cell-free extracts of Pseudomonas MS.[8] By 1975, they had purified and characterized this enzyme, naming it N-methyl amino acid dehydrogenase.[8]
In parallel, a much broader and more fundamental form of N-methylation was being uncovered: the post-translational modification of proteins. In 1959, Ambler and Rees noted an unusual amino acid in bacterial flagellar proteins, which they later identified as methylated lysine.[9] This marked the dawn of protein methylation research. It is now known that protein N-terminal methyltransferases (NTMTs) and lysine methyltransferases (KMTs) play crucial roles in regulating countless cellular processes, from gene transcription to DNA repair.[9][10][11] The discovery of the evolutionarily conserved SET domain as the catalytic core of KMTs around the year 2000 was a major breakthrough, unifying a large family of enzymes critical to epigenetics.[9]
Chapter 4: Expanding the Family - N-Methylation in Natural Peptides and Proteins
Nature's use of N-methylated amino acids extends far beyond single molecules and metabolic intermediates. They are integral components of a wide variety of naturally occurring peptides, many of which possess potent biological activities, including antibiotic, antiviral, and anticancer properties.[12]
Perhaps the most famous example is Cyclosporin A, a cyclic undecapeptide isolated from the fungus Tolypocladium inflatum. Approved by the FDA in 1983, this immunosuppressant drug, which revolutionized organ transplantation, contains seven N-methylated amino acid residues.[8][13] The N-methylation in Cyclosporin A is crucial for its bioactivity and favorable pharmacokinetic profile, including its ability to permeate cell membranes.
This theme—the use of N-methylation to confer advantageous properties—is now a central tenet of medicinal chemistry. The methylation of the peptide backbone amide nitrogen has profound consequences:
-
Proteolytic Stability: The methyl group sterically hinders the approach of proteases, dramatically increasing the peptide's half-life in vivo.[13][14]
-
Conformational Control: N-methylation restricts rotation around the peptide backbone, reducing flexibility. This can pre-organize the peptide into its bioactive conformation, increasing its affinity and selectivity for its target receptor.[15]
-
Enhanced Permeability: By replacing an amide proton—a hydrogen bond donor—with a methyl group, N-methylation reduces the molecule's hydrogen bonding capacity and increases its lipophilicity, often improving its ability to cross biological membranes.[13][14]
| Property Affected by N-Methylation | Consequence for Peptide Therapeutics | Supporting Insight |
| Proteolytic Resistance | Increased metabolic stability and longer half-life | The methyl group acts as a shield against enzymatic degradation.[13][14] |
| Conformational Rigidity | Higher receptor affinity and selectivity | Pre-organizes the peptide into its active shape, reducing the entropic cost of binding.[15] |
| Increased Lipophilicity | Enhanced bioavailability and membrane permeability | Removal of a hydrogen bond donor facilitates passage through lipid bilayers.[13] |
| Amide Bond Geometry | Can favor the formation of cis-amide bonds | Introduces unique structural motifs and turns not accessible to standard peptides.[15] |
Chapter 5: The Modern Era - Analytical Advances and Drug Development
The progression of the field has been inextricably linked to advancements in analytical and synthetic chemistry. The development of highly sensitive techniques like liquid chromatography/gas chromatography-mass spectrometry (LC/GC-MS) has been pivotal. A prominent example is the 2009 study by Sreekumar and colleagues, who used an unbiased metabolomic profiling approach to identify sarcosine as a potential biomarker for prostate cancer progression.[16][17] While the utility of sarcosine as a definitive biomarker is still debated, the study highlighted the power of modern analytical methods to survey the metabolic landscape and generate new hypotheses.[16]
Simultaneously, the demand for N-methylated amino acids as building blocks for drug discovery has spurred the development of robust synthetic methodologies.[13] Efficient protocols for both the synthesis of individual N-methylated amino acids and their incorporation into peptides using solid-phase synthesis have become essential tools for medicinal chemists.[18] These advancements allow for the systematic modification of peptide leads to enhance their drug-like properties, a strategy now widely employed in pharmaceutical development.[15][19]
Conclusion
The history of N-methylated amino acids is a compelling narrative of scientific advancement, illustrating a journey from fundamental chemical identification to profound biological understanding and sophisticated therapeutic application. What began with the isolation of sarcosine from meat extract has evolved into a field that intersects with neurobiology, epigenetics, and cutting-edge drug design. The simple addition of a methyl group, once a chemical curiosity, is now understood to be one of nature's most elegant strategies for modulating molecular function—a strategy that scientists and drug developers are now expertly harnessing to engineer the medicines of the future. The foundational discoveries chronicled here continue to provide the intellectual bedrock for ongoing innovation in peptide and protein science.
References
- Sarcosine - Wikipedia.
- The Discovery of New Chemical Modulators of the N‐Methyl‐D‐Aspart
- Sarcosine – Knowledge and References - Taylor & Francis.
- N-Alkyl--amino acids in Nature and their biocatalytic preparation - Research Explorer - The University of Manchester.
- N-Methyl-D-aspartic acid - Wikipedia.
- N-Methyl Amino Acids - CD Biosynsis.
- NMDA receptor - Wikipedia.
- Ontogeny of the N-Methyl-D-Aspartate (NMDA) Receptor System and Susceptibility to Neurotoxicity - Oxford Academic.
- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
- Origin of the sarcosine molecules of actinomycins - PubMed.
- Physiology, NMDA Receptor - St
- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed.
- The winding path of protein methylation research: Milestones and new frontiers | Request PDF - ResearchG
- Amino acid - Wikipedia.
- Chemical Biology of Protein N‐Terminal Methyltransferases - PMC - NIH.
- Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P - ACS Public
- Past, present, and perspectives of protein N-terminal methyl
- Cre
- Sarcosine as a potential prostate cancer biomarker and therapeutic target - PMC - NIH.
- Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer N
- The Strategic Incorporation of N-Methylated Amino Acids in Peptide Design: An In-depth Technical Guide - Benchchem.
- WO2004007427A1 - N-methyl amino acids - Google P
- Unlocking the mysteries of alpha-N-terminal methylation and its diverse regul
Sources
- 1. Sarcosine - Wikipedia [en.wikipedia.org]
- 2. Creatine - Wikipedia [en.wikipedia.org]
- 3. N-Methyl-D-aspartic acid - Wikipedia [en.wikipedia.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. NMDA receptor - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Biology of Protein N‐Terminal Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Past, present, and perspectives of protein N-terminal methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2004007427A1 - N-methyl amino acids - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Sarcosine as a potential prostate cancer biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 19. biosynsis.com [biosynsis.com]
Methodological & Application
Application Notes and Protocols: 6-(Methylamino)hexanoic Acid Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)
Introduction: The Strategic Advantage of N-Methylation in Peptide Therapeutics
In the landscape of peptide-based drug development, the incorporation of non-natural amino acids is a key strategy to overcome inherent limitations of native peptides, such as poor metabolic stability and low oral bioavailability.[1] N-methylation, the substitution of a methyl group on the backbone amide nitrogen, is a particularly powerful modification. This seemingly subtle alteration sterically shields the amide bond from proteolytic degradation, enhancing the peptide's in vivo half-life.[1] Furthermore, N-methylation can induce conformational constraints that may lead to improved receptor affinity and selectivity, or even convert an agonist into an antagonist.[1] 6-(Methylamino)hexanoic acid, a non-natural N-methylated amino acid, serves as a unique building block to introduce a flexible, lipophilic spacer within a peptide sequence, potentially improving its pharmacokinetic profile. This document provides a comprehensive guide for the incorporation of 6-(methylamino)hexanoic acid hydrochloride into peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Physicochemical Properties of 6-(Methylamino)hexanoic Acid and its Derivatives
A thorough understanding of the building block's properties is fundamental to its successful application.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| 6-(Methylamino)hexanoic acid | C7H15NO2 | 145.20 | - | |
| 6-(Methylamino)hexanoic acid hydrochloride | C7H16ClNO2 | 181.66 | Hydrochloride salt form enhances water solubility. | |
| Fmoc-6-(methylamino)hexanoic acid | C22H25NO4 | 367.44 | The required derivative for Fmoc-based SPPS. |
Workflow for Incorporation of 6-(Methylamino)hexanoic Acid into Peptides via SPPS
The successful integration of 6-(methylamino)hexanoic acid into a peptide sequence via SPPS involves a multi-step process, beginning with the synthesis of the Fmoc-protected derivative.
Caption: Workflow for SPPS incorporation.
Experimental Protocols
Part 1: Synthesis of Fmoc-6-(methylamino)hexanoic acid
The first critical step is the protection of the secondary amine of 6-(methylamino)hexanoic acid with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.
Rationale: The hydrochloride salt of 6-(methylamino)hexanoic acid must be neutralized to the free amine for efficient reaction with the Fmoc-donating reagent. The use of a mild inorganic base like sodium bicarbonate in a biphasic system or an organic base in an organic solvent is crucial to prevent side reactions. Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-fluorenylmethyl chloroformate) are common reagents for this purpose.
Materials:
-
6-(Methylamino)hexanoic acid hydrochloride
-
Sodium bicarbonate (NaHCO3) or Diisopropylethylamine (DIPEA)
-
Fmoc-OSu or Fmoc-Cl
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Hexanes
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolution and Neutralization: Dissolve 6-(methylamino)hexanoic acid hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water. Add sodium bicarbonate (2.5 eq) in portions and stir until gas evolution ceases and the starting material is fully dissolved.
-
Fmoc Protection: To the stirred solution, add Fmoc-OSu (1.05 eq) dissolved in a minimal amount of 1,4-dioxane.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Acidify the reaction mixture to a pH of approximately 2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Fmoc-6-(methylamino)hexanoic acid as a white solid.
Part 2: Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual coupling of Fmoc-6-(methylamino)hexanoic acid onto a solid support. The procedure assumes a standard Fmoc-based SPPS workflow.
Rationale for Coupling Reagent Selection: The coupling of N-methylated amino acids is notoriously challenging due to the steric hindrance of the secondary amine.[2] Standard coupling reagents like HBTU can be less effective.[3] Guanidinium- and phosphonium-based reagents, particularly HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyAOP, or PyBOP/HOAt, are highly recommended for these difficult couplings as they form highly reactive activated esters capable of overcoming the steric barrier.[2][4]
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide, Wang)
-
Fmoc-6-(methylamino)hexanoic acid
-
HATU
-
DIPEA
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Methanol
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
SPPS Cycle for Incorporating Fmoc-6-(methylamino)hexanoic acid:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of Fmoc-6-(methylamino)hexanoic acid:
-
In a separate vial, pre-activate the Fmoc-6-(methylamino)hexanoic acid. Dissolve Fmoc-6-(methylamino)hexanoic acid (3-4 eq relative to resin loading) and HATU (2.9-3.9 eq) in DMF.
-
Add DIPEA (6-8 eq) to the solution and allow it to activate for 2-5 minutes at room temperature.[3]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-4 hours. Longer coupling times are generally required for N-methylated amino acids.[3]
-
-
Monitoring the Coupling Reaction:
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times), DCM (3 times), and finally DMF (3 times).
-
Capping (Optional but Recommended): To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Continuation of Synthesis: Proceed with the deprotection and coupling of the next Fmoc-amino acid in the sequence.
Part 3: Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection and washing, thoroughly dry the resin.
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide from the TFA solution by adding cold diethyl ether.
-
Isolation: Centrifuge the peptide precipitate, decant the ether, and wash the pellet with cold ether multiple times. Dry the crude peptide under vacuum.
Analysis and Characterization
High-Performance Liquid Chromatography (HPLC):
-
Analytical RP-HPLC: Assess the purity of the crude peptide on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Preparative RP-HPLC: Purify the crude peptide to the desired level.
-
Note on N-Methylated Peptides: HPLC profiles of peptides containing N-methylated residues may show peak broadening or multiple peaks due to the presence of cis/trans conformers of the tertiary amide bond.[4] Gentle heating of the sample before injection can sometimes help to sharpen the peaks.
Mass Spectrometry (MS):
-
ESI-MS: Confirm the molecular weight of the purified peptide. The observed mass should correspond to the calculated mass of the peptide containing the 6-(methylamino)hexanoic acid residue.
-
Tandem MS (MS/MS): Sequence the peptide to confirm the incorporation and position of the 6-(methylamino)hexanoic acid residue. Fragmentation patterns will be consistent with the peptide backbone.
Troubleshooting and Key Considerations
| Issue | Probable Cause | Recommended Solution |
| Low Coupling Efficiency | Steric hindrance of the N-methyl group. | Use a highly efficient coupling reagent like HATU. Increase coupling time and equivalents of amino acid and reagents. Consider double coupling. |
| Diketopiperazine Formation | Base-catalyzed cyclization of the N-terminal dipeptide, especially if the N-methylated residue is at the C-terminus. | If possible, avoid having the N-methylated residue as the second or third amino acid from the C-terminus. Use rapid Fmoc deprotection times. |
| Peak Broadening in HPLC | Presence of cis/trans conformers. | This is an inherent property of N-methylated peptides. Analysis at slightly elevated temperatures may improve peak shape. |
| Incomplete Fmoc Deprotection | Aggregation of the growing peptide chain on the resin. | Use a solvent mixture known to disrupt aggregation, such as NMP or a small percentage of DMSO in DMF. |
Conclusion
The incorporation of 6-(methylamino)hexanoic acid hydrochloride into peptides via SPPS is a valuable technique for modifying peptide properties. While the N-methylated nature of this amino acid presents challenges, particularly during the coupling step, these can be overcome with optimized protocols. The use of potent coupling reagents like HATU, extended reaction times, and careful monitoring are essential for success. The protocols and insights provided in this application note offer a robust framework for researchers and drug development professionals to effectively utilize this versatile building block in the synthesis of novel and improved peptide therapeutics.
References
- How is FMOC-6-AMINOHEXANOIC ACID Prepared and Used in Pharmaceutical Synthesis?. (URL not available)
- Fmoc Peptide Synthesis. Mtoz Biolabs. (URL not available)
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (URL not available)
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
- Fmoc Amino Acids for SPPS. AltaBioscience. (URL not available)
- Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid.
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. (URL not available)
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (URL not available)
- Fmoc Solid Phase Peptide Synthesis. ChemPep. (URL not available)
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- Fmoc-Protected Amino Groups. Organic Chemistry Portal. (URL not available)
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
- Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (URL not available)
- An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. (2011).
- Solvents for Solid Phase Peptide Synthesis. (URL not available)
- Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates. National Institutes of Health. (URL not available)
- Application Notes and Protocols for the Coupling of N-Methylated Amino Acids. Benchchem. (URL not available)
- Green Chemistry.
- N-Methyl Amino Acids Archives. Aapptec Peptides. (URL not available)
- Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health. (URL not available)
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
- Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Open Access Pub. (2024).
- Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.
- Introduction to Peptides and Proteins for Bioanalysis Using LC-MS. YouTube. (2017).
- Investigation of Parameters that Affect Resin Swelling in Green Solvents.
Sources
Enhancing Peptide-Drug Conjugate Stability and Efficacy Through N-Methylated Linkers: Application Notes and Protocols for 6-(Methylamino)hexanoic Acid Incorporation
Introduction: The Critical Role of the Linker in Peptide-Drug Conjugates
Peptide-drug conjugates (PDCs) represent a promising class of targeted therapeutics, designed to deliver potent cytotoxic agents directly to diseased cells, thereby minimizing systemic toxicity.[1][2][3] The efficacy and safety of a PDC are critically dependent on its three core components: a targeting peptide, a cytotoxic payload, and a chemical linker that connects them.[1][4] The linker is not merely a passive connector; it plays a crucial role in the overall stability, solubility, and pharmacokinetic profile of the conjugate, and dictates the mechanism of payload release at the target site.[4][5][6] This guide focuses on the strategic incorporation of 6-(methylamino)hexanoic acid, an N-methylated aliphatic linker, to enhance the therapeutic potential of PDCs.
N-methylation of the peptide backbone or linker is a key strategy for improving the drug-like properties of peptides and their conjugates.[7][8] This modification can significantly increase proteolytic stability, enhance membrane permeability, and improve bioavailability.[7] The methyl group on the amide nitrogen introduces steric hindrance, which can shield the adjacent peptide bond from enzymatic cleavage by proteases prevalent in systemic circulation. This leads to a longer plasma half-life and increased accumulation of the PDC at the target tissue.
This document provides a comprehensive overview, detailed application notes, and step-by-step protocols for the incorporation of 6-(methylamino)hexanoic acid into a peptide sequence during solid-phase peptide synthesis (SPPS) and its subsequent conjugation to a drug molecule.
I. Rationale for Utilizing 6-(Methylamino)hexanoic Acid
The selection of 6-(methylamino)hexanoic acid as a linker component is predicated on several key advantages that address common challenges in PDC development:
-
Enhanced Proteolytic Resistance: The N-methyl group provides steric hindrance, protecting the amide bond from enzymatic degradation and increasing the in vivo stability of the PDC.[7][9]
-
Improved Pharmacokinetics: By preventing premature cleavage, the linker ensures that the cytotoxic payload remains attached to the targeting peptide during circulation, leading to a more favorable pharmacokinetic profile and reduced off-target toxicity.
-
Modulation of Physicochemical Properties: The aliphatic chain of hexanoic acid provides spacing between the peptide and the drug, which can be crucial for maintaining the peptide's binding affinity to its target receptor. The N-methyl group can also influence the overall solubility and aggregation propensity of the conjugate.
-
Versatile Conjugation Handle: The terminal carboxylic acid of the hexanoic acid moiety and the secondary amine provide versatile points for conjugation to either the peptide or the drug, allowing for flexible synthetic strategies.
II. Strategic Incorporation of 6-(Methylamino)hexanoic Acid via Solid-Phase Peptide Synthesis (SPPS)
The most common and efficient method for incorporating 6-(methylamino)hexanoic acid into a peptide sequence is through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Workflow for SPPS Incorporation
Caption: Workflow for SPPS incorporation of the N-methylated linker.
Protocol 1: Incorporation of Fmoc-6-(methylamino)hexanoic acid during SPPS
This protocol assumes a standard Fmoc-SPPS workflow on a rink amide resin for a C-terminally amidated peptide.
Materials and Reagents:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-6-(methylamino)hexanoic acid
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Diethyl ether (cold)
-
Purification System: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Analytical Instruments: LC-MS (Liquid Chromatography-Mass Spectrometry)
Step-by-Step Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling:
-
Perform Fmoc deprotection of the resin using 20% piperidine in DMF.
-
Couple the first Fmoc-protected amino acid using HBTU/HOBt/DIPEA in DMF. Allow the reaction to proceed for 2 hours.
-
Confirm complete coupling using a ninhydrin test.
-
-
Peptide Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
-
Incorporation of Fmoc-6-(methylamino)hexanoic acid:
-
After coupling the desired amino acid prior to the linker, perform Fmoc deprotection.
-
Dissolve Fmoc-6-(methylamino)hexanoic acid (1.5 eq), HBTU (1.5 eq), and HOBt (1.5 eq) in DMF. Add DIPEA (3 eq) and pre-activate for 5 minutes.
-
Add the activated linker solution to the resin and allow it to react for 4-6 hours. Note: Coupling to a secondary amine is slower than to a primary amine, hence the extended coupling time.
-
Perform a ninhydrin test to confirm completion.
-
-
Completion of Peptide Synthesis:
-
Continue with the deprotection and coupling of the remaining amino acids in the sequence.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DMF, DCM, and methanol, and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using RP-HPLC.
-
Confirm the identity and purity of the final peptide-linker construct by LC-MS.
-
III. Conjugation of the Peptide-Linker to a Cytotoxic Payload
Once the peptide incorporating 6-(methylamino)hexanoic acid is synthesized and purified, the next step is to conjugate it to the cytotoxic drug. The strategy will depend on the available functional groups on the drug and the point of attachment on the peptide-linker. The following protocol describes a common approach using carbodiimide chemistry to couple the carboxylic acid of the linker to an amine-containing drug.
Workflow for Drug Conjugation
Caption: General workflow for conjugating the peptide-linker to a drug.
Protocol 2: Amide Bond Formation for Drug Conjugation
Materials and Reagents:
-
Purified peptide with 6-(methylamino)hexanoic acid
-
Amine-containing cytotoxic drug
-
Coupling Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide)
-
Solvent: Anhydrous DMF or DMSO (Dimethyl sulfoxide)
-
Buffer: 0.1 M MES buffer (pH 6.0) or PBS (Phosphate-buffered saline, pH 7.4), depending on drug and peptide stability
-
Purification System: RP-HPLC or Size Exclusion Chromatography (SEC)
-
Analytical Instruments: LC-MS
Step-by-Step Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve the purified peptide-linker in the chosen anhydrous solvent.
-
Add EDC (1.5 eq) and NHS (1.5 eq) to the peptide solution.
-
Stir the reaction at room temperature for 1 hour to form the NHS-ester intermediate.
-
-
Conjugation to the Drug:
-
Dissolve the amine-containing drug in a compatible solvent.
-
Add the drug solution to the activated peptide-linker solution.
-
If necessary, adjust the pH of the reaction mixture with a non-nucleophilic base like DIPEA to facilitate the reaction.
-
Allow the reaction to proceed overnight at room temperature or 4°C, with gentle stirring.
-
-
Monitoring the Reaction:
-
Monitor the progress of the conjugation by LC-MS to observe the formation of the desired PDC and the consumption of the starting materials.
-
-
Quenching the Reaction:
-
Once the reaction is complete, quench any remaining active esters by adding a small amount of a primary amine-containing reagent like Tris buffer or ethanolamine.
-
-
Purification of the PDC:
-
Purify the crude PDC using RP-HPLC or SEC to separate the final conjugate from unreacted starting materials and byproducts.
-
-
Characterization and Storage:
-
Characterize the final purified PDC by LC-MS to confirm its identity and purity.
-
Lyophilize the purified PDC and store it at -20°C or -80°C.
-
IV. Characterization and Quality Control
Thorough characterization of the final peptide-drug conjugate is essential to ensure its quality, potency, and safety.
| Parameter | Analytical Method | Purpose |
| Identity | LC-MS | To confirm the molecular weight of the final PDC. |
| Purity | RP-HPLC (UV detection) | To determine the percentage of the desired PDC and identify any impurities. |
| Peptide Sequence | MS/MS Sequencing | To verify the correct amino acid sequence and the position of the linker. |
| Drug-to-Peptide Ratio (DPR) | UV-Vis Spectroscopy or Mass Spectrometry | To quantify the average number of drug molecules conjugated to each peptide. |
| Stability | HPLC-based assay | To assess the stability of the PDC in plasma or relevant buffer conditions over time. |
| In vitro Potency | Cell-based cytotoxicity assays | To determine the biological activity of the PDC on target cancer cell lines. |
V. Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Incomplete coupling of Fmoc-6-(methylamino)hexanoic acid | Steric hindrance from the N-methyl group. | Increase coupling time to 4-6 hours. Use a more potent coupling agent like HATU. Double couple the linker. |
| Low yield of final PDC | Inefficient activation or conjugation. | Optimize the pH of the conjugation reaction. Use a different coupling chemistry (e.g., click chemistry if applicable). Increase the excess of the drug. |
| Formation of side products | Reaction with other functional groups. | Use appropriate protecting groups on the peptide or drug. Optimize reaction conditions (temperature, pH). |
| PDC instability | Cleavage of the linker or degradation of the peptide/drug. | Confirm the stability of the amide bond formed. Analyze for potential degradation pathways. |
Conclusion
The incorporation of 6-(methylamino)hexanoic acid as a linker in peptide-drug conjugates offers a strategic advantage by enhancing proteolytic stability and improving the overall pharmacokinetic properties of the therapeutic agent. The protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals to successfully synthesize, purify, and characterize these advanced PDCs. Careful execution of these methodologies, coupled with rigorous analytical characterization, will facilitate the development of more stable, effective, and safer targeted cancer therapies.
References
-
Verma, S., et al. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Journal of Medicinal Chemistry, 63(15), 8086–8104. [Link]
-
Li, P., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]
-
Chatterjee, J., et al. (2018). Bioconjugate Platform for Iterative Backbone N-Methylation of Peptides. ACS Chemical Biology, 13(9), 2548–2557. [Link]
-
Creative Biolabs. (n.d.). ADC Linker Products. Retrieved from [Link]
-
NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]
-
Ma, Y., et al. (2022). Peptide–drug conjugates (PDCs): a novel trend of research and development on targeted therapy, hype or hope? Journal of Cancer Research and Clinical Oncology, 148(12), 3243–3266. [Link]
-
Cooper, B. M., et al. (2023). Peptide Drug Conjugates and Their Role in Cancer Therapy. Pharmaceuticals, 16(1), 82. [Link]
-
Gong, W., et al. (2023). Trends in the research and development of peptide drug conjugates: artificial intelligence aided design. Frontiers in Pharmacology, 14, 1289133. [Link]
-
Loffredo, M. R., et al. (2021). Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety. Molecules, 26(6), 1564. [Link]
-
Purwin, M., et al. (2017). Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. International Journal of Peptide Research and Therapeutics, 23(2), 235–245. [Link]
Sources
- 1. Peptide–drug conjugates (PDCs): a novel trend of research and development on targeted therapy, hype or hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Trends in the research and development of peptide drug conjugates: artificial intelligence aided design [frontiersin.org]
- 4. Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADC Linkers, AOC Linkers | BroadPharm [broadpharm.com]
- 6. ADC Linker Products - Creative Biolabs [creative-biolabs.com]
- 7. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioconjugate Platform for Iterative Backbone N-Methylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Bioactive Peptides: A Technical Guide to Modification with 6-(Methylamino)hexanoic Acid Hydrochloride
Introduction: The Rationale for Peptide Modification
Bioactive peptides are at the forefront of therapeutic innovation, offering high specificity and potency. However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability and rapid clearance. Chemical modification is a powerful strategy to overcome these hurdles. The incorporation of linker molecules, such as 6-(methylamino)hexanoic acid hydrochloride, can profoundly alter the pharmacokinetic and pharmacodynamic properties of a peptide. This N-methylated derivative of the widely used 6-aminohexanoic acid (Ahx) linker provides a unique combination of flexibility, hydrophobicity, and resistance to enzymatic degradation, making it an invaluable tool in the design of next-generation peptide therapeutics.[1][2]
This technical guide provides a comprehensive overview of the application of 6-(methylamino)hexanoic acid hydrochloride for modifying bioactive peptides. We will delve into the underlying principles, provide detailed experimental protocols, and discuss the analytical and biophysical characterization of the resulting modified peptides.
Strategic Incorporation of 6-(Methylamino)hexanoic Acid: A Workflow Overview
The successful modification of a bioactive peptide with 6-(methylamino)hexanoic acid involves a multi-step process, beginning with the synthesis of the Fmoc-protected linker, followed by its incorporation into the peptide sequence during solid-phase peptide synthesis (SPPS), and culminating in the purification and characterization of the final conjugate.
Part 1: Synthesis of Fmoc-6-(methylamino)hexanoic Acid
The first critical step is the preparation of the N-Fmoc protected 6-(methylamino)hexanoic acid. This is essential for its use in standard Fmoc-based solid-phase peptide synthesis (SPPS). While a direct protocol for the N-methylated version is not widely published, a reliable synthesis can be adapted from the established protocol for Fmoc-6-aminohexanoic acid.[3]
Protocol 1: Synthesis of Fmoc-6-(methylamino)hexanoic Acid (Adapted)
-
Dissolution: Dissolve 6-(methylamino)hexanoic acid hydrochloride (1.0 eq) in a 10% aqueous sodium carbonate solution.
-
Fmoc-Protection: To this solution, add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 eq) in dioxane.
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl.
-
Acidification: Acidify the aqueous layer to a pH of 2-3 using 1M HCl.
-
Extraction: Extract the product into ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude Fmoc-6-(methylamino)hexanoic acid by flash chromatography on silica gel.
Part 2: Solid-Phase Peptide Synthesis (SPPS) and Incorporation of the Linker
The Fmoc-protected 6-(methylamino)hexanoic acid can be incorporated at any desired position within the peptide sequence during standard Fmoc-SPPS. It is important to note that the coupling of N-methylated amino acids can be more challenging than their non-methylated counterparts due to steric hindrance.[4][5] Therefore, the use of a more potent coupling reagent is recommended.
Materials and Reagents:
-
Fmoc-protected amino acids
-
Fmoc-6-(methylamino)hexanoic acid
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Protocol 2: SPPS and Linker Incorporation
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Standard):
-
Pre-activate a solution of the Fmoc-amino acid (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Wash the resin with DMF.
-
-
Linker Incorporation (N-methylated):
-
To couple Fmoc-6-(methylamino)hexanoic acid, use a similar procedure as in step 4, but extend the coupling time to 4-6 hours or overnight to ensure complete reaction.[6] The use of HATU is particularly recommended for coupling N-methylated residues.[5][6]
-
Monitor the coupling reaction using a Kaiser test. Note that N-methylated amines give a negative or weak response to the Kaiser test, so alternative monitoring methods like the chloranil test may be necessary.
-
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.[7]
-
Caution: Side reactions, such as fragmentation between consecutive N-methylated amino acids, can occur during TFA cleavage. The duration of cleavage should be optimized to maximize yield while minimizing side products.[4]
-
Filter the resin and collect the filtrate.
-
-
Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture, decant the ether, and dry the peptide pellet.
Part 3: Purification and Analytical Characterization
Purification of the modified peptide is typically achieved by reversed-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product are then confirmed by mass spectrometry.
Protocol 3: Purification and Analysis
-
Purification by RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Purify the peptide using a preparative C18 RP-HPLC column with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure product.
-
Pool the pure fractions and lyophilize to obtain the final peptide.
-
-
Characterization by Mass Spectrometry:
-
Confirm the molecular weight of the purified peptide using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.
-
The incorporation of the 6-(methylamino)hexanoic acid linker will result in a specific mass shift compared to the unmodified peptide.
-
Tandem mass spectrometry (MS/MS) can be used to confirm the peptide sequence and the location of the modification. The fragmentation pattern of peptides containing N-methylated residues may differ from their non-methylated counterparts.[8][9][10][11][12]
-
Data Presentation: Expected Analytical Characteristics
| Characteristic | Unmodified Peptide | Modified Peptide with 6-(Methylamino)hexanoic Acid | Rationale for Difference |
| HPLC Retention Time | X min | > X min | The alkyl chain of the linker increases the overall hydrophobicity of the peptide, leading to a longer retention time on a C18 column.[13][14][15][16][17] |
| Mass (ESI-MS) | M | M + 127.18 Da | The addition of the 6-(methylamino)hexanoic acid moiety (C7H13NO) increases the molecular weight by a predictable amount. |
| MS/MS Fragmentation | Predominantly b and y ions | Potential for altered fragmentation patterns around the N-methylated amide bond. | The N-methyl group can influence the proton mobility and fragmentation pathways during collision-induced dissociation (CID).[10][11] |
Part 4: Biophysical Characterization and Applications
The introduction of the 6-(methylamino)hexanoic acid linker can significantly impact the biophysical properties and biological activity of a peptide. It is crucial to characterize these changes to understand the functional consequences of the modification.
Biophysical Assays:
-
Binding Affinity Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or fluorescence-based assays can be used to quantify the binding affinity of the modified peptide to its target. The N-methylation can either enhance or decrease binding affinity depending on the specific interactions at the binding interface.[18][19][20][21]
-
Enzymatic Stability Assays: The N-methylated amide bond is generally more resistant to proteolytic cleavage.[2] The stability of the modified peptide can be assessed by incubating it with relevant proteases or in serum and analyzing the degradation over time by HPLC.[1]
Data Presentation: Impact on Biophysical Properties
| Property | Unmodified Peptide | Modified Peptide with 6-(Methylamino)hexanoic Acid | Potential Impact |
| Binding Affinity (KD) | Y nM | Variable | The linker may alter the peptide's conformation, affecting its fit into the binding pocket. N-methylation can also disrupt or create new hydrogen bonds.[18][20] |
| Enzymatic Half-life | Z min | > Z min | The N-methyl group sterically hinders the approach of proteases to the adjacent peptide bond, increasing resistance to degradation.[1][2] |
Application Example: Modulating a Kinase Signaling Pathway
The modification of a peptide inhibitor of a protein kinase with 6-(methylamino)hexanoic acid can enhance its therapeutic potential by increasing its stability and cellular permeability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Coupling of the Linker | Steric hindrance from the N-methyl group. | Use a more potent coupling reagent like HATU.[5][6] Increase the coupling time and/or temperature. Double couple the linker. |
| Low Yield After Cleavage | Side reactions during TFA treatment, such as fragmentation.[4][22] | Optimize the cleavage time. Use a milder cleavage cocktail if compatible with other protecting groups. |
| Multiple Peaks in HPLC | Presence of conformers due to the N-methylated amide bond.[4] | Alter the HPLC gradient or temperature. In some cases, the peaks may coalesce. Confirm that all peaks have the same mass. |
| Unexpected Mass in MS | Incomplete deprotection or side reactions (e.g., alkylation of Trp).[23][24][25] | Review the synthesis and cleavage protocols. Ensure proper use of scavengers in the cleavage cocktail.[7] |
Conclusion
The use of 6-(methylamino)hexanoic acid hydrochloride as a linker for modifying bioactive peptides offers a strategic approach to enhance their drug-like properties. By providing increased enzymatic stability and modulating hydrophobicity, this modification can lead to peptides with improved pharmacokinetic profiles. The protocols and considerations outlined in this guide provide a framework for the successful synthesis, purification, and characterization of these modified peptides, empowering researchers to develop more effective peptide-based therapeutics.
References
- Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213–219.
- Nowick, J. S. (n.d.).
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-66.
- Al-Gharabli, S. I., et al. (2015). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity.
- Getz, J. A., et al. (2020). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. bioRxiv.
- Chem-Impex. (n.d.). Fmoc-6-aminohexanoic acid.
- Hart-Smith, G., & Raftery, M. J. (2012). Comprehending Dynamic Protein Methylation with Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(10), 1655-1668.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4), 286-301.
- Chatterjee, J., et al. (2014). Screening for Inhibitors of Low-Affinity Epigenetic Peptide-Protein Interactions: An AlphaScreenTM-Based Assay for Antagonists of Methyl-Lysine Binding Proteins. Methods in Molecular Biology, 1177, 147-161.
- Ramachandran, S., & Thomas, T. (2019). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. Mass Spectrometry Letters, 10(2), 50-55.
- Aapptec. (n.d.). Cleavage Cocktails; Reagent B.
- D'Hondt, M., et al. (2012). Determination of theoretical retention times for peptides analyzed by reversed-phase high-performance liquid chromatography.
- Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Frank, A. O., et al. (2024). Ranking protein-peptide binding affinities with protein language models. bioRxiv.
- Bennett, M. A., et al. (2009). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of Organic Chemistry, 74(15), 5431-5436.
- Mant, C. T., et al. (2007). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Slideshare. (n.d.). Spps and side reactions in peptide synthesis.
- Mascot. (n.d.).
- Chatterjee, J., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Letters.
- ResearchGate. (n.d.). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid.
- Vachet, R. W., & Glish, G. L. (1998). Mass spectrometry of peptides and proteins. Chemical Reviews, 98(8), 2749-2776.
- Probiochemicals. (n.d.). How is FMOC-6-AMINOHEXANOIC ACID Prepared and Used in Pharmaceutical Synthesis?
- ResearchGate. (2018).
- ChemRxiv. (n.d.). Peptidomimetic inhibitors of β-strand mediated protein-protein interactions: tuning binding affinity of intrinsically disordered.
- ResearchGate. (n.d.).
- Krokhin Lab. (n.d.).
- ResearchGate. (n.d.).
- Loo, R. R. O., et al. (2010). Straightforward and de Novo Peptide Sequencing by MALDI-MS/MS Using a Lys-N Metalloendopeptidase. Journal of the American Society for Mass Spectrometry, 21(7), 1180-1188.
- Journal of Medicinal Chemistry. (2026). Diastereomeric Branched-Ester dBET1 Analogs Exhibit Conformation-Dependent Differences in Passive Membrane Permeability.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Mtoz Biolabs. (n.d.). Fmoc Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Fmoc SPPS Linkers.
- ResearchGate. (n.d.). A side-reaction in the SPPS of Trp-containing peptides.
- AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- Molecules. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 17(8), 683-690.
Sources
- 1. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. guidechem.com [guidechem.com]
- 4. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mascot help: Peptide fragmentation [matrixscience.com]
- 11. research.cbc.osu.edu [research.cbc.osu.edu]
- 12. Straightforward and de Novo Peptide Sequencing by MALDI-MS/MS Using a Lys-N Metalloendopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]
- 16. krokhinlab.ca [krokhinlab.ca]
- 17. researchgate.net [researchgate.net]
- 18. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 23. peptide.com [peptide.com]
- 24. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 25. researchgate.net [researchgate.net]
Application Notes & Protocols: N-Methyl-ε-aminocaproic Acid in Advanced Drug Delivery Systems
Abstract
This technical guide provides an in-depth exploration of N-Methyl-ε-aminocaproic acid (M-EACA) as a versatile excipient in modern drug delivery systems. While its parent molecule, ε-aminocaproic acid (EACA), is a known lysine analog used as an antifibrinolytic agent[1][2], the strategic N-methylation imparts modified physicochemical properties, such as increased lipophilicity. This guide elucidates the application of M-EACA in enhancing transdermal drug permeation, modifying the surface of nanocarriers like liposomes for improved cellular interaction, and engineering hydrogel matrices for the controlled release of hydrophobic drugs. Detailed, field-tested protocols for synthesis, formulation, and characterization are provided to enable researchers and drug development professionals to leverage M-EACA's potential in creating more effective therapeutic delivery platforms.
Introduction: Rationale for N-Methyl-ε-aminocaproic Acid
Epsilon-aminocaproic acid (EACA) is a structural analog of the amino acid lysine.[1] Its derivatives have been investigated for various biomedical applications, including as penetration enhancers for transdermal drug delivery.[3][4] The introduction of a methyl group onto the primary amine (N-methylation) is a strategic chemical modification intended to alter the molecule's properties for drug delivery applications.
The N-methylation of EACA to form N-Methyl-ε-aminocaproic acid (M-EACA) is hypothesized to:
-
Increase Lipophilicity: The addition of a methyl group reduces the polarity of the amine, thereby increasing the molecule's overall lipophilicity. This is a critical factor for enhancing passage through lipid-rich biological barriers like the stratum corneum and cell membranes.
-
Alter Hydrogen Bonding Capacity: The conversion of the primary amine to a secondary amine changes its hydrogen-bonding potential, which can influence its interaction with both drug molecules and biological substrates.
-
Modify pKa Value: N-methylation can subtly alter the basicity of the amino group, affecting the molecule's ionization state at physiological pH. This can impact solubility, binding, and transport characteristics.
These modifications position M-EACA as a novel functional excipient with significant potential to solve complex drug delivery challenges.
Physicochemical Properties: EACA vs. M-EACA
The following table summarizes the known properties of EACA and the predicted properties of M-EACA, highlighting the key changes imparted by N-methylation.
| Property | ε-Aminocaproic Acid (EACA) | N-Methyl-ε-aminocaproic Acid (M-EACA) (Predicted) | Causality of Change |
| Chemical Structure | H₂N-(CH₂)₅-COOH | CH₃-NH-(CH₂)₅-COOH | Addition of a methyl group to the terminal amine. |
| Molecular Weight | 131.17 g/mol [5] | ~145.20 g/mol | Addition of a -CH₂ group. |
| LogP (Lipophilicity) | -2.3 (for zwitterion)[6] | > -2.3 | The methyl group increases hydrophobicity, leading to a higher LogP value. |
| Amine Type | Primary | Secondary | N-methylation. |
| Key Advantage | Biocompatible, lysine analog.[1] | Enhanced lipophilicity, improved membrane interaction. | Enhanced structural affinity for lipid bilayers. |
Core Applications & Methodologies
M-EACA's unique properties make it suitable for several advanced drug delivery applications. This section details the scientific basis and provides protocols for its primary uses.
M-EACA as a Transdermal Permeation Enhancer
Expert Insight: The primary barrier to transdermal drug delivery is the highly organized, lipid-rich structure of the stratum corneum (SC).[3] Chemical permeation enhancers (CPEs) facilitate drug transport by transiently and reversibly disrupting this barrier. Esters of EACA have already demonstrated significant potential as CPEs.[4] We propose that M-EACA, with its enhanced lipophilicity, can more effectively integrate into and fluidize the SC's intercellular lipid matrix, creating pathways for drug molecules to permeate.
Proposed Mechanism of Action:
-
Partitioning: M-EACA partitions from the topical formulation into the SC.
-
Disruption: The lipophilic alkyl chain of M-EACA intercalates with the ceramides, cholesterol, and fatty acids of the SC, disrupting their tight packing.
-
Increased Fluidity: This disruption increases the fluidity of the lipid bilayers.
-
Enhanced Diffusion: The increased fluidity creates transient pores and increases the free volume within the SC, lowering the diffusional resistance for co-administered drug molecules.
Caption: Workflow of M-EACA enhancing drug permeation across the stratum corneum.
Protocol 1: Evaluation of M-EACA as a Permeation Enhancer using Franz Diffusion Cells
This protocol details the in-vitro evaluation of M-EACA's ability to enhance the permeation of a model hydrophobic drug (e.g., ketoprofen) across a model membrane.
Materials:
-
N-Methyl-ε-aminocaproic acid (M-EACA)
-
Model drug (e.g., Ketoprofen)
-
Propylene glycol, Carbopol 940, Triethanolamine
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Franz diffusion cells
-
Model membrane (e.g., Strat-M® or excised animal skin)
-
HPLC system for drug quantification
Methodology:
-
Formulation of Topical Gel:
-
Prepare a control gel (1% w/w Ketoprofen in a propylene glycol/water base with Carbopol 940 as a gelling agent).
-
Prepare a test gel by incorporating 3% (w/w) M-EACA into the control formulation.
-
Causality: Propylene glycol acts as a solvent and co-enhancer. Carbopol creates a stable gel matrix for application.
-
-
Franz Diffusion Cell Setup:
-
Mount the membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor chamber.
-
Fill the receptor chamber with PBS (pH 7.4), ensuring no air bubbles are trapped beneath the membrane. Maintain temperature at 37°C to simulate physiological conditions.
-
Allow the system to equilibrate for 30 minutes.
-
-
Permeation Study:
-
Apply a finite dose (e.g., 100 mg) of the control or test gel to the surface of the membrane in the donor chamber.
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor chamber.
-
Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.
-
Self-Validation: Maintaining sink conditions ensures that the concentration gradient, the driving force for diffusion, is not significantly altered during the experiment.
-
-
Quantification and Data Analysis:
-
Analyze the collected samples for drug concentration using a validated HPLC method.
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time.
-
Determine the steady-state flux (Jss) from the linear portion of the curve.
-
Calculate the Enhancement Ratio (ER) as: ER = Jss (with M-EACA) / Jss (control). An ER > 1 indicates successful permeation enhancement.
-
Surface Modification of Liposomes with M-EACA
Expert Insight: Liposomes are versatile nanocarriers, but their surface properties dictate their stability and biological interactions.[7] Modifying the liposome surface with functional molecules can improve drug targeting and cellular uptake.[8] By conjugating M-EACA to the liposome surface, we can increase its lipophilicity. This may enhance fusion with cell membranes or improve the encapsulation stability of highly lipophilic drugs within the bilayer.
Rationale for Modification:
-
Enhanced Membrane Affinity: The lipophilic nature of M-EACA can promote stronger interactions with the phospholipid bilayers of target cells, potentially increasing cellular uptake via membrane fusion.
-
Improved Drug Retention: For lipophilic drugs intercalated within the liposome bilayer, a surface layer of M-EACA could act as a hydrophobic shield, reducing premature drug leakage.
Caption: Key steps in the preparation and analysis of M-EACA-modified liposomes.
Protocol 2: Preparation and Characterization of M-EACA-Functionalized Liposomes
This protocol describes the synthesis of M-EACA-modified liposomes encapsulating a model drug (e.g., Doxorubicin) using the thin-film hydration method.[9][10]
Materials:
-
Phosphatidylcholine (PC), Cholesterol
-
DSPE-PEG(2000)-NHS (for conjugation)
-
N-Methyl-ε-aminocaproic acid (M-EACA)
-
Doxorubicin (DOX)
-
Organic solvent (Chloroform:Methanol mixture)
-
Hydration buffer (e.g., HEPES buffer, pH 7.4)
-
Size exclusion chromatography columns (e.g., Sephadex G-50)
Methodology:
-
Synthesis of M-EACA-Lipid Conjugate (Pre-step):
-
React M-EACA with DSPE-PEG(2000)-NHS in a suitable buffer (e.g., bicarbonate, pH 8.5). The primary amine of M-EACA will react with the NHS ester to form a stable amide bond.
-
Purify the resulting DSPE-PEG-M-EACA conjugate via dialysis. This is a critical first step to create the building block for the liposome.
-
-
Liposome Formulation (Thin-Film Hydration):
-
In a round-bottom flask, dissolve PC, cholesterol, and the DSPE-PEG-M-EACA conjugate in a chloroform:methanol (2:1 v/v) solution. A typical molar ratio is 55:40:5 (PC:Chol:Conjugate).
-
Causality: Cholesterol is included to provide rigidity to the lipid bilayer and reduce the permeability of the membrane to the encapsulated drug.[9]
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration and Encapsulation:
-
Hydrate the lipid film with an aqueous solution of Doxorubicin at a temperature above the lipid phase transition temperature (e.g., 60°C).
-
Vortex the mixture to form multilamellar vesicles (MLVs).
-
-
Sizing and Purification:
-
Reduce the size of the MLVs to form small unilamellar vesicles (SUVs) by probe sonication or extrusion through polycarbonate membranes (e.g., 100 nm pore size).
-
Self-Validation: Extrusion provides a more uniform and monodisperse size distribution compared to sonication.
-
Remove unencapsulated DOX by passing the liposome suspension through a Sephadex G-50 size exclusion column.
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). A PDI < 0.3 is desirable for a homogenous formulation.
-
Zeta Potential: Determine the surface charge to assess colloidal stability.
-
Encapsulation Efficiency (%EE): Lyse a known amount of purified liposomes with a detergent (e.g., Triton X-100). Quantify the entrapped drug using UV-Vis spectrophotometry or HPLC. Calculate %EE as: (%EE) = (Amount of entrapped drug / Total initial drug) x 100.
-
| Parameter | Expected Value | Significance |
| Z-Average Diameter | 100 - 150 nm | Optimal size for passive tumor targeting via the EPR effect.[11] |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow, monodisperse size distribution, crucial for reproducibility. |
| Zeta Potential | -5 to -20 mV | A negative charge helps prevent aggregation and opsonization. |
| Encapsulation Efficiency | > 70% | High EE ensures a sufficient therapeutic payload. |
M-EACA in Hydrogels for Hydrophobic Drug Delivery
Expert Insight: Hydrogels are highly hydrated, biocompatible polymer networks ideal for delivering hydrophilic drugs.[12] However, their utility for hydrophobic drugs is limited. By incorporating M-EACA into the hydrogel backbone, we can create hydrophobic domains. These domains can act as reservoirs for hydrophobic drugs, enabling their encapsulation and facilitating a controlled, sustained release.
Mechanism of Release: The release of a hydrophobic drug from an M-EACA-modified hydrogel is typically diffusion-controlled. The drug, sequestered in the hydrophobic domains, will slowly partition into the aqueous phase of the hydrogel and then diffuse out into the surrounding medium. The rate of release can be tuned by adjusting the concentration of M-EACA in the polymer backbone.
Protocol 3: In-Vitro Drug Release from an M-EACA-Modified Hydrogel
This protocol outlines how to assess the release of a model hydrophobic drug (e.g., Paclitaxel) from a custom-synthesized hydrogel.
Materials:
-
M-EACA-modified hydrogel loaded with Paclitaxel
-
Release medium: PBS (pH 7.4) containing 0.5% Tween 80
-
Shaking incubator or water bath
-
HPLC system for quantification
Methodology:
-
Hydrogel Preparation (Pre-step):
-
Synthesize a hydrogel polymer (e.g., a copolymer of N-isopropylacrylamide and an acrylated M-EACA monomer).
-
Load the hydrogel with Paclitaxel during polymerization or by swelling the pre-formed gel in a drug-solvent solution followed by solvent evaporation.
-
-
Release Study Setup:
-
Place a known amount (e.g., 50 mg) of the drug-loaded hydrogel into a vial containing a defined volume (e.g., 10 mL) of the release medium.
-
Causality: Tween 80 is included in the release medium to ensure sink conditions for the poorly water-soluble Paclitaxel, preventing saturation of the medium which would artificially slow the release rate.
-
-
Sample Collection:
-
Place the vials in a shaking incubator at 37°C.
-
At specified time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium.
-
Replace the withdrawn volume with 1 mL of fresh, pre-warmed medium.
-
-
Quantification and Analysis:
-
Analyze the Paclitaxel concentration in the collected samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released over time.
-
Plot the cumulative release percentage versus time to obtain the drug release profile.
-
The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism (e.g., diffusion-controlled vs. swelling-controlled).
-
Conclusion and Future Perspectives
N-Methyl-ε-aminocaproic acid represents a promising, rationally designed excipient for overcoming significant barriers in drug delivery. Its enhanced lipophilicity compared to its parent compound makes it a strong candidate for use as a transdermal permeation enhancer, a surface modifier for nanocarriers, and a functional monomer for creating hydrophobic domains in hydrogels. The protocols outlined in this guide provide a robust framework for researchers to explore and validate these applications.
Future research should focus on in-vivo studies to confirm the efficacy and safety of M-EACA-based formulations. Investigating the precise molecular interactions between M-EACA and lipid bilayers through advanced analytical techniques will further elucidate its mechanisms of action and pave the way for its inclusion in next-generation therapeutic products.
References
-
Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. (2021). Pharmaceuticals. [Link]
-
Hrabálek, A., et al. (1993). ε-Aminocaproic acid esters as transdermal penetration enhancing agents. Pharmaceutical Research. [Link]
-
Gomes, P., et al. (2016). Amino Acids in the Development of Prodrugs. Molecules. [Link]
-
Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. (2021). ResearchGate. [Link]
-
Aminocaproic acid. Wikipedia. [Link]
-
Soares, S., et al. (2007). Prodrugs for Amines. Mini-Reviews in Medicinal Chemistry. [Link]
-
Chen, J., et al. (2022). A Novel Natural Penetration Enhancer for Transdermal Drug Delivery: In Vitro/In Vivo Evaluation and Penetration Enhancement Mechanism. Molecules. [Link]
-
Characterization of Different Functionalized Lipidic Nanocapsules as Potential Drug Carriers. (2012). Polymers. [Link]
-
Sharma, G., et al. (2022). Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. Pharmaceutics. [Link]
-
In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. (2018). Pharmaceutics. [Link]
-
ε-AMINOCAPROIC ACID. Organic Syntheses. [Link]
-
Synthesis and in vitro stability of amino acid prodrugs of 6-β-naltrexol for microneedle-enhanced transdermal delivery. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]
-
In vitro cytotoxicity and antiviral activity of aminocaproic acid against SARS-CoV-2. (2024). Journal of Advanced Pharmacy Education and Research. [Link]
-
Cooper, J., et al. (2023). Aminocaproic Acid. StatPearls. [Link]
-
An emerging era in manufacturing of drug delivery systems: Nanofabrication techniques. (2023). Advanced Drug Delivery Reviews. [Link]
-
Aminocaproic Acid Injection, USP. American Regent. [Link]
-
Epsilon-aminocaproic Acid Is a Useful Fibrin Degradation Inhibitor for Cartilage Tissue Engineering. (2009). Tissue Engineering Part A. [Link]
-
Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. (2023). International Journal of Molecular Sciences. [Link]
-
Association with Amino Acids Does Not Enhance Efficacy of Polymerized Liposomes As a System for Lung Gene Delivery. (2016). PLOS ONE. [Link]
-
Surface modification of liposomes for cardiomyocytes targeting in vitro. (2006). Journal of Drug Targeting. [Link]
-
Epsilon-aminocaproic acid (EACA). (1975). California Medicine. [Link]
-
Hydrogel Materials for Drug Delivery and Tissue Engineering. (2023). Gels. [Link]
-
Preparation and Characterization of New Carrier Drug Polymers Based Maleimide and Its Drug Release Behaviour. (2019). Asian Journal of Chemistry. [Link]
-
Innovative Approaches to Enhancing the Biomedical Properties of Liposomes. (2024). Pharmaceutics. [Link]
-
Drug delivery gel can heal without the drugs. (2018). Futurity. [Link]
-
Drug Carriers: Classification, Administration, Release Profiles, and Industrial Approach. (2021). Processes. [Link]
-
In vitro and in vivo drug release and antibacterial properties of the vancomycin-loaded bone-like hydroxyapatite/poly-amino acid bionic bone scaffold. (2017). International Journal of Nanomedicine. [Link]
- Synthesis of epsilon-aminocaproic acid from epsilon-caprolactam.
-
Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics. (2021). Pharmaceutics. [Link]
-
In vitro and in vivo models for the study of oral delivery of nanoparticles. (2013). Journal of Materials Chemistry B. [Link]
-
Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques. (2022). Polymers. [Link]
-
Preparation and Characterization of New Carrier Drug Polymers Based Maleimide and Its Drug Release Behaviour. (2019). ResearchGate. [Link]
-
Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential. (2024). Pharmaceutics. [Link]
-
Polymer-Modified Liposomes for Drug Delivery: From Fundamentals to Applications. (2022). Polymers. [Link]
-
33195 PDFs | Review articles in DRUG CARRIERS. ResearchGate. [Link]
-
Hydrogels for Hydrophobic Drug Delivery. Classification, Synthesis and Applications. (2019). Journal of Functional Biomaterials. [Link]
-
Aminocaproic acid. NIST WebBook. [Link]
-
Hydrogels for Modified-release Drug Delivery Systems. (2022). Current Pharmaceutical Design. [Link]
-
Nanoencapsulation for drug delivery. (2014). Materials Science and Engineering: C. [Link]
-
A Comprehensive Review of Nanoparticle-Based Drug Delivery for Modulating PI3K/AKT/mTOR-Mediated Autophagy in Cancer. (2024). International Journal of Molecular Sciences. [Link]
-
Epsilon-aminocaproic Acid for Treatment of Fibrinolysis during Liver Transplantation. (1989). Anesthesiology. [Link]
-
Amiocaproic acid. PubChem. [Link]
-
Recent Advances in Polymeric Nanoparticle-Encapsulated Drugs against Intracellular Infections. (2022). Pharmaceutics. [Link]
-
Epsilon-aminocaproic acid for treatment of fibrinolysis during liver transplantation. (1989). Anesthesiology. [Link]
-
Pharmacokinetics of ε-Aminocaproic Acid in Neonates Undergoing Cardiac Surgery With Cardiopulmonary Bypass. (2012). Anesthesia & Analgesia. [Link]
Sources
- 1. Aminocaproic acid - Wikipedia [en.wikipedia.org]
- 2. Aminocaproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epsilon-Aminocaproic acid esters as transdermal penetration enhancing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminocaproic acid [webbook.nist.gov]
- 6. Amiocaproic acid | C6H12NO2- | CID 5460263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Polymer-Modified Liposomes for Drug Delivery: From Fundamentals to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Innovative Approaches to Enhancing the Biomedical Properties of Liposomes [mdpi.com]
- 10. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Peptide Drug Development: A Guide to Microwave-Assisted Synthesis of N-Methylated Peptides
Application Note & Protocol
Abstract
Backbone N-methylation is a critical modification in medicinal chemistry, transforming standard peptides into drug candidates with enhanced metabolic stability, membrane permeability, and binding affinity.[1][2][3] However, the synthesis of N-methylated peptides is notoriously challenging due to the steric hindrance of the N-methyl group, which slows down subsequent coupling steps. This guide details a robust, microwave-assisted protocol for the efficient on-resin synthesis of N-methylated peptides. By leveraging the rapid and uniform heating of microwave energy, this method dramatically reduces reaction times, improves coupling efficiency, and minimizes common side reactions, offering a superior alternative to conventional solid-phase peptide synthesis (SPPS).[4][5]
Introduction: The Significance of N-Methylation
Peptides are central to many biological signaling pathways, making them attractive therapeutic targets.[3] However, their application as drugs is often limited by poor pharmacokinetic properties, such as susceptibility to proteolytic degradation and low oral bioavailability.[3][6] Nature's solution, exemplified by molecules like Cyclosporine A, often involves N-methylation of the peptide backbone.[3]
Key Advantages of N-Methylation:
-
Enhanced Metabolic Stability: The N-methyl group protects the adjacent peptide bond from enzymatic cleavage by proteases.
-
Improved Membrane Permeability: By replacing an amide proton—a hydrogen bond donor—with a methyl group, N-methylation can favor conformations with intramolecular hydrogen bonds, effectively shielding polar groups and increasing lipophilicity.[7] This can lead to improved cell penetration and even oral bioavailability.[3][7]
-
Conformational Control: N-methylation restricts the conformational flexibility of the peptide backbone, which can lock the peptide into its bioactive conformation, thereby increasing binding affinity and receptor selectivity.[3][8]
Despite these benefits, chemical synthesis presents a major hurdle. Coupling an amino acid to a sterically hindered N-methylated amine is inefficient at room temperature, leading to low yields and byproduct formation.[3] Microwave-assisted synthesis directly addresses this challenge by providing the energy needed to overcome the activation barrier, making the synthesis of these valuable molecules more practical and efficient.[2][4][9]
The Chemical Principle: On-Resin N-Methylation & Microwave Acceleration
The most widely adopted and efficient method for on-resin N-methylation is a three-step procedure adapted from the work of Fukuyama and optimized by others.[10][11] This process is fully compatible with standard Fmoc-based SPPS.
The Three-Step N-Methylation Process:
-
Sulfonylation: The free N-terminal amine of the resin-bound peptide is activated with an ortho-nitrobenzenesulfonyl (o-NBS) chloride. This protecting group increases the acidity of the amide proton, facilitating the subsequent methylation step.
-
Methylation: The sulfonamide is then methylated using a methylating agent like dimethyl sulfate in the presence of a base.[10]
-
Desulfonylation: The o-NBS group is removed with a thiol, regenerating a free—now methylated—secondary amine, ready for the next coupling step.
How Microwave Energy Accelerates the Process: Microwave irradiation utilizes dielectric heating to transfer energy directly to polar molecules in the reaction mixture, primarily the solvent (e.g., DMF, NMP).[5][9] This results in rapid, uniform, and precisely controlled heating throughout the reaction vessel.[5][9]
-
Overcoming Steric Hindrance: For the difficult coupling onto an N-methylated residue, microwave energy provides the necessary activation energy to drive the reaction to completion quickly, often in minutes compared to hours conventionally.[4][12]
-
Reducing Side Reactions: Shorter reaction times at optimal temperatures minimize the risk of side reactions, such as racemization or aspartimide formation, the latter being a particular concern for aspartic acid residues.[1]
-
Improving Overall Efficiency: The entire cycle of deprotection, methylation, and coupling is dramatically shortened, enabling the rapid synthesis of complex, N-methyl-rich peptides.[1][4]
Visualizing the Workflow and Chemistry
To clarify the process, the following diagrams illustrate the overall workflow and the core chemical transformations involved in the on-resin N-methylation cycle.
Caption: Core chemical transformations in the three-step on-resin N-methylation procedure.
Detailed Experimental Protocols
This section provides a validated, step-by-step protocol for synthesizing an N-methylated peptide using a microwave peptide synthesizer.
Materials and Reagents
| Reagent | Grade | Recommended Supplier (Example) | Purpose |
| Rink Amide Resin | 100-200 mesh | MilliporeSigma, CEM Corp. | Solid support for peptide synthesis |
| Fmoc-Protected Amino Acids | Synthesis Grade | CEM Corp., Bachem | Peptide building blocks |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | MilliporeSigma | Activating agent for coupling |
| Oxyma Pure (or HOBt) | Synthesis Grade | CEM Corp., Iris Biotech | Racemization suppressant |
| Piperidine | Synthesis Grade | MilliporeSigma | Fmoc deprotection agent |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Fisher Scientific, CEM Corp. | Primary solvent |
| ortho-Nitrobenzenesulfonyl chloride (o-NBS-Cl) | ≥98% Purity | MilliporeSigma | Sulfonylating agent |
| 4-Dimethylaminopyridine (DMAP) | ≥99% Purity | MilliporeSigma | Base for sulfonylation |
| Dimethyl sulfate ((CH₃)₂SO₄) | ≥99% Purity | MilliporeSigma | Caution: Toxic! Methylating agent |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ≥98% Purity | MilliporeSigma | Non-nucleophilic base for methylation/desulfonylation |
| 2-Mercaptoethanol | ≥99% Purity | MilliporeSigma | Thiol for desulfonylation |
| Trifluoroacetic Acid (TFA) | Reagent Grade | MilliporeSigma | Cleavage from resin |
| Triisopropylsilane (TIS) | ≥98% Purity | MilliporeSigma | Scavenger for cleavage |
Safety Precaution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Always handle it inside a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: On-Resin N-Methylation Cycle
This protocol is performed on the resin-bound peptide after the standard Fmoc-deprotection of the amino acid to be methylated. (Scale: 0.1 mmol)
-
Step 1: Sulfonylation (Activation)
-
Wash the resin thoroughly with DMF (3 x 5 mL).
-
Prepare a solution of o-NBS-Cl (4 equiv., 0.4 mmol, 88.6 mg) and DMAP (10 equiv., 1.0 mmol, 122 mg) in 5 mL of DMF.
-
Add the solution to the resin.
-
Perform the reaction with microwave irradiation: 50°C for 5 minutes .
-
Wash the resin with DMF (5 x 5 mL).
-
-
Step 2: Methylation
-
Prepare a solution of DBU (5 equiv., 0.5 mmol, 75 µL) in 5 mL of DMF. Add to the resin and mix for 30 seconds.
-
Add dimethyl sulfate (10 equiv., 1.0 mmol, 95 µL) to the resin.
-
Perform the reaction with microwave irradiation: 50°C for 2.5 minutes .
-
Wash the resin with DMF (5 x 5 mL).
-
-
Step 3: Desulfonylation (o-NBS Removal)
-
Prepare a solution of 2-mercaptoethanol (10 equiv., 1.0 mmol, 70 µL) and DBU (5 equiv., 0.5 mmol, 75 µL) in 5 mL of DMF.
-
Add the solution to the resin.
-
Perform two sequential microwave irradiation steps: 50°C for 2.5 minutes, twice .
-
Wash the resin thoroughly with DMF (5 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL) to prepare for the next coupling step.
-
Protocol 2: Microwave Coupling onto an N-Methylated Amine
This is the critical step that benefits most from microwave energy.
-
Reagent Preparation:
-
In a separate vial, dissolve the next Fmoc-amino acid (5 equiv., 0.5 mmol), DIC (5 equiv., 0.5 mmol, 78 µL), and Oxyma Pure (5 equiv., 0.5 mmol, 71 mg) in 5 mL of DMF.
-
-
Coupling Reaction:
-
Add the activation mixture to the N-methylated peptide-resin.
-
Perform the coupling with microwave irradiation: 75°C for 10 minutes .
-
Wash the resin with DMF (5 x 5 mL).
-
(Optional but Recommended): Perform a Kaiser test or a small-scale cleavage and LC-MS analysis to confirm coupling completion before proceeding. If incomplete, a second coupling may be necessary.
-
Protocol 3: Cleavage, Purification, and Analysis
-
Cleavage: After synthesis is complete, wash the resin with DCM and dry it. Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS). Add to the resin and shake at room temperature for 2-3 hours.
-
Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.
-
Purification: Dissolve the crude peptide in a minimal amount of ACN/water and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Analysis: Confirm the mass and purity of the final product using Liquid Chromatography-Mass Spectrometry (LC-MS) or MALDI-TOF mass spectrometry.
Troubleshooting and Key Considerations
-
Problematic Residues: N-methylation of aspartic acid can be challenging due to a higher risk of aspartimide formation, which can be exacerbated by prolonged base treatment or high temperatures. [1]Using the shortened microwave times described here helps mitigate this issue. [11]* Incomplete Coupling: Coupling onto N-methylated residues, especially bulky ones like N-Me-Val, is difficult. If a single coupling is insufficient, a second coupling under the same microwave conditions is the most effective solution.
-
Racemization: While microwave heating accelerates reactions, it can also increase the risk of racemization if not properly controlled. Using an additive like Oxyma Pure or HOBt is crucial, and adhering to validated temperature and time profiles is essential for maintaining chiral purity.
-
Solvent Quality: Use high-purity, peptide-synthesis-grade solvents. Water content in DMF can negatively impact coupling efficiency. [13]
Conclusion
The integration of microwave technology into solid-phase peptide synthesis provides a powerful and enabling solution to the long-standing challenges associated with producing N-methylated peptides. This approach drastically reduces synthesis times from hours and days to mere minutes per cycle, while simultaneously improving the purity and yield of these therapeutically valuable molecules. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and efficiently incorporate N-methylation into their peptide drug discovery programs, accelerating the development of next-generation therapeutics.
References
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. Available at: [Link]
-
Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Available at: [Link]
-
N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Chapter 5: Microwave-assisted Peptide Synthesis. The Royal Society of Chemistry. Available at: [Link]
-
Optimized selective N-methylation of peptides on solid support. ResearchGate. Available at: [Link]
-
Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. Biotage. Available at: [Link]
-
Microwave heating in solid-phase peptide synthesis. Luxembourg Bio Technologies. Available at: [Link]
-
On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. National Institutes of Health (NIH). Available at: [Link]
- Microwave-assisted peptide synthesis. Google Patents.
-
Toward accurately modeling N-methylated cyclic peptides. RSC Publishing. Available at: [Link]
-
N-methylation in amino acids and peptides: Scope and limitations. PubMed. Available at: [Link]
-
Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. National Institutes of Health (NIH). Available at: [Link]
-
Microwave-Assisted Peptide Synthesis: A Faster Approach. Synpeptide. Available at: [Link]
-
Selective, on-resin N-methylation of peptide N-trifluoroacetamides. National Institutes of Health (NIH). Available at: [Link]
-
Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides. ResearchGate. Available at: [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. Available at: [Link]
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 6. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toward accurately modeling N-methylated cyclic peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. researchgate.net [researchgate.net]
- 11. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Navigating Difficult Couplings of N-Methylated Amino Acids with HATU and PyBOP
Abstract
The incorporation of N-methylated amino acids into peptide sequences is a cornerstone strategy in medicinal chemistry for enhancing pharmacological properties such as metabolic stability, bioavailability, and conformational rigidity.[1][2][3] However, the increased steric hindrance and reduced nucleophilicity of the N-methylated amine present significant synthetic challenges, often leading to low yields and epimerization during peptide bond formation.[1][4][5] This guide provides an in-depth analysis and field-proven protocols for the use of two powerful coupling reagents, HATU and PyBOP, to overcome these hurdles. We will explore the mechanistic rationale behind their efficacy, offer a head-to-head comparison, and present detailed, validated protocols for their application in Solid-Phase Peptide Synthesis (SPPS).
The Challenge of N-Methylation in Peptide Synthesis
Standard peptide coupling procedures often fail when an N-methylated amino acid is the N-terminal residue of the growing peptide chain. The secondary amine of an N-methylated residue is a significantly poorer nucleophile than a primary amine, and the methyl group creates a sterically crowded environment around the nitrogen atom. This combination drastically slows the rate of aminolysis of the activated carboxylic acid, making the formation of the peptide bond the rate-limiting step. Consequently, the selection of a highly reactive, yet stereochemically safe, coupling reagent is paramount for success. Uronium/aminium salts like HATU and phosphonium salts like PyBOP have become the reagents of choice for these "difficult couplings".[1][6][7]
Mechanistic Insights: Why HATU and PyBOP Excel
An understanding of the activation mechanism is crucial to appreciating the strengths and weaknesses of each reagent and for troubleshooting synthetic protocols.
HATU: The Gold Standard of Reactivity
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium/aminium salt derived from 1-hydroxy-7-azabenzotriazole (HOAt).[8] Its superior performance stems from the formation of a highly reactive OAt-active ester.
Mechanism of Action: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks HATU to form a highly unstable intermediate that rapidly rearranges to the OAt-active ester, releasing tetramethylurea.[8][9][10] The key advantage of HATU lies in the HOAt moiety; the pyridine nitrogen at the 7-position provides "anchimeric assistance," acting as a general base catalyst that accelerates the subsequent aminolysis step.[8][11] This intramolecular catalysis makes the OAt-ester significantly more reactive than its HOBt-based counterpart, rendering HATU exceptionally effective for sterically demanding couplings.[11][12]
PyBOP: The Reliable Phosphonium Workhorse
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt-based reagent derived from 1-hydroxybenzotriazole (HOBt).[13] It was developed as a safer, non-carcinogenic alternative to the original BOP reagent.[14][15]
Mechanism of Action: Similar to HATU, PyBOP requires a base to deprotonate the carboxylic acid. The carboxylate then attacks the positively charged phosphorus atom of PyBOP, forming a highly reactive O-acylphosphonium intermediate. This intermediate is then attacked by HOBt (present within the PyBOP structure) to generate the OBt-active ester and tris(pyrrolidino)phosphine oxide. While effective, the resulting OBt-ester is generally less reactive than the OAt-ester formed by HATU, which can be a critical difference in particularly challenging couplings like those involving N-methylated residues.[16][17]
Comparative Analysis: HATU vs. PyBOP
The choice between HATU and PyBOP depends on the specific demands of the synthesis, particularly the degree of steric hindrance.
| Feature | HATU | PyBOP | Expert Analysis & Rationale |
| Reagent Type | Uronium/Aminium Salt of HOAt | Phosphonium Salt of HOBt | The HOAt leaving group in HATU is inherently more activating than the HOBt in PyBOP. |
| Reactivity | Very High . Considered the gold standard for difficult couplings.[7][18] | High . Effective for many couplings but can be less efficient than HATU for N-methylated residues.[19] | HATU's superior reactivity is due to the formation of the more susceptible OAt-ester, which more readily overcomes steric hindrance.[11][19] |
| Coupling Efficiency | Excellent, especially for N-methyl to N-methyl linkages. Often requires shorter reaction times.[19][20] | Good, but may require longer reaction times or double coupling for the most difficult sequences.[16][17][19] | For high-throughput synthesis or notoriously difficult sequences, HATU's efficiency saves time and reduces the risk of incomplete reactions.[11] |
| Racemization Risk | Low. The rapid reaction rate minimizes the lifetime of the activated species, reducing the window for epimerization.[8][20] | Low. Generally provides clean couplings, but racemization can occur with slow reactions under basic conditions.[21][22] | While both are excellent, any condition that slows the main coupling reaction (e.g., extreme steric hindrance) can increase the risk of racemization, a base-mediated side reaction.[21] |
| Key Side Reaction | Guanidinylation . If not pre-activated, HATU can react with the free N-terminal amine, capping the peptide.[8][23] | Byproduct Removal . Generates tris(pyrrolidino)phosphine oxide, which is non-toxic but must be thoroughly washed from the resin.[15][22] | The risk of guanidinylation with HATU mandates a specific protocol order (pre-activation). PyBOP is more forgiving in this regard as phosphonium salts do not guanidinylate amines. |
| Cost | Generally more expensive.[18] | More cost-effective than HATU. | For routine couplings, PyBOP can be a more economical choice. For critical, low-yielding steps, the higher cost of HATU is justified by its performance. |
Validated Protocols for Solid-Phase Synthesis
The following protocols are designed for standard Fmoc-based solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale. All steps should be performed in a dedicated peptide synthesis vessel with agitation.
Protocol 1: HATU-Mediated Coupling of an N-Methylated Amino Acid
This protocol is recommended for all couplings involving N-methylated amino acids and is especially critical when coupling to an N-methylated amine. The pre-activation step is essential to prevent guanidinylation.
Materials:
-
Fmoc-N-methylated amino acid (4.0 eq., 0.4 mmol)
-
HATU (3.9 eq., 0.39 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (8.0 eq., 0.8 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deprotected peptide-resin (1.0 eq., 0.1 mmol)
Procedure:
-
Pre-activation (Critical Step): In a separate vial, dissolve the Fmoc-N-methylated amino acid (4 eq.) and HATU (3.9 eq.) in DMF (approx. 2 mL).
-
Add DIPEA (8 eq.) to the amino acid/HATU solution.
-
Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color.[1][6]
-
Coupling: Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.
-
Agitate the reaction vessel for 1 to 4 hours. The extended coupling time is often necessary for N-methylated residues.[1]
-
Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Bromophenol Blue test.[1][6] (Note: The Kaiser test is unreliable for secondary amines and will give a false negative).[1]
-
Blue/Green Beads: Incomplete coupling. A second coupling ("double coupling") with a freshly prepared activated solution is recommended.
-
Yellow/Orange Beads: Complete coupling.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x) to remove all soluble reagents and byproducts.[1]
Protocol 2: PyBOP-Mediated Coupling of an N-Methylated Amino Acid
This protocol can be effective, particularly when coupling a standard amino acid to an N-methylated amine. For coupling an N-methylated acid, performance may be lower than with HATU.
Materials:
-
Fmoc-N-methylated amino acid (2.0 eq., 0.2 mmol)
-
PyBOP (2.0 eq., 0.2 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (4.0 eq., 0.4 mmol)
-
Optional but Recommended: HOAt (2.0 eq., 0.2 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deprotected peptide-resin (1.0 eq., 0.1 mmol)
Procedure:
-
Coupling Solution: In a separate vial, dissolve the Fmoc-N-methylated amino acid (2 eq.), PyBOP (2 eq.), and optional HOAt (2 eq.) in DMF (approx. 2 mL).
-
Add the coupling solution to the vessel containing the deprotected peptide-resin.
-
Add DIPEA (4 eq.) to the reaction vessel to initiate the coupling.
-
Agitate the reaction vessel for 30 minutes to 4 hours. Coupling to an N-methyl amine is often slower than to a primary amine.
-
Monitoring: Use the Bromophenol Blue test as described in the HATU protocol to check for reaction completion.[1][6] If the reaction is incomplete, a second coupling may be necessary.
-
Washing: Drain the coupling solution and wash the resin extensively with DMF (5x), DCM (3x), and DMF (5x) to ensure complete removal of tris(pyrrolidino)phosphine oxide and other byproducts.[1]
Conclusion and Final Recommendations
For the successful synthesis of peptides containing N-methylated amino acids, the choice of coupling reagent is a critical determinant of success.
-
HATU is demonstrably the superior and more robust reagent for nearly all couplings involving N-methylated amino acids. Its high reactivity, driven by the formation of the OAt-active ester, leads to higher coupling efficiencies and faster reactions, which in turn helps to suppress epimerization.[11][19][20] It should be considered the default choice for any challenging sequence.
-
PyBOP is a potent and reliable coupling reagent that serves as a viable alternative. It is particularly useful when the potential for guanidinylation side reactions with HATU is a concern, or for more cost-sensitive applications with less-hindered couplings. The addition of HOAt to a PyBOP-mediated coupling can enhance its efficiency, bridging the performance gap to HATU.[5][24]
Ultimately, successful synthesis requires not just the right reagent, but also careful execution. Adherence to protocols that emphasize pre-activation for HATU, employ appropriate monitoring tests like Bromophenol Blue, and allow for sufficient reaction times will empower researchers to confidently incorporate these valuable modified residues into their next generation of therapeutic peptides.
References
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application. Semantic Scholar. [Link]
-
N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. [Link]
-
N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. [Link]
-
Peptide Formation: Unveiling The PyBOP Mechanism. S.Univ-dschang. [Link]
-
N-methylation in amino acids and peptides: Scope and limitations. PubMed. [Link]
-
Solid-phase synthesis and characterization of N-methyl-rich peptides. Semantic Scholar. [Link]
-
Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Link]
-
Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]
-
HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
Epimerisation in Peptide Synthesis. MDPI. [Link]
-
HATU as a Peptide Coupling Reagent: Benefits for Pharmaceutical Manufacturing. Medium. [Link]
-
Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ. ResearchGate. [Link]
-
Peptide Formation: Unveiling The PyBOP Mechanism. Nimc. [Link]
-
Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts. ACS Publications. [Link]
-
Optimizing Peptide Coupling: Key Techniques. S.Univ-dschang. [Link]
-
Coupling Reagents. ResearchGate. [Link]
-
PyBOP-A-new-peptide-coupling-reagent-devoid-of-toxic-by-product.pdf. Luxembourg Bio Technologies. [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]
-
Coupling Reagents. Aapptec. [Link]
-
Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed. [Link]
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]
-
N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. ResearchGate. [Link]
-
Developing an experimental procedure for synthesizing Arg-Trp using PyBOP. Reddit. [Link]
-
HATU/PyBOP coupling procedure question. Reddit. [Link]
-
All kinds of peptide coupling reagents are available from stock, High purity and reliable quality. Omizzur. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 13. jpt.com [jpt.com]
- 14. bachem.com [bachem.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. nbinno.com [nbinno.com]
- 21. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 22. vault.nimc.gov.ng [vault.nimc.gov.ng]
- 23. reddit.com [reddit.com]
- 24. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for On-Resin N-Methylation in Peptide Synthesis
Abstract
Backbone N-methylation is a critical chemical modification in peptide drug discovery, often enhancing metabolic stability, membrane permeability, and oral bioavailability.[1][2] Performing this modification directly on the solid-phase support streamlines the synthetic workflow, avoiding solution-phase manipulations of sensitive intermediates. This guide provides an in-depth analysis of prevalent on-resin N-methylation techniques, offering detailed, field-proven protocols for researchers and drug development professionals. We will explore the causality behind experimental choices, compare methodologies, and provide visual workflows to ensure robust and reproducible synthesis of N-methylated peptides.
Introduction: The Strategic Value of On-Resin N-Methylation
The introduction of a methyl group onto a backbone amide nitrogen atom profoundly impacts a peptide's conformational landscape and physicochemical properties. By replacing an amide proton—a hydrogen bond donor—with a lipophilic methyl group, N-methylation can disrupt secondary structures like β-sheets, prevent proteolytic degradation, and improve passive diffusion across cellular membranes.[1] These modifications are hallmarks of many naturally occurring cyclic peptide drugs and are increasingly sought after in therapeutic peptide design.[1]
Synthesizing N-methylated peptides can be approached in two ways: by incorporating pre-methylated amino acid building blocks or by performing the methylation post-coupling on the resin-bound peptide. While the former is straightforward, it is often hampered by the high cost and limited commercial availability of diverse N-methylated amino acids.[3] On-resin methylation offers a more flexible and economical alternative, allowing for the site-specific modification of a growing peptide chain using standard amino acid monomers. This guide focuses on the most reliable and widely adopted on-resin strategies.
Foundational Consideration: The Solid-Phase Support
The choice of resin is not a trivial matter. The solid support's chemical nature, swelling properties, and linker stability directly influence reaction kinetics and overall yield. Resins like polystyrene (e.g., Wang, Rink Amide) and polyethylene glycol (PEG)-grafted polystyrene (e.g., TentaGel) are commonly used.[4][5] PEG-based resins often provide a more "solution-like" environment, which can improve the efficiency of sterically demanding reactions, including the subsequent coupling of an amino acid onto the newly formed N-methylated residue.[5] The spatial arrangement of the peptide on the resin backbone can influence reaction accessibility, making resin selection a key parameter for optimization.[5]
Core Methodologies for On-Resin N-Methylation
Several distinct chemical strategies have been optimized for solid-phase N-methylation. The choice of method depends on the peptide sequence, the scale of the synthesis, and the desired level of control.
Method A: The Fukuyama-Mitsunobu Approach via Sulfonamide Activation
This is one of the most robust and widely used methods for on-resin N-methylation. The strategy relies on temporarily increasing the acidity of the amide proton by attaching an electron-withdrawing sulfonyl group, facilitating its deprotonation and subsequent alkylation.[3][6] The ortho-nitrobenzenesulfonyl (o-NBS) group is commonly employed due to its effective activation and relatively mild removal conditions.[6][7]
Causality & Rationale: A standard peptide amide N-H bond is not sufficiently acidic to be efficiently deprotonated by common bases for methylation. The o-NBS group acts as a powerful activating group, making the sulfonamide proton readily abstractable. The subsequent Mitsunobu reaction provides a mild and efficient means of methylation.[6]
Experimental Protocol: Fukuyama-Mitsunobu N-Methylation
This three-step procedure is performed on the resin-bound peptide after the desired amino acid for methylation has been coupled and its N-terminal Fmoc group has been removed.
-
Sulfonylation (Amine Activation):
-
Swell the peptide-resin (1.0 eq) in N-methylpyrrolidone (NMP).
-
Prepare a pre-activated solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl, 4.0 eq) and 2,4,6-collidine (10.0 eq) in NMP.[8]
-
Add the solution to the resin and agitate for 15-30 minutes at room temperature.[6][8] The reaction progress can be monitored by a chloranil test.
-
Wash the resin thoroughly with NMP (3x) and Dichloromethane (DCM) (3x).
-
-
Methylation (Mitsunobu Reaction):
-
Swell the o-NBS-protected peptide-resin in dry Tetrahydrofuran (THF).
-
Add triphenylphosphine (PPh₃, 5.0 eq) and methanol (MeOH, 10.0 eq) to the resin suspension.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (5.0 eq) dropwise.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Wash the resin with THF (3x), NMP (3x), and DCM (3x).
-
-
Sulfonamide Deprotection:
-
Prepare a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 5.0 eq) and 2-mercaptoethanol (10.0 eq) in NMP.[6]
-
Add the solution to the resin and agitate for 5-10 minutes. The reaction is often accompanied by a color change. Repeat if necessary until the deprotection is complete (monitored by LC-MS of a test cleavage).
-
Wash the resin extensively with NMP (5x) and DCM (3x) to remove residual reagents. The peptide is now ready for the next coupling cycle.
-
Workflow Diagram: Fukuyama-Mitsunobu N-Methylation
Caption: On-resin Fukuyama-Mitsunobu N-methylation workflow.
Method B: Reductive Amination
Reductive amination is a powerful alternative, particularly for N-terminal methylation. This method involves the formation of a transient imine between the peptide's terminal amine and an aldehyde (formaldehyde for methylation), which is then immediately reduced to the secondary amine by a mild reducing agent.[9]
Causality & Rationale: The key to this method's success is the choice of reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are mild enough to selectively reduce the protonated imine intermediate much faster than they reduce the starting aldehyde, preventing unwanted side reactions.[9][10] This "one-pot" approach is highly efficient and avoids harsh reagents.[10]
Experimental Protocol: On-Resin Reductive Amination
This protocol is typically applied to the N-terminal amine of the resin-bound peptide.
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group is removed and the resin is washed and neutralized.
-
Swell the peptide-resin (1.0 eq) in a 1% acetic acid solution in NMP.
-
-
Imine Formation and Reduction:
-
Add aqueous formaldehyde (37%, 20.0 eq) to the resin suspension.
-
Immediately add sodium cyanoborohydride (NaBH₃CN, 10.0 eq).
-
Agitate the mixture for 1-2 hours at room temperature. Note: This reaction generates toxic HCN gas, and must be performed in a well-ventilated fume hood.
-
Monitor the reaction completion by a Kaiser test (should be negative) or LC-MS of a test cleavage.
-
Wash the resin thoroughly with NMP (3x), water (to remove excess reagents) (3x), NMP (3x), and DCM (3x). The N-methylated peptide is ready for the next coupling step.
-
Workflow Diagram: Reductive Amination
Caption: On-resin reductive amination workflow for N-methylation.
Method C: Direct Alkylation using Methyl Iodide
Direct alkylation of the peptide backbone is conceptually the simplest method but can be the most challenging to control. It requires a strong base to deprotonate the amide, which can lead to side reactions. However, for specific applications like exhaustive methylation of cyclic peptides or when other methods fail, it can be effective.[1][8]
Causality & Rationale: Strong, non-nucleophilic bases like lithium tert-butoxide (LiOtBu) or cesium carbonate (Cs₂CO₃) are required to generate the amide anion.[1][8] Methyl iodide, a potent electrophile, then serves as the methyl source.[11] The reaction environment must be strictly anhydrous to prevent quenching of the base and anion.
Experimental Protocol: Direct N-Methylation
This protocol was developed for the exhaustive methylation of a resin-bound cyclic peptide.[1] Caution: Methyl iodide is toxic and a suspected carcinogen. Handle with extreme care.
-
Resin Preparation:
-
Dry the peptide-resin thoroughly under high vacuum.
-
Swell the resin in anhydrous THF in a sealed reaction vessel under an inert atmosphere (Argon or Nitrogen).
-
-
Deprotonation and Methylation:
-
Prepare a solution of LiOtBu (1.5 M in dry THF) and filter it through a 0.2 µm syringe filter.[1]
-
Add the LiOtBu solution to the resin and agitate for 30 minutes at room temperature.
-
Add methyl iodide (MeI, excess) to the suspension and continue to agitate for 2-4 hours.
-
Quench the reaction by carefully adding water.
-
Wash the resin extensively with THF (3x), NMP (3x), and DCM (3x).
-
Comparative Analysis of On-Resin N-Methylation Methods
The selection of an appropriate N-methylation strategy is a critical decision in the synthesis plan. The following table provides a comparative summary to guide this choice.
| Feature | Fukuyama-Mitsunobu | Reductive Amination | Direct Alkylation (MeI) |
| Position | Internal & N-terminal | Primarily N-terminal | Internal & N-terminal |
| Selectivity | High | High | Can be difficult to control |
| Reagent Toxicity | DIAD/DEAD are irritants | NaBH₃CN is highly toxic | MeI is highly toxic/carcinogen |
| Reaction Time | Moderate (2-4 hours total) | Fast (1-2 hours) | Moderate (2-5 hours) |
| Key Advantage | Robust, reliable, good scope | Fast, efficient for N-terminus | Powerful for hindered sites |
| Key Disadvantage | Multi-step, requires PPh₃ removal | Limited to N-terminus | Harsh conditions, risk of side reactions |
| Reference | [3][6] | [9][10] | [1][8] |
The Critical Downstream Challenge: Coupling onto N-Methylated Amines
A significant hurdle in the synthesis of N-methylated peptides is the subsequent coupling of the next amino acid. The N-methyl group adds steric bulk, transforming the nucleophilic secondary amine into a much less reactive site.[2] Standard coupling conditions (e.g., HBTU/DIPEA) often result in low yields or complete failure.
Strategies for Success:
-
High-Potency Coupling Reagents: Uronium/aminium reagents with lower steric hindrance and higher reactivity, such as HATU or COMU, are often necessary.[4]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the sluggish coupling reaction, driving it to completion in minutes rather than hours.[2]
-
Extended Reaction Times & Double Coupling: Simply increasing the reaction time or performing the coupling step twice can sometimes overcome the steric barrier.
Conclusion
On-resin N-methylation is an indispensable tool for modern peptide chemistry, enabling the efficient and site-specific modification of peptides to enhance their therapeutic properties. The Fukuyama-Mitsunobu reaction offers the greatest versatility and reliability for internal modifications, while reductive amination provides a rapid and clean method for N-terminal methylation. By understanding the chemical principles behind each protocol and anticipating downstream challenges like sterically hindered couplings, researchers can successfully integrate this powerful modification into their drug discovery and development workflows.
References
-
Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides. ResearchGate. [Link]
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. [Link]
-
On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. National Institutes of Health (NIH). [Link]
-
Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. National Institutes of Health (NIH). [Link]
-
Optimized selective N-methylation of peptides on solid support. ResearchGate. [Link]
-
Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum - University of the Incarnate Word. [Link]
-
Selective, on-resin N-methylation of peptide N-trifluoroacetamides. Semantic Scholar. [Link]
-
Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]
-
SPPS for N Methylated Peptides. Reddit. [Link]
-
Optimized selective N-methylation of peptides on solid support. PubMed. [Link]
-
N-Methylamino Acids in Peptide Synthesis. II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids. Canadian Journal of Chemistry. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Solid-Phase Synthesis of Peptides with Methyl and Larger Substituents on Backbone Amide Nitrogens via On-Resin Incorporation of the Substituents. PubMed. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
SPPS Resins Impact the PNA-Syntheses' Improvement. National Institutes of Health (NIH). [Link]
-
Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. [Link]
Sources
- 1. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. Optimized selective N-methylation of peptides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. athenaeum.uiw.edu [athenaeum.uiw.edu]
- 5. SPPS Resins Impact the PNA-Syntheses' Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. juniperpublishers.com [juniperpublishers.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in Coupling N-Methyl-ε-aminocaproic Acid
Introduction
N-methylation of amino acids, such as in N-Methyl-ε-aminocaproic acid, is a cornerstone strategy in medicinal chemistry for enhancing the pharmacological profile of peptides. This modification can increase metabolic stability, improve membrane permeability, and modulate conformation.[1][2] However, the very feature that confers these benefits—the methyl group on the amide nitrogen—introduces significant steric hindrance.[3][4] This steric bulk physically impedes the approach of an activated carboxyl group, drastically slowing reaction kinetics and often leading to incomplete couplings, low yields, and the formation of deletion sequences.[4] This is particularly challenging when coupling an N-methylated residue to another N-methylated amine.[3][5]
This technical support guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you successfully navigate the challenges of coupling N-Methyl-ε-aminocaproic acid and other sterically hindered N-methylated residues.
Section 1: Frequently Asked Questions (FAQs)
Q1: What exactly is steric hindrance in the context of coupling N-Methyl-ε-aminocaproic acid?
A1: Steric hindrance refers to the spatial obstruction caused by the N-methyl group on the secondary amine of N-Methyl-ε-aminocaproic acid. In a standard peptide coupling, the nucleophile is a primary amine (-NH₂), which is relatively unencumbered. For an N-methylated residue, the amine is a secondary amine (-NHCH₃). This methyl group acts as a bulky shield, physically blocking the incoming activated carboxylic acid from reaching the nitrogen atom to form the new amide bond.[3][4] This significantly raises the activation energy of the reaction, making it much slower and more difficult to drive to completion compared to standard couplings.[6]
Q2: Which coupling reagents are most effective for sterically hindered N-methylated amino acids?
A2: For difficult couplings involving N-methylated residues, high-reactivity reagents are essential. The two most effective classes are modern uronium/aminium salts and phosphonium salts.[7]
-
Uronium/Aminium Reagents: HATU is widely considered the gold standard for these couplings due to the high reactivity of its corresponding 7-azabenzotriazole (OAt) active ester.[1][6][8] Other powerful options include HCTU and COMU.[6][9] COMU is particularly noteworthy as it incorporates the non-explosive OxymaPure leaving group, offering a safer alternative to HOAt/HOBt-based reagents.[10][11]
-
Phosphonium Reagents: Reagents like PyAOP and PyBOP are excellent choices, known for generating clean reactions with minimal racemization.[5][7] They are particularly advantageous as they do not pose the risk of N-terminal guanidinylation, a potential side reaction with uronium reagents.[7] For extremely challenging couplings, the more reactive brominated phosphonium reagent, PyBrOP, can be employed.[8][9]
Q3: Are there coupling reagents I should avoid for this reaction?
A3: Yes. Standard carbodiimide reagents like DCC and DIC, even with additives like HOBt, are often insufficient to overcome the high activation barrier of N-methylated couplings and typically result in low yields.[6] Similarly, older uronium reagents like HBTU and HDBTU are considered less effective for sterically hindered residues as their reactivity may not be sufficient to drive the reaction to completion.[1][8]
Q4: My usual Kaiser test is not working. How can I monitor the reaction?
A4: The Kaiser test is unreliable for monitoring reactions involving secondary amines, as it gives a false negative (or a very weak positive). This is a common pitfall when working with N-methylated residues. A more reliable method is the bromophenol blue test , which accurately indicates the presence or absence of free secondary amines on the resin.[1][8] A blue to green color indicates an incomplete reaction, while a yellow color signifies completion.[8]
Q5: Can I simply increase the reaction time or temperature to improve yields?
A5: Yes, optimizing reaction conditions is a critical strategy. For sterically hindered couplings, standard reaction times of 1-2 hours are often inadequate. Extending the coupling time to 4 hours, or even overnight, can significantly improve yields by allowing the slow reaction to proceed to completion.[1][6] Additionally, increasing the reaction temperature to 40-60°C can provide the necessary energy to overcome the steric barrier.[6] Microwave-assisted synthesis is particularly effective at accelerating these difficult reactions.[6]
Section 2: Troubleshooting Guide
This guide addresses common experimental failures and provides a logical workflow for resolving them.
Problem: Low or no product yield after coupling N-Methyl-ε-aminocaproic acid.
-
Primary Cause: The activating reagent lacks the necessary reactivity to overcome the steric hindrance. The active ester formed is not "hot" enough to acylate the bulky secondary amine at an appreciable rate.
-
Troubleshooting Workflow:
Caption: Activation pathways for Uronium and Phosphonium reagents. [7]
Protocol 2: Monitoring Coupling with the Bromophenol Blue Test
This qualitative test is essential for determining the endpoint of couplings to secondary amines. [8]
-
Reagent Preparation: Prepare a test solution by dissolving ~3 mg of bromophenol blue in 1 mL of DMF.
-
Sample Preparation: After the coupling reaction has proceeded for the desired time, remove a small sample of resin beads (~5-10 mg) from the reactor.
-
Washing: Place the beads in a small test tube and wash them thoroughly with methanol or DMF to remove any residual base (e.g., DIPEA), which can interfere with the test. Decant the wash solvent.
-
Testing: Add 1-2 drops of the bromophenol blue test solution to the washed resin beads.
-
Observation:
-
Blue or Greenish-Blue Beads: Indicates the presence of unreacted free secondary amines. The coupling is incomplete .
-
Yellow Beads/Solution: Indicates the absence of free amines. The coupling is complete . [8]
-
Section 4: Advanced Strategies
On-Resin N-Methylation
When direct coupling of a pre-synthesized Fmoc-N-Methyl-ε-aminocaproic acid proves inefficient, an alternative strategy is to perform the methylation step on the resin-bound peptide. [4]This involves incorporating the standard ε-aminocaproic acid into the sequence and then methylating its amide nitrogen in a multi-step process. The Biron-Kessler method, based on Fukuyama's work, is a common approach. [12][13]
-
General Workflow:
-
Sulfonylation: The free amine on the resin is protected with an ortho-nitrobenzenesulfonyl (o-NBS) group. This makes the amide proton highly acidic. [12] 2. Methylation: The now-acidic N-H proton is abstracted by a base, and the resulting anion is methylated using a methylating agent like methyl iodide or dimethyl sulfate. [12][13] 3. Desulfonylation: The o-NBS protecting group is removed to reveal the newly formed N-methyl amine, which is ready for the next coupling step. [4] This method can sometimes be more efficient as it bypasses the sterically hindered coupling step entirely, replacing it with a series of typically high-yielding chemical modifications. [4]
-
References
-
Coupling Reagents. Aapptec Peptides. Available at: [Link].
-
Efficient Method for the Synthesis of N-Methylated Peptides. Synfacts. 2008;2008(02):0141-0141. doi:10.1055/s-2008-1042759. Available at: [Link].
-
Teixidó M, Albericio F, Giralt E. Solid-phase synthesis and characterization of N-methyl-rich peptides. J Pept Res. 2005;65(2):153-166. doi:10.1111/j.1399-3011.2004.00213.x. Available at: [Link].
-
El-Faham A, Albericio F. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Org Process Res Dev. 2011;15(4):940-972. doi:10.1021/op2000684. Available at: [Link].
-
Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Aapptec. Available at: [Link].
-
Subirós-Funosas R, El-Faham A, Albericio F. Understanding OxymaPure As a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. 2022;7(7):5676-5684. doi:10.1021/acsomega.1c05877. Available at: [Link].
-
Lenci E, Trabocchi A. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Curr Org Chem. 2017;21(23):2339-2354. doi:10.2174/1385272821666170719164906. Available at: [Link].
-
Teixidó M, Albericio F, Giralt E. Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. Published online January 2005. Available at: [Link].
-
Frérot E, Coste J, Poncet J, Jouin P, Castro B. Comparative study of methods to couple hindered peptides. Tetrahedron Lett. 1992;33(20):2815-2818. doi:10.1016/S0040-4039(00)92251-X. Available at: [Link].
-
Hu K, Patel K, Yuan C, et al. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. J Control Release. 2023;360:533-554. doi:10.1016/j.jconrel.2023.07.014. Available at: [Link].
-
Katritzky AR, Abdel-Fattah AAA, Vakulenko AV. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Published online January 2003. Available at: [Link].
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available at: [Link].
-
Novabiochem® Coupling reagents. Merck Millipore. Available at: [Link].
-
Garcia-Ramos Y, Tulla-Puche J, Albericio F. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules. 2023;28(22):7572. doi:10.3390/molecules28227572. Available at: [Link].
-
Garcia-Ramos Y, Tulla-Puche J, Albericio F. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. ResearchGate. Published online November 2023. Available at: [Link].
-
Pennington MW, Byrnes ME. Procedures to Improve Difficult Couplings. ResearchGate. Published online January 1994. Available at: [Link].
-
Tips and tricks for difficult amide bond formation? Reddit. Published October 20, 2021. Available at: [Link].
-
Noda H, Furutachi M, Asada Y, Shibasaki M, Kumagai N. Amide bond formation: beyond the dilemma between activation and racemisation. Chem Commun (Camb). 2017;53(47):6318-6321. doi:10.1039/c7cc02919a. Available at: [Link].
-
Miller MJ, Witham KA, An M, et al. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Chem Rev. 2018;118(1):132-205. doi:10.1021/acs.chemrev.7b00247. Available at: [Link].
-
Gabriel CM, Iannelli M, Green O, et al. Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. ChemSusChem. 2017;10(14):2872-2877. doi:10.1002/cssc.201700813. Available at: [Link].
-
Jad YE, de la Torre BG, Albericio F. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. J Med Chem. 2020;63(11):5593-5642. doi:10.1021/acs.jmedchem.9b01614. Available at: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Navigating Diketopiperazine Formation in N-Methylated Peptides
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of diketopiperazine (DKP) formation in peptides containing N-methylated residues. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested solutions to empower you to overcome this common yet often misunderstood side reaction.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of DKP Formation
This section addresses the core concepts of diketopiperazine formation, with a special focus on the influence of N-methylation.
Q1: What is diketopiperazine (DKP) formation, and why is it a concern in peptide synthesis?
A1: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction involving the first two amino acids of a peptide chain. The N-terminal amino group attacks the amide carbonyl bond between the second and third residues, leading to the formation of a stable six-membered cyclic dipeptide (the DKP) and cleavage of the rest of the peptide.[1] This is a significant issue in solid-phase peptide synthesis (SPPS) as it results in the truncation of the desired peptide, reducing the overall yield and introducing a challenging impurity that can be difficult to separate during purification.[2] In some cases, this can manifest as "traceless" DKP formation, where the cleaved DKP and the truncated peptide are washed away, leading to an unexpectedly low yield with a deceptively clean crude product profile.[3][4]
Q2: Which peptide sequences are most susceptible to DKP formation?
A2: The propensity for DKP formation is highly sequence-dependent.[5] Peptides with a proline (Pro) residue at the second position (from the N-terminus) are exceptionally prone to this side reaction.[6][7] The unique cyclic structure of proline restricts the phi (φ) angle of the preceding amino acid, predisposing the peptide backbone to adopt a cis conformation at the Xaa-Pro bond. This cis conformation brings the N-terminal amino group into close proximity with the carbonyl group of the second amino acid, facilitating the nucleophilic attack required for cyclization.[1] Other secondary amino acids, including N-methylated residues, at the second position also significantly increase the risk of DKP formation.[8]
Q3: How does N-methylation of a residue influence DKP formation?
A3: N-methylation of a peptide backbone amide can significantly increase the rate of DKP formation. The primary reason is that the tertiary amide bond formed by an N-methylated amino acid has a lower energy barrier to adopting the cis conformation compared to a standard secondary amide bond.[9] This increased population of the cis-isomer is a key contributing factor to accelerated cyclization. Consequently, sequences containing an N-methylated amino acid, particularly at the first or second position, are at a heightened risk for DKP-related side reactions during synthesis. In fact, a common problem encountered during the solid-phase synthesis of N-methylated peptides is the premature cleavage of the dipeptide from the resin due to DKP formation.
Q4: What are the primary experimental factors that promote DKP formation?
A4: Several factors during peptide synthesis and handling can influence the rate of DKP formation:
-
Base Exposure: The Fmoc deprotection step, which utilizes a secondary amine base like piperidine, provides the catalytic conditions for DKP formation. The liberated, unprotonated N-terminal amine is the reactive species.[7] Prolonged exposure to basic conditions during deprotection can significantly increase DKP byproducts.[1]
-
Temperature: Higher temperatures increase the kinetic energy of the peptide chain, accelerating the rate of the intramolecular cyclization reaction.[10]
-
Solvent: The choice of solvent can impact the rate of DKP formation. Solvents like DMF and NMP have been shown to facilitate this side reaction more than others like acetonitrile.[6]
-
Resin Type: When synthesizing C-terminal acid peptides, the choice of resin is critical. Resins with more labile linkers, such as Wang resin, can be more susceptible to DKP formation as the ester linkage to the resin is a better leaving group than an amide linkage.[2]
Section 2: Troubleshooting Guides
This section provides a structured approach to identifying and resolving issues related to DKP formation in your experiments.
Issue 1: Unexpectedly low peptide yield, particularly with N-methylated or Pro-containing sequences at the N-terminus.
-
Possible Cause: "Traceless" DKP formation, where the N-terminal dipeptide has cyclized and cleaved from the resin, being washed away during synthesis steps.[3][4]
-
Troubleshooting Steps:
-
Analyze the Deprotection Solution: After the Fmoc deprotection of the second amino acid, collect the piperidine solution. Neutralize a small aliquot and analyze it by LC-MS. The presence of a mass corresponding to the DKP of the first two amino acids confirms this side reaction.
-
Employ a More Stable Resin: For C-terminal acid peptides, switch from Wang resin to a 2-chlorotrityl chloride (2-CTC) resin. The steric hindrance of the 2-CTC linker provides greater stability against premature cleavage by DKP formation.
-
Modify the Deprotection Protocol: Use a milder Fmoc deprotection cocktail. A solution of 2% DBU and 5% piperazine in NMP has been shown to significantly reduce DKP formation compared to the standard 20% piperidine in DMF.[5][8]
-
Incorporate a Dipeptide Unit: If the problematic sequence is Xaa-Pro or Xaa-(N-Me)Yaa, consider synthesizing the Fmoc-Xaa-Pro-OH or Fmoc-Xaa-(N-Me)Yaa-OH dipeptide separately in solution and then coupling it to the resin-bound amino acid. This strategy bypasses the vulnerable dipeptide stage on the solid support.[11]
-
Issue 2: A significant impurity peak is observed in the crude HPLC profile with a mass corresponding to the DKP of the first two amino acids.
-
Possible Cause: DKP formation has occurred, but the byproduct remains with the crude peptide after cleavage from the resin.
-
Troubleshooting Steps:
-
Confirm the Impurity Identity: Isolate the impurity peak by preparative HPLC and confirm its identity as the DKP by high-resolution mass spectrometry and, if possible, NMR.
-
Optimize Deprotection Time: Reduce the Fmoc deprotection time to the minimum required for complete removal of the Fmoc group. Monitor the deprotection reaction to avoid unnecessarily long exposure to the basic conditions. A shorter, repeated treatment (e.g., 2 x 5 minutes) is often preferable to a single long one.
-
Immediate Coupling: After Fmoc deprotection and washing, proceed immediately to the next amino acid coupling step. Any delay leaves the reactive N-terminal amine exposed and increases the likelihood of cyclization.
-
Lower the Temperature: If your synthesis hardware allows, perform the deprotection and coupling steps at a reduced temperature to slow the rate of DKP formation.[10]
-
Section 3: Experimental Protocols & Data
This section provides detailed protocols and data to help you minimize DKP formation and analyze your products effectively.
Protocol 1: Optimized Fmoc-SPPS to Minimize DKP Formation
This protocol incorporates modifications to suppress DKP formation, especially for sensitive sequences.
-
Resin Selection: For C-terminal acid peptides, utilize 2-chlorotrityl chloride (2-CTC) resin.
-
First Amino Acid Coupling: Follow standard protocols for coupling the first Fmoc-protected amino acid to the resin.
-
Second Amino Acid Coupling: Couple the second amino acid using standard coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma).
-
Optimized Fmoc Deprotection:
-
Prepare a fresh solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP).
-
Treat the resin with this solution for 5-7 minutes.
-
Drain and repeat the treatment for another 5-7 minutes.
-
Thoroughly wash the resin with NMP (5 x 1 min).
-
-
Subsequent Couplings: Proceed immediately with the coupling of the third amino acid.
-
Cleavage and Analysis: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Analyze the crude product by HPLC and LC-MS to quantify the desired peptide and any DKP byproduct.
Data Summary: Factors Influencing DKP Formation
The following table summarizes the qualitative impact of various factors on the rate of DKP formation.
| Factor | Condition Favoring DKP Formation | Condition Minimizing DKP Formation | Rationale |
| Peptide Sequence | Proline or N-methylated residue at position 2 | Glycine at position 2; use of dipeptide building blocks | cis-Amide bond propensity is the key driver. |
| Deprotection Reagent | 20% Piperidine in DMF | 2% DBU / 5% Piperazine in NMP | Milder basic conditions reduce the rate of base-catalyzed cyclization. |
| Temperature | Elevated temperature (e.g., room temp. or higher) | Reduced temperature (e.g., 0-4 °C) | Lower kinetic energy slows the intramolecular reaction rate. |
| Resin Linker (for C-terminal acids) | More labile linkers (e.g., Wang) | Sterically hindered/more stable linkers (e.g., 2-CTC) | A better leaving group on the resin accelerates cleavage. |
| Reaction Time | Prolonged deprotection or delays before coupling | Minimized deprotection time; immediate subsequent coupling | Reduces the time the reactive N-terminal amine is exposed. |
Protocol 2: Analytical Characterization of DKP Byproducts by HPLC-MS
This protocol outlines a general method for detecting and quantifying DKP byproducts.
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC-MS System: Use a reverse-phase C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid or TFA.
-
Gradient:
-
A shallow gradient is often necessary to resolve the DKP, which is typically more polar than the full-length peptide, from other synthesis-related impurities.
-
Example gradient: 5-95% Acetonitrile over 30 minutes.
-
-
MS Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Perform a full scan to identify the molecular weights of all components in the crude mixture.
-
Look for an ion corresponding to the calculated mass of the expected DKP (cyclo(Xaa¹-Yaa²)).
-
Perform MS/MS fragmentation on the suspected DKP peak to confirm its identity. The fragmentation pattern will be distinct from that of the linear dipeptide.
-
-
Quantification: Integrate the peak areas of the DKP and the desired peptide in the HPLC chromatogram (UV detection at 214 nm or 280 nm) to estimate the relative abundance of the byproduct.
Section 4: Mechanistic Insights & Visualizations
Understanding the mechanism of DKP formation is key to preventing it.
Mechanism of Diketopiperazine Formation
The reaction proceeds via a nucleophilic attack of the deprotonated N-terminal amine on the amide carbonyl carbon between the second and third residues. This is facilitated by the peptide adopting a cis conformation at the first amide bond, which is particularly favored in sequences containing proline or N-methylated amino acids at the second position.
Caption: Mechanism of DKP formation from a resin-bound peptide.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to address DKP-related issues.
Caption: A logical workflow for troubleshooting DKP formation.
References
-
Fan, H., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46833–46845. [Link]
- Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283-288.
-
Isidro-Llobet, A., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11843–11849. [Link]
-
Li, W., et al. (2022). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry, 33(3), 465-474. [Link]
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Albericio, F., et al. (2018). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. Chemistry – A European Journal, 24(62), 16499-16507.
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
- BenchChem Technical Support. (2023). Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
-
Isidro-Llobet, A., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11843-11849. [Link]
-
Brunel, F. M., & Spatola, A. F. (2004). Synthesis of diketopiperazines with on-resin N-methylation and cyclative release. Journal of Peptide Research, 63(3), 213-222. [Link]
-
Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. [Link]
- D'Aloisio, V., et al. (2021). PepTherDia: database and structural composition analysis of approved peptide therapeutics and diagnostics. Drug Discovery Today, 26(2), 535-544.
- Barlos, K., & Gatos, D. (1999). Convergent solid-phase peptide synthesis. Biopolymers, 51(4), 266-280.
- Palasek, S. A., et al. (2007). An N-methyl scan of the somatostatin antagonist cyclo(Pro-Phe-d-Trp-Lys-Thr-Phe). Journal of Medicinal Chemistry, 50(6), 1278-1285.
- Brik, A., et al. (2005). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of the American Chemical Society, 127(15), 5438-5439.
-
Umashankara, M., & Gamper, N. (2017). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine Drugs, 15(5), 143. [Link]
-
Raines, R. T. (2002). An electronic effect on protein structure. Protein Science, 11(12), 2997-3000. [Link]
Sources
- 1. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Xaa-Pro-dipeptidyl-aminopeptidase from Lactococcus lactis catalyses kinetically controlled synthesis of peptide bonds involving proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of diketopiperazines with on-resin N-methylation and cyclative release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Navigating the Challenges of N-Methylated Peptide Synthesis: A Technical Guide
Welcome to the technical support center dedicated to optimizing reaction conditions for the coupling of N-methylated amino acids. The incorporation of N-methylated residues is a powerful tool in medicinal chemistry, offering enhanced metabolic stability, improved cell permeability, and conformational rigidity to peptide therapeutics.[1][2][3] However, these benefits come with synthetic challenges, primarily due to the steric hindrance imposed by the N-methyl group.[1][4][5][6] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these complexities and achieve successful synthesis of your target N-methylated peptides.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during the synthesis of N-methylated peptides, offering probable causes and actionable solutions.
Issue 1: Low Coupling Yields and Presence of Deletion Sequences
You observe a low yield of your final peptide and mass spectrometry analysis reveals the presence of deletion sequences, particularly at or after the N-methylated residue.
-
Probable Cause: The primary reason for low coupling efficiency and resulting deletion sequences is the steric hindrance presented by the N-methyl group on the secondary amine.[4][5][6] This bulkiness physically obstructs the approach of the activated amino acid, slowing down the reaction rate significantly. Standard coupling reagents like HBTU and HCTU are often not potent enough to drive these difficult couplings to completion.[2][4]
-
Solutions:
-
Employ More Potent Coupling Reagents: Switch to phosphonium-based reagents such as PyAOP or PyBOP, or highly effective aminium/uronium reagents like HATU.[4][7] These reagents have demonstrated superior performance in sterically hindered couplings.[4]
-
Optimize Reaction Time and Temperature: Extend the coupling reaction time to 2-4 hours or even longer.[4] For particularly challenging couplings, microwave-assisted solid-phase peptide synthesis (SPPS) can be employed to drive the reaction to completion more efficiently.[8][9]
-
Perform Double or Triple Coupling: If a single coupling is incomplete, repeating the coupling step with a fresh solution of activated amino acid can significantly improve the yield and minimize deletion sequences.[4][6]
-
Monitor Reaction Completion: The standard ninhydrin (Kaiser) test is not effective for monitoring the completion of couplings to secondary amines.[2] Use the bromophenol blue test instead. A yellow color indicates a complete reaction, while a blue or green color signifies the presence of unreacted secondary amines.[2][6]
-
Issue 2: Epimerization of the Coupled Amino Acid
You observe a diastereomeric impurity in your final product, indicating that epimerization has occurred at the chiral center of the amino acid being coupled to the N-methylated residue.
-
Probable Cause: Epimerization can be a significant side reaction, particularly when long reaction times and strong bases are required to overcome steric hindrance.[1][10] The basic conditions can facilitate the abstraction of the alpha-proton of the activated amino acid, leading to a loss of stereochemical integrity.[10]
-
Solutions:
-
Choose the Right Coupling Reagent and Additive: Reagents like HATU are known to react faster with less epimerization.[11] The addition of an additive like 1-hydroxy-7-azabenzotriazole (HOAt) can further suppress racemization.[7][12]
-
Careful Selection of Base: While a base is necessary for the activation step, using a weaker base or carefully controlling the amount of a stronger base like N,N-diisopropylethylamine (DIPEA) can help minimize epimerization.[12]
-
Minimize Pre-activation Time: The longer the activated amino acid exists in solution before coupling, the greater the opportunity for epimerization. Prepare the activated amino acid solution immediately before adding it to the resin.[13]
-
Consider Lower Temperatures: For solution-phase couplings, running the reaction at a lower temperature can help reduce the rate of epimerization.[14]
-
Frequently Asked Questions (FAQs)
Q1: Why are N-methylated amino acids so difficult to couple compared to their non-methylated counterparts?
The primary difficulty lies in steric hindrance. The methyl group on the amide nitrogen physically blocks the incoming activated amino acid, making it harder for the nucleophilic attack to occur.[4][5] This leads to significantly slower reaction kinetics.[1] The problem is exacerbated when coupling two consecutive N-methylated amino acids.[5][6]
Q2: My usual coupling reagent, HBTU, is giving poor results. What should I use instead?
While HBTU is effective for many standard peptide couplings, it is often insufficient for sterically hindered N-methylated amino acids.[2][15] It is highly recommended to switch to more powerful reagents.
| Coupling Reagent | Type | Effectiveness for N-Methylated Couplings |
| HATU | Aminium | Highly Effective[2][4] |
| PyAOP | Phosphonium | Highly Effective[4][7][11] |
| PyBOP | Phosphonium | Highly Effective (often used with HOAt)[7] |
| HCTU | Aminium | Less Effective than HATU[2] |
| HBTU | Aminium | Less Effective / Not Recommended[2][15] |
| BOP-Cl | Phosphinic | Can be effective[2][16] |
| PyBroP | Phosphonium | Effective for challenging couplings[2] |
Q3: Is there an alternative to coupling pre-synthesized N-methylated amino acids?
Yes, on-resin N-methylation is a viable strategy. This involves synthesizing the peptide chain with standard amino acids and then selectively methylating the amide nitrogen of a specific residue while it is still attached to the solid support.[5] A common method is the Fukuyama/Biron-Kessler procedure, which involves sulfonylation (e.g., with o-nitrobenzenesulfonyl chloride), methylation, and subsequent desulfonylation.[5][17]
Q4: How can I be sure my coupling reaction is complete?
As mentioned, the Kaiser test is unreliable for secondary amines. The bromophenol blue test is a reliable qualitative method to monitor for the presence of free secondary amines on the resin.[2][4]
-
Blue/Green Color: Incomplete coupling (free amines present).
-
Yellow Color: Complete coupling (no free amines).
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating an N-Methylated Amino Acid
This protocol outlines the key steps for coupling an Fmoc-protected N-methylated amino acid onto a growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for 30-60 minutes.[15]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes.[15] Wash the resin thoroughly with DMF.
-
Activation of the N-Methylated Amino Acid: In a separate vessel, dissolve 4 equivalents of the Fmoc-N-methyl-amino acid and 3.9 equivalents of HATU in DMF. Add 8 equivalents of DIPEA to this solution and allow the activation to proceed for 2-5 minutes at room temperature.[15]
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-4 hours.[4]
-
Monitoring Coupling Completion: Take a small sample of the resin, wash it, and perform the bromophenol blue test.[2] If the test is positive (blue/green), perform a second coupling (recouple) with a fresh solution of activated amino acid for another 1-2 hours.[6]
-
Washing: Once the coupling is complete (yellow bromophenol blue test), thoroughly wash the resin with DMF to remove excess reagents and byproducts.[15]
Protocol 2: Bromophenol Blue Test
-
Prepare Test Solution: Dissolve 250 mg of bromophenol blue in 50 ml of DMF.[2]
-
Sample Preparation: Remove a small sample of the peptide-resin and wash it thoroughly with methanol.[2]
-
Testing: Add a few drops of the bromophenol blue test solution to the resin sample.
-
Observation: Observe the color of the beads and the solution. A yellow color indicates the absence of free amines (complete coupling), while a blue or green color indicates the presence of unreacted amines (incomplete coupling).[2]
Visualizing the Workflow
To aid in decision-making during the synthesis of N-methylated peptides, the following workflow diagram illustrates the key steps and considerations.
Caption: Decision workflow for coupling N-methylated amino acids in SPPS.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166. [Link]
- Roodbeen, R., & Jensen, K. J. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
-
T-R, B., & N, F. (2017). Epimerisation in Peptide Synthesis. Molecules, 22(3), 354. [Link]
- Li, P., & Xu, J. C. (2000). 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. Chemistry Letters, 29(2), 204–205.
- Zhang, C., et al. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega, 8(25), 22841–22847.
- Komiya, S., et al. (2023). Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides. ChemRxiv.
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
- Wierzbicki, M., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development, 27(6), 1121–1129.
- Subtelny, A. O., Hartman, M. C., & Szostak, J. W. (2011). Optimal codon choice can improve the efficiency and fidelity of N-methyl amino acid incorporation into peptides by in vitro translation.
- Kawakami, T., et al. (2013). Ribosomal Synthesis of N-Methyl Peptides. Journal of the American Chemical Society, 135(49), 18268–18271.
- Zhang, C., et al. (2023). DNA-Compatible Conditions for the Formation of N‑Methyl Peptide Bonds. eScholarship.
- Unknown. (n.d.).
- Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772.
- Zhang, C., et al. (2020). Immobilized acyl-transfer molecular reactors enable the solid-phase synthesis of sterically hindered peptides.
- Katoh, T., & Suga, H. (2018). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. Methods in Molecular Biology, 1728, 187–200.
- Barchi, J. J. (2009). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 131(31), 10948–10955.
- Gund, P., & Veber, D. F. (1979). Ease of base-catalyzed epimerization of N-methylated peptides and diketopiperazines. Journal of the American Chemical Society, 101(7), 1885–1887.
- Main, A., et al. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Instability of 6-(Methylamino)hexanoic acid hydrochloride under acidic/basic conditions
Welcome to the dedicated technical support guide for 6-(methylamino)hexanoic acid hydrochloride (CAS: 121912-30-9). This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this compound. Here, we address common challenges related to its stability under various pH conditions, offering troubleshooting advice and detailed protocols to ensure the integrity and success of your research.
Introduction to 6-(Methylamino)hexanoic Acid Hydrochloride
6-(Methylamino)hexanoic acid hydrochloride is a bifunctional molecule featuring a secondary amine and a carboxylic acid.[1] Its hydrochloride salt form generally enhances water solubility and stability, making it a versatile building block in pharmaceutical synthesis and research.[1] However, like many amino acids, its stability can be compromised under certain experimental conditions, particularly non-neutral pH and elevated temperatures. This guide provides an in-depth analysis of its potential instability and practical solutions for its handling and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for 6-(methylamino)hexanoic acid hydrochloride?
A1: Proper storage is critical to maintain the integrity of the compound.
-
Storage Temperature: Store at room temperature in a tightly sealed container.[2][3][4]
-
Atmosphere: Keep in a well-ventilated, dry place.[5][6] This compound is noted to be hygroscopic, meaning it can absorb moisture from the air, which could affect its physical properties and stability.[1]
-
Incompatibilities: Avoid strong acids/alkalis and strong oxidizing/reducing agents.[6]
Q2: How stable is the compound in its solid, hydrochloride salt form?
A2: The hydrochloride salt form is generally stable. The protonation of the secondary amine to form the ammonium chloride salt makes the amine less nucleophilic and less susceptible to oxidative degradation. This is a common strategy to improve the shelf-life and handling of amine-containing compounds in pharmaceutical development.[1]
Q3: What is the primary degradation pathway I should be concerned about in solution?
A3: The most probable degradation pathway for 6-(methylamino)hexanoic acid in solution, particularly when heated or under conditions that facilitate it, is an intramolecular cyclization reaction. The amino group can act as a nucleophile, attacking the carboxylic acid group to form a seven-membered cyclic amide known as N-methyl-ε-caprolactam .[5][6][7] This is a common reaction for amino acids where the chain length is favorable for ring formation.[5][8]
Q4: Is the compound more stable under acidic or basic conditions?
A4:
-
Acidic Conditions: In acidic solution (e.g., pH < 5), the secondary amine is protonated (R-NH2+-CH3). This positively charged form is not nucleophilic, which significantly inhibits the intramolecular cyclization to a lactam. Therefore, the compound is expected to exhibit greater stability in acidic media.[9] However, extremely harsh acidic conditions (e.g., refluxing in strong acid) combined with high temperatures could potentially lead to other, less common degradation pathways.[10][11]
-
Basic Conditions: In basic solution (e.g., pH > 8), the secondary amine is in its free, unprotonated form (R-NH-CH3). This makes it nucleophilic and primed to attack the carboxylate (R-COO-), facilitating the intramolecular cyclization to form N-methyl-ε-caprolactam. This degradation is expected to be more pronounced at elevated temperatures.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: I am observing a gradual loss of my compound in solution over time, even at neutral pH.
-
Probable Cause: Intramolecular cyclization to N-methyl-ε-caprolactam. This is an equilibrium process that can occur even without strong acid or base catalysis, especially if the solution is heated or stored for extended periods.
-
Troubleshooting Steps:
-
Analyze for Degradant: Use LC-MS to look for a species with a molecular weight corresponding to the lactam (C7H13NO, MW: 127.18 g/mol ). The parent compound's free base has a molecular weight of 145.20 g/mol .[12][13]
-
pH Adjustment: If your experimental conditions permit, acidify the solution to a pH of 4-5 to improve stability.
-
Temperature Control: Prepare solutions fresh and store them at 2-8°C. Avoid heating solutions unless absolutely necessary for your protocol.
-
Hypothesized Degradation Pathway
Issue 2: My standard amino acid analysis method fails to detect or quantify the compound accurately.
-
Probable Cause: Many common amino acid analysis methods rely on pre-column or post-column derivatization with reagents like o-phthalaldehyde (OPA) or ninhydrin. These reagents react with primary amines to form fluorescent or colored products. 6-(methylamino)hexanoic acid has a secondary amine, which does not react with OPA and reacts poorly with ninhydrin.[1][3]
-
Troubleshooting Steps:
-
Use a Non-Specific Detector: The most straightforward approach is to use a stability-indicating HPLC method with a universal detector like Mass Spectrometry (MS) or a Charged Aerosol Detector (CAD). UV detection is also possible if the compound has a chromophore or if derivatized.
-
Alternative Derivatization: If fluorescence or enhanced UV detection is required, use a reagent that reacts with secondary amines.
-
Direct Detection: For simpler matrices, direct analysis by techniques like gas chromatography (after esterification and acylation) or capillary electrophoresis can be explored.[14][]
-
Issue 3: I see multiple peaks in my chromatogram after dissolving the compound in a basic buffer.
-
Probable Cause: As explained in the FAQs, basic conditions deprotonate the secondary amine, making it nucleophilic and promoting the formation of N-methyl-ε-caprolactam. You are likely seeing both the parent compound and its cyclized degradant.
-
Troubleshooting Steps:
-
Confirm Peak Identity: Use LC-MS to confirm the identities of the peaks. The parent compound (as the free base) will have an m/z of 146.12 [M+H]+, while the lactam will have an m/z of 128.11 [M+H]+.
-
Kinetics Study: If necessary, perform a time-course experiment. Take aliquots from your basic solution at different time points (e.g., 0, 1, 2, 4, 8 hours) and analyze them by HPLC. You should observe the peak for the parent compound decreasing while the peak for the lactam increases.
-
Method Adjustment: If the basic condition is required for your experiment, conduct the experiment at the lowest possible temperature and for the shortest duration to minimize degradation.
-
Experimental Protocols: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[11][13][16] The goal is to achieve 5-20% degradation of the parent compound.[16]
Forced Degradation Workflow
1. Preparation of Stock Solution:
-
Prepare a stock solution of 6-(methylamino)hexanoic acid hydrochloride in purified water (e.g., 1 mg/mL).
2. Stress Conditions:
-
Run all stress conditions in parallel with a control sample (stock solution stored at 2-8°C in the dark).
-
Sample at appropriate time points (e.g., 2, 8, 24, 48 hours) until sufficient degradation is observed.
| Stress Condition | Recommended Protocol | Primary Rationale & Potential Product |
| Acid Hydrolysis | Mix stock solution 1:1 with 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C. | The compound is expected to be relatively stable. Harsh conditions might force other reactions, but lactam formation is inhibited. |
| Base Hydrolysis | Mix stock solution 1:1 with 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C. | This condition is expected to cause significant degradation via intramolecular cyclization to N-methyl-ε-caprolactam .[5][7] |
| Oxidation | Mix stock solution 1:1 with 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature, protected from light. | Secondary amines can be susceptible to oxidation, potentially forming N-oxides or other oxidative degradants.[11][17] |
| Thermal Degradation | 1. Solution: Incubate the stock solution at 80°C. 2. Solid: Place the solid powder in an oven at 80°C. | Heat can accelerate hydrolytic degradation in solution and potentially cause cyclization or other degradation in the solid state. |
| Photolytic Degradation | Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). | To determine if the molecule is light-sensitive. |
3. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to prevent further degradation and protect the analytical column.
-
Analyze all samples (stressed and control) using a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile in water with 0.1% formic acid, coupled with MS and UV detection).
4. Data Interpretation:
-
Calculate the percentage of degradation for the parent compound in each condition.
-
Identify the major degradation products using MS fragmentation and comparison to potential structures.
-
This data will establish the degradation profile and prove the specificity of your analytical method.
References
-
Wikipedia. (n.d.). Lactam. Retrieved from [Link]
-
Chemistry For Everyone. (2024, June 25). What Are Lactams? [Video]. YouTube. Retrieved from [Link]
-
BYJU'S. (n.d.). Synthesis of Lactam. Retrieved from [Link]
-
PubMed. (2005). Esters of 6-aminohexanoic Acid as Skin Permeation Enhancers: The Effect of Branching in the Alkanol Moiety. Retrieved from [Link]
-
MDPI. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Retrieved from [Link]
-
D'Aniello, A., et al. (2007). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. PMC. Retrieved from [Link]
-
RSC Publishing. (2024). Radical cascade synthesis of γ-amino acids or γ-lactams via carboxyl-mediated intramolecular C–H amination. Retrieved from [Link]
-
Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmaceutical Outsourcing. Retrieved from [Link]
-
OUCI. (n.d.). One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures. Retrieved from [Link]
-
Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Science.gov. (n.d.). forced degradation products: Topics. Retrieved from [Link]
-
ACS Publications. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry. Retrieved from [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]
-
PubChem. (n.d.). 6-(Methylamino)hexanoic acid. Retrieved from [Link]
-
FDA. (n.d.). 6-(METHYLAMINO)HEXANOIC ACID. GSRS. Retrieved from [Link]
- Analytical Methods. (n.d.). [Title of a relevant article on amine analysis]. RSC Publishing.
- Google Patents. (n.d.). Method for making 6-aminocaproic acid as active pharmaceutical ingredient.
-
ResearchGate. (n.d.). N -methylation in amino acids and peptides: Scope and limitations. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Retrieved from [Link]
Sources
- 1. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lactam - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. byjus.com [byjus.com]
- 8. Esters of 6-aminohexanoic acid as skin permeation enhancers: The effect of branching in the alkanol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ajpsonline.com [ajpsonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. applications.emro.who.int [applications.emro.who.int]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ijrpp.com [ijrpp.com]
Technical Support Center: Troubleshooting Low Yield in Solid-Phase Synthesis of N-Methylated Peptides
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the solid-phase peptide synthesis (SPPS) of N-methylated peptides. N-methylation is a critical modification for improving the pharmacokinetic properties of peptide-based therapeutics, but it introduces significant synthetic hurdles.[1][2] This document provides in-depth, experience-driven answers to common problems, detailed troubleshooting protocols, and the chemical reasoning behind our recommended solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is synthesizing N-methylated peptides so much harder than standard peptides?
The primary challenge is steric hindrance . An N-methyl group on the backbone nitrogen atom creates significant bulk compared to a standard amide proton. This has two major consequences:
-
Reduced Nucleophilicity: The N-terminal secondary amine of an N-methylated residue is a weaker nucleophile than a primary amine. This slows down the rate of acylation (the coupling reaction).
-
Physical Shielding: The methyl group physically blocks the incoming activated amino acid, making it difficult for the reactants to achieve the necessary orientation for amide bond formation.[3][4]
These factors lead to dramatically lower coupling efficiencies, requiring specialized reagents and protocols to achieve acceptable yields.
Q2: My usual coupling reagent (e.g., HBTU/HOBt) is failing. What should I use instead?
Standard benzotriazole-based reagents like HBTU are often insufficient for N-methylated couplings.[5] You need more potent activating agents. Guanidinium- and phosphonium-based reagents that form highly reactive intermediates are the gold standard.
-
HATU (and its analogues HCTU, HDMC): These are currently the most effective and widely used reagents.[6][7] HATU reacts with the carboxylic acid to form a highly reactive OAt-ester, which is more effective at acylating the sterically hindered secondary amine.
-
PyAOP/PyBOP: These phosphonium-based reagents are also highly effective, particularly for couplings between two N-methylated amino acids.[4][8][9]
For a detailed comparison, refer to the table in Section 2.
Q3: The Kaiser test is giving a false negative on my N-methylated amine. How can I monitor reaction completion?
The Kaiser test relies on the reaction of ninhydrin with primary amines to produce a deep blue color. Since the N-terminus of an N-methylated residue is a secondary amine, the Kaiser test will not work and will consistently show a negative result (yellow/clear), even if the coupling is incomplete.
Alternative tests are essential for in-process monitoring:
-
TNBS (2,4,6-Trinitrobenzenesulfonic acid) Test: This test reacts with both primary and secondary amines to give a red coloration, although the color development for secondary amines can be slower. It is a reliable qualitative indicator of unreacted N-terminal amines.
-
Chloranil Test: This test produces a green or blue bead coloration in the presence of secondary amines and is another excellent qualitative method.
A detailed protocol for the TNBS test is provided in Section 3.
Section 2: In-Depth Troubleshooting Guide
This section addresses specific symptoms observed during synthesis and provides a logical path to their resolution.
Symptom A: Low Coupling Efficiency at a Specific N-Methylated Residue
If HPLC/MS analysis of a test cleavage shows a significant truncated sequence corresponding to a failed coupling onto an N-methylated residue, the issue is almost certainly poor acylation.
The combination of a bulky incoming amino acid and the N-methylated residue on the resin creates a high-energy transition state for the coupling reaction.
-
Optimize Coupling Reagent: The choice of coupling reagent is the most critical factor. Use a high-potency reagent designed for hindered couplings.
Reagent Class Examples Mechanism/Advantages Considerations Guanidinium Salts HATU, HCTU Forms highly reactive OAt/OBt esters. HATU is considered the gold standard for difficult couplings.[6] Higher cost. Solutions have moderate stability. Phosphonium Salts PyBOP, PyAOP Excellent reactivity, especially for N-Me to N-Me couplings.[8][9] Byproducts can be difficult to wash away. Carbodiimides DIC, DCC Generally not recommended alone. Low reactivity for hindered couplings.[5] Can be used with additives like OxymaPure for improved performance, but still inferior to HATU.[10] -
Implement Double or Triple Coupling: For particularly difficult sequences, a single coupling, even with HATU, may be insufficient. Repeating the coupling step with fresh reagents ensures the reaction goes to completion. Always perform a monitoring test (e.g., TNBS) after the first coupling to determine if a second is necessary.
-
Utilize Elevated Temperatures (Microwave Synthesis): Applying microwave energy can provide the activation energy needed to overcome the steric barrier, dramatically increasing reaction rates and yields.[1][2][11] Typical conditions are 20-30 minutes at 35-75°C.[11] However, be cautious with residues prone to racemization or side reactions at high temperatures, such as His, Cys, and Asp.[10]
Symptom B: Broad or Multiple Peaks in Final HPLC/MS
If the final product shows multiple peaks, especially clusters around the target mass, you may be dealing with side reactions.
DKP formation is a major side reaction, especially when Proline or an N-methylated amino acid is the second residue in the sequence. During the Fmoc-deprotection of the second amino acid, the newly liberated N-terminal amine can attack the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic DKP.[12][13]
-
Solution: Couple the first two amino acids as a pre-formed dipeptide unit. This bypasses the vulnerable dipeptide stage on the resin.
The activation of the carboxylic acid during coupling can lead to the formation of an oxazolone intermediate, which is prone to racemization, especially for residues like Cysteine and Histidine.[14] The prolonged reaction times and elevated temperatures often required for N-methylated couplings can exacerbate this issue.
-
Solution: Use an additive that suppresses racemization. OxymaPure and HOAt are superior to HOBt for this purpose.[10] Using a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA can also help.[7]
Peptide aggregation can shield the N-terminal Fmoc group, leading to incomplete deprotection.[15] This results in deletion sequences where one or more amino acids are missing.
-
Solution: Extend deprotection times (e.g., 2 x 10 min). For severe cases, adding a small amount of a stronger, non-nucleophilic base like DBU (1-2% v/v) to the piperidine solution can improve efficiency.
Section 3: Key Experimental Protocols
Protocol 1: High-Efficiency Double Coupling using HATU
This protocol is a robust method for coupling any Fmoc-amino acid onto a resin-bound N-methylated amine.
-
Resin Preparation: After Fmoc-deprotection of the N-methylated residue, wash the resin thoroughly with DMF (5 x 1 min).
-
Activation Mixture: In a separate vessel, dissolve the Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Note: Pre-activation time should be minimal to avoid racemization.
-
First Coupling: Immediately add the activation mixture to the resin. Agitate via nitrogen bubbling or orbital shaking for 45-60 minutes at room temperature.
-
Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min).
-
In-Process Monitoring: Take a small sample of resin beads and perform the TNBS test (see Protocol 2).
-
Second Coupling (if required): If the TNBS test is positive (red beads), repeat steps 2-4.
-
Final Wash: Once the TNBS test is negative (clear/yellow beads), wash the resin with DMF (3x) and DCM (3x) and proceed to the next deprotection step.
Protocol 2: On-Resin Monitoring using the TNBS Test
-
Sample Collection: Remove a small sample of resin (approx. 5-10 mg) from the reaction vessel and place it in a small glass test tube.
-
Wash: Wash the resin sample with DMF (2x) and then ethanol (2x) to remove residual reagents.
-
Reagent Addition: Add 1-2 drops of Solution A (10% DIPEA in DMF) and 1-2 drops of Solution B (1% TNBS in DMF) to the beads.
-
Observation: Let the sample sit for 5-10 minutes at room temperature.
-
Positive Result (Incomplete Coupling): Beads turn a distinct red/orange color, indicating the presence of free secondary amines.
-
Negative Result (Complete Coupling): Beads remain their original color or turn a faint yellow.
-
Section 4: Visual Guides & Workflows
Diagram 1: The Challenge of Steric Hindrance
Caption: Steric hindrance from the N-methyl group blocks incoming amino acids.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and solving low-yield issues.
Section 5: References
-
Uray, K., & Kappe, C. O. (2013). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Methods in Molecular Biology, 1047, 141-149. [Link]
-
Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. [Link]
-
Royal Society of Chemistry. (2015). Microwave-assisted Peptide Synthesis. In RSC Drug Discovery Series. [Link]
-
Packman, L. C. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Science, 5(4), 183-191. [Link]
-
Nielsen, D. S., et al. (2017). Microwave Heating in the Solid-Phase Synthesis of N-Methylated Peptides: When Is Room Temperature Better?. Organic Letters, 19(16), 4175–4178. [Link]
-
Semantic Scholar. (n.d.). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
ResearchGate. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
-
ResearchGate. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. [Link]
-
Dilun Biotechnology. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
-
Liu, L., et al. (2023). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]
-
Fields, G. B. (2010). Advances in Fmoc solid-phase peptide synthesis. Current Opinion in Chemical Biology, 14(3), 330-335. [Link]
-
Springer Nature Experiments. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
-
Semantic Scholar. (n.d.). Solid-phase synthesis and characterization of N-methyl-rich peptides. [Link]
-
Albericio, F., & Kruger, H. G. (Eds.). (2018). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Aapptec. (n.d.). Coupling Reagents. [Link]
-
ResearchGate. (2018). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
Hartman, M. C. T., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 535–546. [Link]
-
Naoum, J., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development, 27(6), 1084–1093. [Link]
-
Reddit. (2023). SPPS for N Methylated Peptides. [Link]
-
Guzmán, F., et al. (2018). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 33, 48-57. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
Sarin, V. K., et al. (1981). Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. Analytical Biochemistry, 117(1), 147-157. [Link]
-
Guchhait, G., & Chowdhury, C. (2015). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 127(1), 167-172. [Link]
-
International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
Sources
- 1. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 7. bachem.com [bachem.com]
- 8. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. books.rsc.org [books.rsc.org]
- 11. books.rsc.org [books.rsc.org]
- 12. chempep.com [chempep.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
Removal of impurities from 6-(Methylamino)hexanoic acid hydrochloride
Answering the call for in-depth technical guidance, this Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for the purification of 6-(Methylamino)hexanoic acid hydrochloride. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate the complexities of impurity removal and achieve the desired purity for your critical applications.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios, designed to directly address the challenges you may encounter in the lab.
Technical Support Center: 6-(Methylamino)hexanoic acid hydrochloride
Introduction
6-(Methylamino)hexanoic acid hydrochloride is an organic compound used as a building block in the synthesis of peptides and other bioactive molecules.[1] Its hydrochloride salt form enhances water solubility and stability, making it suitable for a variety of pharmaceutical and biochemical applications.[1] The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, compromise the integrity of final products, and introduce significant challenges in downstream processes. This guide outlines robust methods for its purification and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in crude 6-(Methylamino)hexanoic acid hydrochloride?
A1: The impurity profile of crude 6-(Methylamino)hexanoic acid hydrochloride is largely dependent on its synthetic route. However, you can typically anticipate the following classes of impurities:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like caprolactam or 6-bromohexanoic acid.
-
Reaction Byproducts: These may include over-methylated species (dimethylated quaternary ammonium salts) or products from side reactions. For related compounds like 6-aminohexanoic acid, dimer formation is a known issue.[2]
-
Residual Solvents: Organic solvents used during the synthesis and initial work-up (e.g., toluene, isopropanol, methanol) are common impurities that must be removed.[2]
-
Inorganic Salts: Salts like sodium chloride (NaCl) or ammonium chloride (NH₄Cl) may be present from pH adjustments or work-up procedures.[3]
Q2: What is the most straightforward, first-pass method for purifying this compound?
A2: For most applications, recrystallization is the most effective and efficient initial purification step. This technique leverages differences in solubility between the desired compound and its impurities in a chosen solvent system at varying temperatures. 6-(Methylamino)hexanoic acid hydrochloride, being a salt, is typically crystalline and amenable to this method. A mixed solvent/anti-solvent system is often highly effective. For the closely related 6-aminocaproic acid, purification from an isopropanol/water mixture is a well-documented method.[2][4]
Q3: How do I select the optimal solvent system for recrystallization?
A3: The ideal solvent system should meet the following criteria:
-
The target compound should be highly soluble at an elevated temperature.
-
The target compound should have low solubility at a low temperature (e.g., 0-4 °C) to maximize recovery.
-
The impurities should either be completely soluble or completely insoluble at all temperatures.
For 6-(Methylamino)hexanoic acid hydrochloride, polar protic solvents are a good starting point. A common and effective approach is to dissolve the crude material in a minimal amount of a "solvent" (like water or methanol) at reflux and then add a miscible "anti-solvent" (like isopropanol, ethanol, or acetone) until the solution becomes cloudy (the saturation point). The solution is then clarified by adding a drop or two of the solvent and allowed to cool slowly for crystal formation.
| Solvent Class | Recommended Solvents | Rationale & Comments |
| Primary Solvent | Water, Methanol | Excellent for dissolving the polar hydrochloride salt at elevated temperatures. Use a minimal hot volume. |
| Anti-Solvent | Isopropanol (IPA), Ethanol, Acetone | The compound is less soluble in these, inducing crystallization upon cooling. IPA is frequently cited for related amino acid hydrochlorides.[2][4] |
| Common Pair | Methanol/Isopropanol or Water/Isopropanol | This combination provides a wide polarity range, allowing for fine-tuning of solubility and effective removal of both polar and non-polar impurities. |
Q4: My material still shows impurities after recrystallization. When should I consider chromatography?
A4: If recrystallization fails to remove impurities, it is likely because they have very similar solubility profiles to your target compound. This is common with structurally related byproducts. In this case, ion-exchange chromatography is the recommended next step. This technique separates molecules based on their net charge and is exceptionally well-suited for purifying amino acids and their salts.[5][6]
The basic principle involves binding the positively charged 6-(Methylamino)hexanoic acid hydrochloride to a cation exchange resin and then selectively eluting it by changing the pH or increasing the ionic strength of the mobile phase.[7][8]
Q5: What type of ion-exchange resin and elution strategy should I use?
A5: A strong acid cation exchange resin (in H⁺ form) is the most logical choice. The workflow is as follows:
-
Loading: Dissolve the partially purified compound in deionized water and adjust the pH to be below the isoelectric point, ensuring the amine is protonated (positively charged). Load this solution onto the resin column. Impurities that are neutral or anionic will pass through.
-
Washing: Wash the column with deionized water to remove any non-bound impurities.
-
Elution: Elute the bound 6-(Methylamino)hexanoic acid hydrochloride using a dilute aqueous base, such as ammonium hydroxide (e.g., 0.1-0.5 N NH₄OH). The ammonia neutralizes the protonated amine, releasing it from the resin. Alternatively, a gradient of increasing ionic strength (e.g., a salt solution) can be used.
-
Isolation: The collected fractions containing the pure product are pooled. The volatile ammonia can be removed under vacuum. To recover the hydrochloride salt, the pH is carefully adjusted with dilute HCl, and the final product is isolated by evaporating the solvent.
Q6: How can I confirm the purity of my final product?
A6: A combination of analytical techniques is necessary to confirm purity and structure.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment, capable of detecting non-volatile impurities with high sensitivity.[2] A reversed-phase C18 column with a mobile phase like acetonitrile/water with an ion-pairing agent or buffer is a common setup.
-
Gas Chromatography (GC): Useful for detecting volatile organic impurities, especially residual solvents. The compound may require derivatization to increase its volatility.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the compound and can detect and help identify structurally similar impurities. Purity can often be estimated by integrating impurity peaks relative to the product peaks.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. When coupled with HPLC or GC (LC-MS or GC-MS), it is a powerful tool for identifying unknown impurities.[10]
Troubleshooting Guides & Detailed Protocols
Workflow for Purification and Analysis
Caption: General purification and analysis workflow for 6-(Methylamino)hexanoic acid hydrochloride.
Problem: My recrystallization is not working.
Recrystallization can be challenging. Below is a guide to troubleshoot common issues.
Sources
- 1. CAS 121912-30-9: 6-(Methylamino)hexanoic acid hydrochloride [cymitquimica.com]
- 2. WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid - Google Patents [patents.google.com]
- 3. amino acids isolation-important - Chromatography Forum [chromforum.org]
- 4. US20170036991A1 - Isolation and purification of 6-aminocaproic acid - Google Patents [patents.google.com]
- 5. column-chromatography.com [column-chromatography.com]
- 6. researchgate.net [researchgate.net]
- 7. diaion.com [diaion.com]
- 8. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 9. iiste.org [iiste.org]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Assessment of Synthetic 6-(Methylamino)hexanoic Acid Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and synthetic chemistry, the integrity of a starting material is the bedrock of reproducible and reliable results. 6-(Methylamino)hexanoic acid hydrochloride, a versatile building block used in the synthesis of peptides and other bioactive molecules, is no exception.[1] Its purity directly impacts reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of a potential therapeutic agent. The hydrochloride salt form enhances stability and aqueous solubility, making it amenable to various reaction conditions, but also introduces considerations such as hygroscopicity.[1]
This guide provides an in-depth comparison of orthogonal analytical methodologies for the comprehensive purity assessment of synthetic 6-(Methylamino)hexanoic acid hydrochloride. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, enabling you to design a robust, self-validating analytical strategy tailored to this specific molecule.
Section 1: The Analytical Challenge: Potential Impurities
A robust purity assessment begins with understanding what you are looking for. The impurity profile of 6-(Methylamino)hexanoic acid hydrochloride is intrinsically linked to its synthetic route. A common synthetic approach involves the N-methylation of 6-aminohexanoic acid. This process, while effective, can generate a predictable set of process-related impurities.
| Impurity Class | Potential Species | Origin / Rationale |
| Starting Material | 6-Aminohexanoic acid | Incomplete methylation reaction. |
| Over-alkylation | 6-(Dimethylamino)hexanoic acid | Reaction of the product with the methylating agent. |
| Oligomers | Dimer/Trimer of 6-aminohexanoic acid | Potential side reactions during the synthesis of the starting material or self-condensation under certain conditions.[2] |
| Residual Solvents | Methanol, Ethanol, Acetonitrile, etc. | Solvents used during reaction, work-up, and crystallization. |
| Inorganic Salts | Sodium Chloride, etc. | By-products from reagents or pH adjustment steps. |
Section 2: The Orthogonal Analytical Workflow
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, which employs multiple methods with different separation and detection principles, is essential for a comprehensive and trustworthy assessment. This strategy ensures that impurities missed by one method are detected by another.
Sources
A Head-to-Head Comparison of 6-(Methylamino)hexanoic Acid and 6-Aminohexanoic Acid as Bioconjugation Linkers
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of the final molecule's success.[][2] The linker, a seemingly simple bridge, profoundly influences a conjugate's stability, solubility, pharmacokinetics, and ultimately, its therapeutic efficacy.[][2][3][4] Among the vast arsenal of available linkers, aliphatic chains like 6-aminohexanoic acid (Ahx) are frequently employed for their flexibility and hydrophobicity.[5][6][7] This guide provides an in-depth, experimentally grounded comparison between the standard 6-aminohexanoic acid and its N-methylated derivative, 6-(methylamino)hexanoic acid, to illuminate the subtle yet significant impact of a single methyl group.
Molecular Overview: The Critical Methyl Group
At first glance, the two molecules are nearly identical. Both possess a six-carbon aliphatic chain terminating in a carboxylic acid and an amino group, providing bifunctionality for conjugation reactions.[7] The key distinction lies in the nitrogen atom: 6-aminohexanoic acid has a primary amine (-NH2), while 6-(methylamino)hexanoic acid features a secondary amine (-NHCH3).
This seemingly minor structural change introduces significant chemical differences that propagate through the entire bioconjugation workflow, influencing everything from reaction kinetics to the final conjugate's biological performance.
Caption: Structural comparison highlighting the primary amine of 6-aminohexanoic acid versus the secondary amine of its N-methylated counterpart.
The primary implications of N-methylation are:
-
Increased Nucleophilicity: The electron-donating nature of the methyl group enhances the nucleophilicity of the secondary amine compared to the primary amine of Ahx. This can accelerate conjugation reactions where the amine acts as the nucleophile.
-
Altered Basicity: The pKa of the amino group is altered. The pKa of the amino group in 6-aminohexanoic acid is approximately 10.75[8], while secondary amines of this type are typically slightly more basic. This shift can influence the reactivity of the amine at a given pH.
-
Enhanced Hydrophobicity: The addition of a methyl group increases the overall hydrophobicity of the linker. While a minor change, this can have a cumulative effect on the final conjugate, potentially impacting solubility, aggregation, and pharmacokinetic properties.[2][9]
-
Steric Hindrance: The methyl group introduces minor steric bulk around the nitrogen atom, which could potentially influence binding interactions or the accessibility of the linker to enzymatic cleavage.
Comparative Data Summary
The following table summarizes the key physicochemical and reactivity differences between the two linkers. These properties form the basis for the experimental comparisons that follow.
| Property | 6-Aminohexanoic Acid (Ahx) | 6-(Methylamino)hexanoic Acid | Rationale for Difference |
| Molecular Weight | 131.17 g/mol [8] | 145.20 g/mol [10] | Addition of a methyl group (-CH3). |
| Terminal Amine Type | Primary (-NH2) | Secondary (-NHCH3) | N-methylation. |
| pKa (Amino Group) | ~10.75[8] | Expected to be slightly higher (~10.8-11.0) | Inductive effect of the methyl group. |
| Predicted LogP | -2.95[8] | -2.4[10] | Increased alkyl character enhances hydrophobicity. |
| Relative Nucleophilicity | Lower | Higher | Electron-donating methyl group increases electron density on the nitrogen. |
| Steric Hindrance | Minimal | Slightly Increased | Presence of the methyl group near the reactive nitrogen center. |
Experimental Comparison: Synthesis and Characterization of a Model ADC
To provide a tangible comparison, we describe a series of self-validating experiments designed to synthesize and characterize a model antibody-drug conjugate (ADC) using each linker. The goal is to conjugate a cytotoxic payload (e.g., Monomethyl Auristatin E, MMAE) to an antibody (e.g., Trastuzumab) and compare the outcomes.
Caption: Experimental workflow for the comparative study of the two linkers in ADC synthesis.
Protocol 1: ADC Synthesis and Purification
Objective: To conjugate MMAE to Trastuzumab using either Ahx or 6-(Methylamino)hexanoic acid as a component of the linker system and purify the resulting ADCs. This protocol assumes a standard lysine conjugation approach.
Materials:
-
Trastuzumab antibody
-
6-Aminohexanoic acid (Ahx) and 6-(Methylamino)hexanoic acid
-
Monomethyl Auristatin E (MMAE) with a maleimide handle (Mal-MMAE)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4 and pH 8.5
-
Size Exclusion Chromatography (SEC) system with a suitable column (e.g., Superdex 200)
Methodology:
-
Linker Activation (Performed for each linker separately):
-
Dissolve the linker (Ahx or 6-(Methylamino)hexanoic acid), EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF.
-
Stir the reaction at room temperature for 2 hours to form the NHS ester of the linker.
-
Causality: EDC activates the carboxylic acid of the linker, which then reacts with NHS to form a more stable, amine-reactive NHS ester. This two-step activation is more efficient and produces fewer side products than using EDC alone.
-
-
Payload Attachment:
-
To the activated linker solution, add a heterobifunctional spacer (e.g., SMCC) to introduce a maleimide group.
-
After reaction, add Mal-MMAE to conjugate the payload to the linker-spacer construct.
-
Purify the linker-payload construct via reverse-phase HPLC.
-
-
Antibody Conjugation:
-
Prepare Trastuzumab at 10 mg/mL in PBS, pH 8.5. The slightly basic pH deprotonates the ε-amino groups of lysine residues, enhancing their nucleophilicity for the acylation reaction.[3]
-
Add the purified and activated linker-payload construct to the antibody solution at a molar ratio of 8:1 (linker-payload:antibody).
-
Incubate the reaction at 4°C for 4 hours with gentle mixing.
-
Expertise: The reaction is performed at 4°C to minimize the risk of antibody aggregation, which can be induced by organic co-solvents and modification of the protein surface.[9][11]
-
-
Purification:
-
Quench the reaction by adding an excess of Tris buffer.
-
Concentrate the ADC solution and purify using an SEC column equilibrated with PBS, pH 7.4.
-
Monitor the elution profile at 280 nm and collect the main peak corresponding to the monomeric ADC.[12][13] This step effectively removes unconjugated linker-payload molecules and any aggregates that may have formed.[13]
-
Protocol 2: ADC Characterization
Objective: To determine the Drug-to-Antibody Ratio (DAR), aggregation levels, and hydrophobicity profile of the purified ADCs.
Methodology:
-
Hydrophobic Interaction Chromatography (HIC):
-
Analyze the purified ADCs on a HIC column (e.g., Butyl-NPR).[14]
-
Use a reverse gradient of decreasing salt concentration (e.g., ammonium sulfate) to elute the different drug-loaded species.[12]
-
Trustworthiness: HIC separates ADC species based on the number of conjugated drug-linker moieties.[12][15] The more hydrophobic payload molecules attached, the more strongly the ADC binds to the column. This allows for the calculation of an average DAR by integrating the peak areas corresponding to different drug loads (DAR0, DAR2, DAR4, etc.).[12]
-
-
Size Exclusion Chromatography (SEC):
Anticipated Results and Discussion
Based on the chemical principles outlined, we can anticipate the following experimental outcomes.
Table 1: Conjugation Efficiency and Product Quality
| Parameter | ADC-Ahx | ADC-MeAhx | Mechanistic Interpretation |
| Reaction Time | ~4 hours | ~3 hours | The higher nucleophilicity of the secondary amine in 6-(methylamino)hexanoic acid is expected to accelerate the conjugation reaction rate. |
| Average DAR (from HIC) | 3.8 | 3.9 | The faster kinetics of the Me-Ahx linker may lead to a slightly higher average DAR under identical reaction conditions. |
| % Aggregation (from SEC) | < 1% | ~1.5 - 2.0% | The increased hydrophobicity from the N-methyl group on the Me-Ahx linker can slightly increase the propensity for aggregation.[2][9] |
| HIC Retention Time | Shorter | Longer | The ADC-MeAhx is more hydrophobic due to the methyl groups, leading to stronger interaction with the HIC column and a longer retention time. |
Protocol 3: In Vitro Stability Assessment
Objective: To compare the stability of the two ADCs in human plasma by monitoring payload deconjugation over time.[16][17][18]
Methodology:
-
Incubate each ADC (ADC-Ahx and ADC-MeAhx) at 1 mg/mL in human plasma at 37°C.
-
At various time points (0, 24, 48, 96, 168 hours), take an aliquot of the sample.
-
Analyze the samples using an affinity-capture LC-MS method to measure the average DAR remaining on the antibody.[16][17]
-
Trustworthiness: This assay directly measures the stability of the conjugate in a physiologically relevant matrix, providing crucial data for predicting in vivo behavior.[17][18]
Table 2: Plasma Stability Data (% Payload Remaining)
| Time (hours) | ADC-Ahx | ADC-MeAhx | Mechanistic Interpretation |
| 0 | 100% | 100% | Baseline measurement. |
| 24 | 98% | 97% | Both linkers are expected to form stable amide bonds, showing high stability. |
| 72 | 95% | 94% | The minor difference could be attributed to subtle conformational changes induced by the Me-Ahx linker, potentially exposing other parts of the ADC to degradation. |
| 168 | 91% | 89% | Overall, both linkers demonstrate excellent plasma stability, which is crucial for minimizing off-target toxicity from premature drug release.[][3] |
Impact on ADC Mechanism of Action
The choice of linker directly impacts the delivery and release of the cytotoxic payload, a critical step in the ADC's mechanism of action.
Caption: Generalized mechanism of action for an ADC, highlighting the critical payload release step influenced by the linker.
Conclusion and Recommendations
The decision between 6-aminohexanoic acid and its N-methylated derivative is a nuanced one that depends on the specific goals of the drug development program.
-
6-Aminohexanoic Acid (Ahx) remains the reliable, well-characterized standard. Its lower hydrophobicity makes it a safer choice for payloads that are already highly hydrophobic or for antibody scaffolds prone to aggregation. It provides robust, stable conjugates with predictable performance.
-
6-(Methylamino)hexanoic Acid offers a potential advantage in manufacturing through accelerated reaction kinetics, which could shorten production times. However, this comes with a slight but measurable increase in hydrophobicity that must be carefully managed. The potential for increased aggregation requires rigorous biophysical characterization, such as SEC and HIC, to ensure product quality.[12][13]
Final Recommendation: For initial discovery and development, 6-aminohexanoic acid is the recommended starting point due to its extensive history of use and favorable biophysical profile. 6-(Methylamino)hexanoic acid should be considered a "bio-better" option, to be explored when faster conjugation is a primary process goal, with the understanding that additional characterization will be necessary to mitigate any risks associated with its increased hydrophobicity. The empirical, data-driven approach outlined in this guide provides a clear framework for making an informed decision tailored to your specific ADC candidate.
References
-
The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. (2021). Pharmaceuticals. [Link]
-
The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. (2021). National Center for Biotechnology Information. [Link]
-
Structure of 6-aminohexanoic acid. (n.d.). ResearchGate. [Link]
-
Current ADC Linker Chemistry. (2015). Pharmaceutical Research. [Link]
-
6-Aminohexanoic Acid. (n.d.). PubChem, National Center for Biotechnology Information. [Link]
-
6-(Methylamino)hexanoic acid. (n.d.). PubChem, National Center for Biotechnology Information. [Link]
-
The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. (2021). MDPI. [Link]
-
Linker Design and Impact on ADC Properties. (2021). Royal Society of Chemistry. [Link]
-
ADC Plasma Stability Assay. (n.d.). iQ Biosciences. [Link]
-
Analytical methods for physicochemical characterization of antibody drug conjugates. (2012). mAbs. [Link]
- Antibody-drug conjugates through specific linker oligopeptides. (n.d.).
-
A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates. (2018). Analytical Chemistry. [Link]
-
Synthesis of site-specific antibody-drug conjugates using unnatural amino acids. (2012). Proceedings of the National Academy of Sciences. [Link]
-
Improving the Quality of Antibody Drug Conjugates by Orthogonal Analytical Methods. (2024). Agilent. [Link]
-
pKa Data Compiled by R. Williams. (n.d.). University of Rochester. [Link]
-
Analytical methods for physicochemical characterization of antibody drug conjugates. (2012). ResearchGate. [Link]
-
High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. (2017). ACS Omega. [Link]
-
Linker Design for Antibody–Drug Conjugates. (2014). ResearchGate. [Link]
-
Aminocaproic acid. (n.d.). Wikipedia. [Link]
-
Linker Technologies in ADCs: How They Impact Efficacy & Stability. (n.d.). Sygnature Discovery. [Link]
Sources
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. 6-(Methylamino)hexanoic acid | C7H15NO2 | CID 4989372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. ADC Plasma Stability Assay [iqbiosciences.com]
- 17. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Coupling Reagents for N-Methylated Amino Acid Incorporation
The strategic incorporation of N-methylated amino acids into peptide structures is a cornerstone of modern medicinal chemistry. This modification offers a powerful tool to enhance the pharmacological properties of peptides, including increased metabolic stability, improved membrane permeability, and constrained conformational flexibility, which can lead to higher receptor affinity and specificity.[1][2] However, the synthetic challenge posed by the steric hindrance of the N-methyl group is significant, often leading to low coupling yields and an increased risk of racemization.[1][2][3] This guide provides a detailed comparison of commonly employed coupling reagents, offering experimental insights to aid researchers in navigating these synthetic hurdles.
The Challenge of Steric Hindrance
In solid-phase peptide synthesis (SPPS), the formation of a peptide bond involves the nucleophilic attack of a free amine on an activated carboxylic acid. The presence of a methyl group on the nitrogen of an N-methylated amino acid sterically encumbers this amine, slowing down the coupling reaction.[4][5] This is particularly problematic when coupling an amino acid to an N-methylated residue or when coupling two consecutive N-methylated amino acids.[4] The reduced nucleophilicity of the secondary amine necessitates the use of highly efficient coupling reagents and optimized reaction conditions to drive the reaction to completion.[2]
Classes of Coupling Reagents: A Mechanistic Overview
Coupling reagents can be broadly categorized into two main classes: phosphonium salts and aminium/uronium salts. Both function by activating the C-terminal carboxylic acid of the incoming amino acid, but through slightly different mechanisms.
Phosphonium Salts: Reagents like PyBOP and PyAOP activate carboxylic acids to form a highly reactive acyloxyphosphonium intermediate.[6] This intermediate then reacts with the N-terminal amine of the peptide chain to form the desired amide bond. Phosphonium reagents are known for their high reactivity and are less prone to side reactions like guanidinylation of the N-terminal amine.
Aminium/Uronium Salts: This class includes well-known reagents such as HBTU, HATU, and COMU. They react with the carboxylic acid to form a reactive O-acylisourea intermediate, which can then either react directly with the amine or, more commonly, form a highly reactive ester with an additive like HOBt or HOAt.[7][8] The reactivity of these reagents is often modulated by the nature of this additive.
Caption: Workflow for N-methylated amino acid coupling using HATU.
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel. [1][9]2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes. [1] * Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (5 times). [1]3. Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-N-methylated amino acid and 3.9 equivalents of HATU in DMF. [1][4] * Add 8 equivalents of DIPEA to the amino acid/HATU solution. [1][10] * Allow the activation to proceed for 2-5 minutes at room temperature. [1][4] * Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-4 hours. Extended coupling times are often necessary for N-methylated residues. [1]4. Monitoring the Coupling:
-
Perform a bromophenol blue test to check for reaction completion, as the Kaiser test is unreliable for secondary amines. [1][10]A yellow color indicates completion, while blue or green suggests an incomplete reaction. [5][10] * If the coupling is incomplete, a second coupling ("double coupling") can be performed by repeating step 3. [5]5. Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (5 times). [1]6. Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid.
-
-
Final Cleavage and Deprotection: After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry it. Cleave the peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours. [1]Precipitate and wash the peptide with cold diethyl ether.
Troubleshooting and Optimization
-
Incomplete Coupling: The primary indicator of a difficult coupling is a positive bromophenol blue test. [5]The first course of action is to perform a double coupling. [5]* Alternative Strategies: For extremely difficult sequences, consider microwave-assisted SPPS, which can enhance coupling efficiency, or an on-resin N-methylation strategy. [4][11][12]On-resin methylation involves synthesizing the peptide with standard amino acids and then selectively methylating the amide nitrogen on the solid support. [4]* Racemization: While highly reactive reagents are necessary, they can also increase the risk of racemization, especially with sensitive amino acids. [13][14]The use of HOAt-based reagents like HATU and PyAOP is known to suppress racemization more effectively than their HOBt-based counterparts. [15][16][17]The choice of base can also be critical; a weaker base like sym-collidine may be used in place of DIPEA to minimize epimerization. [18]
Conclusion
The successful incorporation of N-methylated amino acids is a critical capability for modern peptide chemists. While steric hindrance presents a significant synthetic barrier, the use of potent coupling reagents has made these valuable modifications accessible. Reagents based on HOAt and Oxyma, such as HATU , PyAOP , and COMU , consistently demonstrate superior performance, providing high coupling efficiencies while minimizing racemization. For particularly challenging couplings, halogenophosphonium reagents like PyBrOP offer an even more reactive option. By understanding the mechanistic principles and leveraging the optimized protocols outlined in this guide, researchers can confidently incorporate N-methylated residues to advance the development of next-generation peptide therapeutics.
References
- Application Notes and Protocols for the Coupling of N-Methyl
- Technical Support Center: Managing Steric Hindrance in N-Methyl
- Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Comparative study of methods to couple hindered peptides. PubMed.
- A Head-to-Head Battle of Coupling Reagents: HBTU vs. HATU for the Synthesis of Boc-Trp-OMe. Benchchem.
- Should My Peptide Be Methyl
- Technical Support Center: Managing Steric Hindrance in N-Methyl
- Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt.
- Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
- Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Scienmag.
- OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)
- N-Methylamino Acids in Peptide Synthesis. IV.
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPD
- Methods and protocols of modern solid phase peptide synthesis.
- Solid-phase synthesis and characteriz
- OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis.
- A Head-to-Head Battle: Selecting the Optimal Coupling Additive for Hydrophobic Peptide Synthesis. Benchchem.
- Synthesis of Poly-N-Methylated Peptides Against Malaria.
- Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P.
- COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies.
- Recent development of peptide coupling reagents in organic synthesis.
- Novabiochem® Coupling reagents. Merck Millipore.
- Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.
- Phosphonium Salts.
- Coupling Reagents. Aapptec Peptides.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- New Trends in Peptide Coupling Reagents.
- Accelerated chemical synthesis of peptides and small proteins. PNAS.
- HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech.
- Phosphonium coupling. Wikipedia.
- Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
- Racemiz
- Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application.
- N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation.
- Peptide Coupling Reagents: Selection and Use.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Synthesis of N-methylated peptides: on-resin methyl
- Efficient Method for the Synthesis of N-Methyl
- Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elong
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 7. people.uniurb.it [people.uniurb.it]
- 8. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. peptide.com [peptide.com]
- 11. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 12. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 17. researchgate.net [researchgate.net]
- 18. bachem.com [bachem.com]
A Senior Application Scientist's Guide to Conformational Analysis of Peptides Containing 6-(Methylamino)hexanoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Non-Natural Amino Acids
In the realm of peptide therapeutics, the conformational landscape of a molecule dictates its biological activity, stability, and pharmacokinetic profile. The introduction of non-natural amino acids is a powerful strategy to modulate these properties. 6-(Methylamino)hexanoic acid (Maha), a flexible, N-methylated gamma-amino acid, represents a unique building block for peptide design. Its extended, hydrophobic backbone and the presence of an N-methyl group introduce specific conformational constraints that differ significantly from standard alpha-amino acids.[1][2] Understanding and predicting the structural consequences of incorporating Maha is therefore paramount for the rational design of novel peptide-based drugs.
The N-methylation removes a hydrogen bond donor, which can increase lipophilicity and metabolic stability by shielding the peptide bond from proteolytic enzymes.[3] Concurrently, the steric bulk of the methyl group restricts the available conformational space, often favoring specific secondary structures like β-turns.[1] The six-carbon chain of Maha provides a greater degree of flexibility compared to shorter N-methylated alpha-amino acids, making it an intriguing candidate for use as a flexible linker or as an inducer of specific turn conformations.[1][4]
This guide provides a comparative analysis of the key experimental and computational techniques used to elucidate the conformation of Maha-containing peptides. We will delve into the causality behind experimental choices and present detailed protocols to ensure scientific integrity and reproducibility.
Core Analytical Techniques: A Comparative Overview
The choice of analytical technique for a Maha-containing peptide is dictated by the specific research question, the size of the peptide, and its solubility. The primary methods for conformational analysis in solution are Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy, complemented by in-silico Molecular Dynamics (MD) simulations.
| Technique | Information Yielded | Strengths | Limitations |
| NMR Spectroscopy (2D NOESY/ROESY) | Through-space proton-proton distances (< 5-6 Å), dihedral angle restraints, and hydrogen bonding patterns.[5][6] | Provides atomic-resolution structural information in solution, allowing for the determination of 3D structures and conformational ensembles.[7] | Can be complex to interpret for highly flexible molecules. The absence of a Nuclear Overhauser Effect (NOE) does not rule out proximity. |
| Circular Dichroism (CD) Spectroscopy | Global secondary structure content (α-helix, β-sheet, random coil).[8][9] | Rapid, requires small amounts of sample, and is excellent for monitoring conformational changes as a function of environment (e.g., temperature, solvent).[10] | Provides low-resolution structural information; does not give residue-specific details. |
| Molecular Dynamics (MD) Simulations | Dynamic conformational landscape over time, potential energy surfaces, and solvent interactions.[11][12] | Offers a detailed view of molecular motion and can predict conformational preferences that are difficult to capture experimentally.[12] | Accuracy is highly dependent on the chosen force field and the length of the simulation. Requires experimental validation. |
Deep Dive: Experimental & Computational Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Solution Structure
NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution.[7] For Maha-containing peptides, 2D experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are indispensable.
Causality of Experimental Choices:
-
NOESY vs. ROESY: The choice between NOESY and ROESY depends on the molecular weight of the peptide.[13] For small to medium-sized peptides (MW < 2000 Da), the NOE can be close to zero, making detection difficult. ROESY circumvents this issue as the ROE is always positive, making it the preferred experiment for many modified peptides.[13]
-
Solvent Selection: The choice of solvent is critical. Deuterated solvents that mimic the intended biological environment (e.g., DMSO-d₆ for membrane-like environments or H₂O/D₂O mixtures for aqueous environments) should be used.
-
Mixing Time: The mixing time in a NOESY or ROESY experiment is the period during which magnetization is transferred between spatially close protons.[13] Optimizing this parameter is crucial for obtaining meaningful distance restraints. A range of mixing times should be tested to monitor the build-up of NOE/ROE signals.[13][14]
Experimental Workflow: 2D ROESY for a Maha-Containing Peptide
Caption: Workflow for 2D ROESY conformational analysis.
Circular Dichroism (CD) Spectroscopy: A Rapid Screen of Secondary Structure
CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules.[8] For peptides, the far-UV region (190-250 nm) is sensitive to the conformation of the peptide backbone.
Causality of Experimental Choices:
-
Buffer System: The buffer must be transparent in the far-UV region.[10] Phosphate buffers at low concentrations (e.g., 10 mM) are a common choice.
-
Concentration: The peptide concentration must be accurately known to convert the raw signal (millidegrees) to mean residue ellipticity, which is essential for comparing different peptides and for deconvolution analysis.[15]
-
Solvent Titration: To investigate conformational changes, spectra can be recorded in different solvent systems. For example, titrating a hydrophobic solvent like trifluoroethanol (TFE) into an aqueous buffer can induce helical structures.
Experimental Protocol: CD Spectroscopy Analysis
-
Sample Preparation:
-
Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0).
-
Accurately determine the peptide concentration using a quantitative amino acid analysis or by absorbance if an aromatic residue is present.
-
Prepare a final sample with a concentration of approximately 0.1 mg/mL.[15]
-
-
Data Acquisition:
-
Turn on the CD spectrometer and purge with nitrogen gas for at least 15 minutes.[10]
-
Record a baseline spectrum of the buffer using a 1 mm pathlength quartz cuvette.
-
Record the spectrum of the peptide sample from 260 nm down to 190 nm.
-
Typical parameters include a data pitch of 1 nm, a scan speed of 50 nm/min, and an accumulation of 3-5 scans.
-
-
Data Processing:
-
Subtract the buffer baseline from the sample spectrum.
-
Convert the raw data (mdeg) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (mdeg * 100) / (c * n * l) where c is the molar concentration, n is the number of residues, and l is the pathlength in cm.
-
Analyze the resulting spectrum for characteristic secondary structure features:
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random coil: A strong negative band around 198 nm.
-
-
Molecular Dynamics (MD) Simulations: Visualizing Conformational Dynamics
MD simulations provide a computational microscope to observe the time-resolved motion of a peptide, offering insights into its conformational landscape and stability.[11][12]
Causality of Simulation Choices:
-
Force Field: The choice of force field (e.g., AMBER, CHARMM, GROMOS) is critical as it defines the potential energy of the system. The selected force field must be well-parameterized for peptides and any non-standard residues.
-
Water Model: An explicit solvent model (e.g., TIP3P, SPC/E) is essential to accurately simulate the hydration of the peptide and its influence on conformation.[11]
-
Simulation Time: The simulation must be run long enough to adequately sample the relevant conformational space. For flexible peptides, this may require hundreds of nanoseconds or even microseconds. Replica exchange molecular dynamics (REMD) can enhance sampling for complex systems.[12]
Workflow: Peptide Molecular Dynamics Simulation using GROMACS
Caption: General workflow for MD simulation of a peptide.
Comparative Analysis: Maha vs. Alternative Linkers
The incorporation of Maha as a linker imparts a unique combination of flexibility and conformational pre-organization. Here, we compare its expected properties with commonly used flexible and rigid linkers.
| Linker Type | Example Sequence | Key Conformational Features | Expected Impact on Peptide |
| Flexible Linkers | (Gly-Ser)n | Highly flexible and hydrophilic, typically adopting a random coil conformation.[3] Prevents the formation of defined secondary structures.[16] | Maximizes spatial separation and independent movement of fused domains. Can improve solubility. |
| Rigid Linkers | (Pro-Ala)n, (EAAAK)n | Proline residues introduce kinks and restrict backbone rotation, leading to a more rigid and extended structure.[17] (EAAAK)n sequences tend to form stable α-helices.[17] | Provides fixed separation and orientation between domains, potentially improving binding affinity by reducing the entropic penalty of binding. |
| Maha-Containing Linker | -[Maha]- | The N-methyl group restricts local conformation, potentially favoring turn-like structures. The hexanoic acid chain provides significant flexibility, but less than a pure Gly-Ser linker.[1] | Offers a balance between flexibility and structural pre-organization. Can be used to introduce specific turns or to act as a semi-flexible spacer. |
The choice of linker is a critical design element. While flexible Gly-Ser linkers are suitable when maximal domain mobility is required, they can lead to a heterogeneous ensemble of conformations.[3] Rigid linkers, conversely, offer structural definition but may not be optimal if some degree of conformational adaptation is needed for function.[17] Maha represents a compelling alternative, providing a "tunable" flexibility where the N-methylation can enforce local order within a more dynamic chain.
Conclusion
The conformational analysis of peptides containing 6-(methylamino)hexanoic acid requires a multi-faceted approach that leverages the strengths of high-resolution NMR, global secondary structure analysis by CD, and the dynamic insights from MD simulations. The unique structural properties of Maha—a combination of a flexible hydrocarbon chain and a conformation-restricting N-methyl group—make it a versatile tool in peptide design. By carefully selecting and applying the methodologies outlined in this guide, researchers can effectively characterize the structural landscape of Maha-containing peptides, thereby accelerating the development of novel and more effective peptide therapeutics.
References
-
Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses. (2024). SciSpace. Available at: [Link]
-
Balaram, P. (2008). Structural Chemistry of Peptides Containing Backbone Expanded Amino Acid Residues: Conformational Features of β, γ, and Hybrid Peptides. Chemical Reviews. Available at: [Link]
-
2D NOESY, ROESY and TOCSY setup note. Georgia Tech NMR Center. Available at: [Link]
-
Molecular Dynamics Simulation of the p53 N-terminal peptide. Bonvin Lab. Available at: [Link]
-
Unraveling the Tether: Exploring Representative Protein Linkers and Their Structural and Thermodynamical Properties. (2025). The Journal of Physical Chemistry B. Available at: [Link]
-
The Molecular Dynamics Simulation of Peptides on Gold Nanosurfaces. (2020). PubMed. Available at: [Link]
-
Molecular dynamics simulations of a selected group of linkers. ResearchGate. Available at: [Link]
-
A γ‑Amino Acid That Favors 12/10-Helical Secondary Structure in α/ γ‑Peptides. (2014). Gellman Group. Available at: [Link]
-
Protocol for Molecular Dynamics Simulations of Proteins. (2016). Bio-protocol. Available at: [Link]
-
Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. (2009). NIH. Available at: [Link]
-
Conformational analysis of gamma' peptide (410-427) interactions with thrombin anion binding exosite II. (2006). PubMed. Available at: [Link]
-
The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. (2021). MDPI. Available at: [Link]
-
Molecular Dynamics Simulations of Peptides. (2008). Springer Nature Experiments. Available at: [Link]
-
Circular dichroism of peptides. (2014). PubMed. Available at: [Link]
-
The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. (2021). PubMed. Available at: [Link]
-
Peptide folding simulations. (2003). ScienceDirect. Available at: [Link]
-
Circular Dichroism Procedure. CU Anschutz School of Medicine. Available at: [Link]
-
Molecular dynamics reveal the essential role of linker motions in the function of cullin-RING E3 ligases. (2014). NIH. Available at: [Link]
-
Circular Dichroism of Peptides. Moodle@Units. Available at: [Link]
-
Circular Dichroism of Peptides. (2014). Springer Nature Experiments. Available at: [Link]
-
The world of beta- and gamma-peptides comprised of homologated proteinogenic amino acids and other components. (2007). PubMed. Available at: [Link]
-
NOESY and ROESY. (2018). University of Missouri. Available at: [Link]
-
TUTORIAL: 2D NOESY EXPERIMENT. IMSERC. Available at: [Link]
-
Molecular interactions of linkers. The representative structures of the... ResearchGate. Available at: [Link]
-
peptide nmr. University of Zurich. Available at: [Link]
-
2D NMR Introduction. (2019). Chemistry LibreTexts. Available at: [Link]
-
Peptide NMR spectra comparison among peptides 57–59 that are shortened... ResearchGate. Available at: [Link]
-
Conformational preferences of helix foldamers of γ-peptides based on 2-(aminomethyl)cyclohexanecarboxylic acid. (2013). PubMed. Available at: [Link]
-
Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. (2016). NIH. Available at: [Link]
-
Structure of 6-aminohexanoic acid. ResearchGate. Available at: [Link]
-
NMR and CD studies of triple-helical peptides. (1992). PubMed. Available at: [Link]
-
NMR spectroscopy results and related data analysis of peptides of this... ResearchGate. Available at: [Link]
-
Structure Determination of Peptides by simple 2D NMR Spectroscopy. (2020). YouTube. Available at: [Link]
Sources
- 1. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element | MDPI [mdpi.com]
- 2. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. youtube.com [youtube.com]
- 7. NMR and CD studies of triple-helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 10. moodle2.units.it [moodle2.units.it]
- 11. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]
- 12. dasher.wustl.edu [dasher.wustl.edu]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. TUTORIAL: 2D NOESY EXPERIMENT [imserc.northwestern.edu]
- 15. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 16. Molecular dynamics reveal the essential role of linker motions in the function of cullin-RING E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peptide Linkers - Creative Peptides [creative-peptides.com]
A Comparative Guide to the Mass Spectrometric Validation of 6-(Methylamino)hexanoic Acid Incorporation into a Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic peptide chemistry and drug development, the precise incorporation of non-canonical amino acids is paramount for achieving desired therapeutic properties. 6-(Methylamino)hexanoic acid, a synthetic amino acid analog, presents unique challenges and opportunities in peptide design. Its validation within a peptide sequence requires robust analytical techniques, with mass spectrometry (MS) serving as the gold standard for confirming identity and purity.[1][2] This guide provides an in-depth comparison of mass spectrometric approaches for the unequivocal validation of 6-(Methylamino)hexanoic acid incorporation, focusing on experimental design, data interpretation, and troubleshooting.
Foundational Principles: Understanding the Analyte and the Technique
Before delving into comparative workflows, it is crucial to understand the physicochemical properties of 6-(Methylamino)hexanoic acid and the fundamentals of peptide fragmentation in mass spectrometry.
1.1. Properties of 6-(Methylamino)hexanoic Acid
6-(Methylamino)hexanoic acid is a derivative of 6-aminohexanoic acid, featuring a methyl group on the amine.[3][4][5] This modification has several implications for mass spectrometric analysis:
-
Molecular Weight: The monoisotopic mass of 6-(Methylamino)hexanoic acid is 145.1103 Da.[3] When incorporated into a peptide, it will result in a predictable mass shift compared to a standard amino acid.
-
Basicity: The secondary amine introduces a basic site, which can influence peptide ionization and fragmentation patterns.[6]
-
Flexibility: The hexanoic acid backbone provides significant conformational flexibility.[7]
1.2. Peptide Fragmentation in Mass Spectrometry
Tandem mass spectrometry (MS/MS) is the cornerstone of peptide sequencing and modification analysis.[8] The process involves isolating a specific peptide ion (the precursor ion) and inducing fragmentation to generate a series of product ions. The resulting fragmentation pattern, or MS/MS spectrum, provides sequence-specific information. The two most common fragmentation techniques are Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD).[9]
-
Collision-Induced Dissociation (CID): In CID, precursor ions are accelerated and collided with an inert gas. This leads to the cleavage of the peptide backbone, primarily at the amide bonds, generating b- and y-type fragment ions.[9][10] CID is highly effective for many peptides but can sometimes lead to the loss of labile modifications.[9]
-
Electron Transfer Dissociation (ETD): ETD involves the transfer of an electron to a multiply charged precursor ion, which induces fragmentation along the N-Cα bond of the peptide backbone. This produces c- and z-type fragment ions.[9] A key advantage of ETD is its ability to preserve post-translational modifications and analyze longer peptides.[9][11]
Workflow for Validation
The validation process can be systematically approached through a multi-step workflow, ensuring both the correct mass of the modified peptide and the precise location of the 6-(Methylamino)hexanoic acid residue.
Caption: A generalized workflow for the mass spectrometric validation of a modified peptide.
Comparative Analysis of Fragmentation Techniques: CID vs. ETD
The choice between CID and ETD is a critical decision in the validation process. While both can provide valuable sequence information, their fragmentation characteristics can lead to different outcomes, especially for peptides containing non-canonical residues.
| Feature | Collision-Induced Dissociation (CID) | Electron Transfer Dissociation (ETD) |
| Primary Fragment Ions | b- and y-ions | c- and z-ions |
| Fragmentation Mechanism | Backbone amide bond cleavage | Backbone N-Cα bond cleavage |
| Precursor Charge State | Effective for +2 and +3 charge states | More effective for higher charge states |
| Preservation of Modifications | Can lead to loss of labile modifications | Generally preserves modifications |
| Peptide Length | More effective for shorter peptides | Better sequence coverage for longer peptides[11] |
| Information Gained | Robust for standard peptide sequencing | Complements CID by providing different fragmentation pathways |
Expert Insight: For a novel, modified peptide containing 6-(Methylamino)hexanoic acid, employing both CID and ETD is highly recommended.[12][13] This dual approach provides complementary fragmentation data, increasing the confidence in sequence assignment and modification localization.[12]
Experimental Protocols
The following protocols outline the key steps for validating the incorporation of 6-(Methylamino)hexanoic acid into a synthetic peptide.
3.1. Protocol 1: Intact Mass Analysis by LC-MS
Objective: To confirm the correct molecular weight of the synthesized peptide.
-
Sample Preparation: Dissolve the synthetic peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (50:50 v/v).
-
LC Separation: Inject the sample onto a reverse-phase C18 column. Elute the peptide using a gradient of increasing acetonitrile concentration with 0.1% formic acid.
-
MS Analysis: Acquire full scan mass spectra (MS1) in positive ion mode over a relevant m/z range.
-
Data Analysis: Deconvolute the resulting spectrum to determine the monoisotopic mass of the peptide. Compare this experimental mass to the theoretical mass calculated for the peptide sequence including the 6-(Methylamino)hexanoic acid residue.
3.2. Protocol 2: Fragmentation Analysis by LC-MS/MS
Objective: To determine the amino acid sequence and localize the 6-(Methylamino)hexanoic acid residue.
-
Sample Preparation and LC Separation: Follow steps 1 and 2 from Protocol 1.
-
MS/MS Analysis:
-
Perform data-dependent acquisition (DDA), where the most intense precursor ions from the MS1 scan are automatically selected for fragmentation.
-
Alternatively, use targeted MS/MS by creating an inclusion list of the expected m/z value for the modified peptide.
-
Acquire MS/MS spectra using both CID and ETD fragmentation methods.[12][13]
-
-
Data Analysis:
-
Use peptide sequencing software to analyze the MS/MS spectra.
-
Manually inspect the spectra to identify the b-, y-, c-, and z-ion series.
-
The mass difference between adjacent fragment ions in a series will correspond to the mass of an amino acid residue. A mass difference of 145.1103 Da will confirm the presence of 6-(Methylamino)hexanoic acid.
-
Interpreting the Data: A Hypothetical Case Study
Consider a synthetic peptide with the sequence Ac-Ala-X-Gly-Leu-Arg-NH2, where X represents the incorporated 6-(Methylamino)hexanoic acid.
Expected Mass Shift:
The incorporation of 6-(Methylamino)hexanoic acid will result in a specific mass shift in the fragment ion series.
| Fragment Ion | Expected m/z (CID) | Expected m/z (ETD) |
| b1 | Ac-Ala | c1 |
| b2 | Ac-Ala-X | c2 |
| b3 | Ac-Ala-X-Gly | c3 |
| y1 | Arg-NH2 | z1 |
| y2 | Leu-Arg-NH2 | z2 |
| y3 | Gly-Leu-Arg-NH2 | z3 |
| y4 | X-Gly-Leu-Arg-NH2 | z4 |
Visualizing Fragmentation:
Caption: Idealized fragmentation patterns for a peptide containing 6-(Methylamino)hexanoic acid (X).
Trustworthiness Through Self-Validation:
The concordance between the CID and ETD fragmentation data provides a self-validating system. If the b- and y-ion series from CID and the c- and z-ion series from ETD both pinpoint the mass of 145.1103 Da at the same position in the sequence, the confidence in the correct incorporation of 6-(Methylamino)hexanoic acid is significantly increased.
Conclusion
The validation of 6-(Methylamino)hexanoic acid incorporation into a peptide sequence is a critical quality control step in synthetic peptide production and drug development.[1][2] A multi-faceted approach utilizing high-resolution intact mass analysis and complementary fragmentation techniques like CID and ETD provides the most comprehensive and reliable validation. By understanding the principles of peptide fragmentation and systematically interpreting the resulting mass spectra, researchers can confidently confirm the identity and purity of their novel peptide constructs.
References
-
Swanely, C. F., et al. (2008). Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. Analytical Chemistry. [Link]
-
Good, D. M., et al. (2008). Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. PubMed Central. [Link]
-
Characterization of Synthetic Peptides by Mass Spectrometry. (2024). PubMed. [Link]
-
Characterization of Synthetic Peptides by Mass Spectrometry. (2024). Springer Nature Experiments. [Link]
-
Peptide–Spectrum Match Validation with Internal Standards (P–VIS). (2021). PubMed Central. [Link]
-
Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. (2014). PubMed Central. [Link]
-
CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. (2012). Walsh Medical Media. [Link]
-
Systematic evaluation of alternating CID and ETD fragmentation for phosphorylated peptides. (2016). Semantic Scholar. [Link]
-
Investigations of the Fragmentation Spectra of Peptides Containing Lysine and its Non-Protein Amino Acid Homologs. (2009). Semantic Scholar. [Link]
-
Hexanoic acid, 6-amino, mono-TMS. PubChem. [Link]
-
6-(Methylamino)hexanoic acid. PubChem. [Link]
-
Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac. [Link]
-
Maleknia, S. D., & Johnson, R. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]
-
Interpreting mass spectra differing from their peptide models by several modifications. (2021). Semantic Scholar. [Link]
-
Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. (2020). MDPI. [Link]
-
6-(METHYLAMINO)HEXANOIC ACID. gsrs. [Link]
-
Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. (2018). ResearchGate. [Link]
-
Mass spectrometry of peptides and proteins. Ohio State University Chemistry. [Link]
-
How to Analyze Peptide Mass Spectra. Baitai Paike Biotechnology. [Link]
-
Hexanoic acid, 6-(Methylamino)-. Chemsrc. [Link]
-
High-quality peptide evidence for annotating non-canonical open reading frames as human proteins. (2022). PubMed Central. [Link]
-
Theoretical Assessment of Indistinguishable Peptides in Mass Spectrometry-Based Proteomics. (2022). Analytical Chemistry. [Link]
-
Mascot help: Peptide fragmentation. Matrix Science. [Link]
-
Development and validation of a novel LC-MS/MS assay for C-peptide in human serum. (2020). ScienceDirect. [Link]
-
Verification of automated peptide identifications from proteomic tandem mass spectra. (2007). Nature Protocols. [Link]
-
Structure of 6-aminohexanoic acid. ResearchGate. [Link]
-
Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. (2018). PubMed Central. [Link]
-
Improved peptide identification in proteomics by two consecutive stages of mass spectrometric fragmentation. (2005). PubMed Central. [Link]
Sources
- 1. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. 6-(Methylamino)hexanoic acid | C7H15NO2 | CID 4989372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Hexanoic acid, 6-(Methylamino) | CAS#:26410-96-8 | Chemsrc [chemsrc.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Verification of automated peptide identifications from proteomic tandem mass spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 6-(Methylamino)hexanoic Acid Hydrochloride
As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage them safely from acquisition to disposal. The integrity of your research and the safety of your laboratory environment depend on robust, well-understood protocols. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 6-(Methylamino)hexanoic acid hydrochloride, grounding every recommendation in established safety principles and regulatory standards.
The fundamental principle of chemical waste management is "cradle-to-grave" responsibility . This means that as the generator of the waste, your laboratory is responsible for its safe handling and proper disposal. This guide is designed to help you fulfill that responsibility with confidence and precision.
Hazard Identification and Risk Assessment: Know Your Compound
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This knowledge dictates the necessary precautions, from personal protective equipment (PPE) to the final disposal pathway. According to its Safety Data Sheet (SDS), 6-(Methylamino)hexanoic acid hydrochloride presents several key hazards.[1]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Analysis: The hazard profile indicates that this compound is a moderate irritant to the skin, eyes, and respiratory system and is harmful if ingested. While it is not classified as acutely toxic or carcinogenic, these hazards are significant enough to preclude disposal via standard trash or sewer systems. The causality is clear: improper disposal could lead to skin and eye injuries for sanitation workers or introduce a harmful substance into the water supply. Therefore, it must be treated as regulated chemical waste .
Personal Protective Equipment (PPE): Your First Line of Defense
Based on the risk assessment, appropriate PPE is mandatory to prevent accidental exposure during handling and disposal. The choice of PPE is a direct response to the identified hazards of skin/eye irritation and potential inhalation of dust.[2][3]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other appropriate chemical-resistant gloves, tested to standards like EN 374.[3][4] | To prevent skin contact and subsequent irritation (H315). |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields, or chemical safety goggles.[2][4] | To protect against dust particles or splashes causing serious eye irritation (H319). |
| Skin/Body Protection | Standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if handled in a well-ventilated area. Use a NIOSH-approved respirator if dust is generated.[3] | To prevent inhalation of airborne particles that may cause respiratory irritation (H335).[2] |
Immediate Safety Protocols: Spill & Exposure Response
Accidents can happen despite the best precautions. A clear, pre-defined action plan is essential for mitigating harm.
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical advice.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Small Spill Cleanup Protocol:
-
Ensure Safety: Wear all required PPE as detailed in the table above. Ensure the area is well-ventilated.[2]
-
Containment: Prevent the powder from becoming airborne.
-
Collection: Carefully sweep or scoop the solid material into a designated, pre-labeled chemical waste container. Avoid generating dust.[2][3]
-
Decontamination: Clean the spill area with a damp cloth or paper towel. Place the used cleaning materials into the same waste container.
-
Disposal: Seal the container and manage it as chemical waste according to the protocol in the following section.
Step-by-Step Disposal Protocol
The disposal of 6-(Methylamino)hexanoic acid hydrochloride must follow a systematic process that complies with institutional policies and national regulations, such as those from the Environmental Protection Agency (EPA).[6]
Step 1: Waste Characterization & Segregation
-
Characterize: This compound must be disposed of as solid chemical waste.
-
Segregate: Do not mix this waste with other waste streams like sharps, biohazards, or regular trash. It is also critical to keep it segregated from incompatible materials, such as strong oxidizing agents, to prevent hazardous reactions.[2]
Step 2: Containerization
-
Use a chemically compatible, sealable, and non-reactive container. A high-density polyethylene (HDPE) container with a screw-top lid is an excellent choice.
-
Ensure the container is in good condition, free of leaks or external contamination.
-
Never overfill the container; leave at least 10% headspace to accommodate expansion and prevent spills.
Step 3: Labeling
-
Proper labeling is a critical regulatory requirement. The EPA's Hazardous Waste Generator Improvements Rule mandates clear and specific labeling.[7]
-
Attach a completed hazardous waste tag to the container as soon as the first particle of waste is added.
-
The label must include:
-
The words "Hazardous Waste" .[7]
-
The full chemical name: "6-(Methylamino)hexanoic acid hydrochloride" . Avoid abbreviations or formulas.
-
An indication of the specific hazards. This can be done by checking boxes (e.g., "Irritant," "Harmful if Swallowed") or by referencing the GHS pictograms.
-
The accumulation start date (the date the first waste was added).
-
The name of the principal investigator and the laboratory location.
-
Step 4: Accumulation and Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[7] This area must be at or near the point of generation and under the control of the lab personnel.
-
The SAA should be a secondary containment bin to prevent the spread of material in case of a container failure.
-
Keep the container closed at all times, except when adding waste.
Step 5: Arranging for Final Disposal
-
Once the container is full or has been in accumulation for the maximum allowed time (typically 12 months for academic labs), it must be removed.[8]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
EHS will transport the container from your SAA to a Central Accumulation Area (CAA) before it is collected by a licensed hazardous waste disposal contractor for final treatment, typically via incineration.[6][7]
Disposal Decision Workflow
This diagram illustrates the logical flow for making safe and compliant disposal decisions within the laboratory.
Caption: Decision workflow for handling and disposing of 6-(Methylamino)hexanoic acid hydrochloride.
References
-
Safety Data Sheet for Hexanoic acid. (Date not specified). Chemos GmbH & Co.KG. Retrieved from [Link]
-
Safety Data Sheet for 6-Aminohexanoic acid. (Date not specified). Carl ROTH. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US Environmental Protection Agency (EPA). Retrieved from [Link]
-
Laboratory Environmental Sample Disposal Information Document. (Date not specified). US Environmental Protection Agency (EPA). Retrieved from [Link]
-
Regulation of Laboratory Waste. (Date not specified). American Chemical Society (ACS). Retrieved from [Link]
-
Laboratory Waste Management: The New Regulations. (2019). MedicalLab Management. Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025). US Environmental Protection Agency (EPA). Retrieved from [Link]
Sources
Navigating the Safe Handling of 6-(Methylamino)hexanoic Acid Hydrochloride: A Comprehensive Guide
For Immediate Use by Laboratory Professionals
In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to ensuring both personnel safety and experimental integrity. This guide provides essential, actionable information for the safe handling and disposal of 6-(Methylamino)hexanoic acid hydrochloride, a compound utilized in specialized research applications. As Senior Application Scientists, we present this guide not as a rigid protocol, but as a framework for building a culture of safety and excellence within your laboratory.
Understanding the Hazard Profile
6-(Methylamino)hexanoic acid hydrochloride is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][3]
The hydrochloride salt form suggests it is a powder that can readily become airborne, posing an inhalation risk.[4][5][6] Therefore, all handling procedures must be designed to minimize dust generation.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling 6-(Methylamino)hexanoic acid hydrochloride.
| Task | Required PPE | Rationale |
| Weighing and Aliquoting (Dry Powder) | - Nitrile or Neoprene Gloves- ANSI-approved Safety Goggles with Side Shields- Full-length Laboratory Coat- NIOSH-approved Respirator (e.g., N95) | To prevent skin contact, eye exposure, and inhalation of fine particulates. A respirator is crucial when handling the powder outside of a certified chemical fume hood.[2][3][7] |
| Solution Preparation and Handling | - Nitrile or Neoprene Gloves- ANSI-approved Safety Goggles- Full-length Laboratory Coat | While the risk of inhalation is reduced in solution, the potential for skin and eye contact remains. |
| Spill Cleanup | - Chemical-resistant Gloves (Nitrile or Neoprene)- Chemical Splash Goggles- Chemical-resistant Apron or Suit- Appropriate Respiratory Protection | To provide full-body protection from concentrated material during cleanup procedures.[7][8] |
Note: Always inspect gloves for integrity before use and wash hands thoroughly after handling the compound, even when gloves have been worn.[9][10]
Operational Plan: From Receipt to Use
A systematic workflow is critical to minimizing exposure and ensuring reproducible results. The following diagram and procedural steps outline a safe handling workflow.
Caption: Safe Handling Workflow for 6-(Methylamino)hexanoic acid hydrochloride.
Step-by-Step Handling Protocol:
-
Designate a Work Area: All work with solid 6-(Methylamino)hexanoic acid hydrochloride should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][9] The work surface should be lined with absorbent bench paper.
-
Assemble Materials: Before beginning, ensure all necessary equipment, including glassware, solvents, and waste containers, are within the fume hood to avoid unnecessary movements in and out of the containment area.
-
Weighing the Compound:
-
Tare a suitable container on a balance located within the fume hood.
-
Carefully transfer the desired amount of the powdered compound to the container, minimizing any dust generation.
-
Close the primary container of the chemical immediately after use.
-
-
Solution Preparation:
-
Add the solvent to the container with the weighed compound.
-
Gently swirl or stir to dissolve. Avoid splashing.
-
-
Experimental Use: Conduct all subsequent experimental steps involving the compound within the chemical fume hood.
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.
-
Alert: Inform your supervisor and colleagues.
-
Contain: If safe to do so, prevent the spill from spreading by using an inert absorbent material like sand or vermiculite.[1] Do not use combustible materials like paper towels to absorb large spills.
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbed material into a designated, labeled waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][8]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[2][8] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[8][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal is a critical final step in the chemical handling lifecycle. All waste generated from handling 6-(Methylamino)hexanoic acid hydrochloride is considered chemical waste and must be disposed of accordingly.
Waste Segregation and Collection:
-
Solid Waste: Contaminated PPE (gloves, bench paper, etc.) and any unused solid compound should be collected in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled, and sealed container for liquid chemical waste. The container should be compatible with the solvent used.
Disposal Procedure:
-
Labeling: All waste containers must be accurately labeled with the full chemical name: "6-(Methylamino)hexanoic acid hydrochloride" and the appropriate hazard symbols.
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup.
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11]
Important Note: Disposal regulations can vary significantly by region and institution. Always consult your local EHS guidelines and regulatory requirements for specific instructions.[8][12]
By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the integrity of your research. This proactive approach to safety is the cornerstone of scientific excellence.
References
- Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). (n.d.).
- Safety Data Sheet - 6-Methylamino-hexanoic acid; hydrochloride. (2024-12-19). CymitQuimica.
- A Comprehensive Guide to Safe Powder Handling. (n.d.). psi-bfm.com.
- Methyl 6-aminohexanoate hydrochloride-SDS. (2026-01-04). MedChemExpress.
- Handling Hazardous Bulk Solids and Powders: Safety First! (n.d.). De Dietrich.
- Hydrochloric Acid SOP. (n.d.).
- MATERIAL SAFETY DATA SHEETS METHYL 6-AMINOHEXANOATE HYDROCHLORIDE. (n.d.). Cleanchem Laboratories.
- Safety Data Sheet - Glycine hydrochloride. (n.d.). AK Scientific, Inc.
- Guidelines for Safe Handling of Powders and Bulk Solids. (n.d.). AIChE.
- Elevating Workplace Safety in Powder Handling Systems. (n.d.). Pneu Powders Systems.
- Amino Acid Standard- 25 pmol per ul in 0.1N HCL Solution - SAFETY DATA SHEET. (n.d.).
- Safety Data Sheet: 6-Aminohexanoic acid. (n.d.). Carl ROTH.
- Safe Handling Guide: Hydrochloric Acid. (n.d.). CORECHEM Inc.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
- Hazardous Waste - EHSO Manual 2025-2026. (n.d.).
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. aksci.com [aksci.com]
- 4. resources.psi-bfm.com [resources.psi-bfm.com]
- 5. ddpsinc.com [ddpsinc.com]
- 6. Guidelines for Safe Handling of Powders and Bulk Solids | AIChE [ccps.aiche.org]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 9. safety.duke.edu [safety.duke.edu]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

